molecular formula C22H22O4 B10795596 Dienestrol diacetate CAS No. 24705-61-1

Dienestrol diacetate

カタログ番号: B10795596
CAS番号: 24705-61-1
分子量: 350.4 g/mol
InChIキー: YWLLGDVBTLPARJ-OXAZHYLESA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

a derivative of the synthetic non-steroid phenolic compound, DIENESTROL, which exhibits estrogenic activities

特性

IUPAC Name

[4-[(2E,4E)-4-(4-acetyloxyphenyl)hexa-2,4-dien-3-yl]phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22O4/c1-5-21(17-7-11-19(12-8-17)25-15(3)23)22(6-2)18-9-13-20(14-10-18)26-16(4)24/h5-14H,1-4H3/b21-5+,22-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWLLGDVBTLPARJ-OXAZHYLESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C1=CC=C(C=C1)OC(=O)C)C(=CC)C2=CC=C(C=C2)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(/C(=C/C)/C1=CC=C(C=C1)OC(=O)C)\C2=CC=C(C=C2)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84-19-5, 24705-61-1
Record name Dienestrol diacetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000084195
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dienestrol diacetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024705611
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dienestrol diacetate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14668
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Dienestrol di(acetate)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.382
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIENESTROL DIACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D20D148WPQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Dienestrol Diacetate: An In-depth Technical Guide on its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dienestrol diacetate, a synthetic nonsteroidal estrogen, exerts its biological effects primarily through its active metabolite, dienestrol. This guide provides a comprehensive overview of the core mechanism of action of this compound, focusing on its interaction with estrogen receptors, subsequent signaling pathways, and methods for its evaluation. Quantitative data from key experimental assays are summarized, and detailed experimental protocols are provided to facilitate further research and drug development.

Core Mechanism of Action: Estrogen Receptor Agonism

This compound is a prodrug that is rapidly hydrolyzed in the body to its active form, dienestrol. Dienestrol is a potent synthetic, non-steroidal estrogen that functions as an agonist of the estrogen receptors (ERs), primarily ERα and ERβ.[1][2] The fundamental mechanism of action involves the classical pathway of steroid hormone action:

  • Cellular Entry: Being lipophilic, dienestrol passively diffuses across the cell membrane into target cells.[1]

  • Receptor Binding: Within the cytoplasm, dienestrol binds with high affinity to estrogen receptors.[1]

  • Receptor Dimerization and Nuclear Translocation: Upon ligand binding, the estrogen receptor undergoes a conformational change, leading to its dimerization. This activated ligand-receptor complex then translocates into the nucleus.

  • Gene Transcription Modulation: In the nucleus, the dienestrol-ER complex binds to specific DNA sequences known as Estrogen Response Elements (EREs) located in the promoter regions of target genes.[3] This interaction initiates the recruitment of co-activators and other transcription factors, leading to the enhancement or initiation of gene transcription.

This process ultimately results in the synthesis of specific proteins that mediate the physiological and pharmacological effects of estrogens.

Quantitative Data

Estrogen Receptor Binding Affinity

The binding affinity of dienestrol to estrogen receptors is a critical determinant of its potency. The following table summarizes the relative binding affinity (RBA) of dienestrol compared to the endogenous estrogen, estradiol.

CompoundReceptorRelative Binding Affinity (%) vs. EstradiolReference
DienestrolERα223%
DienestrolERβ404%

Note: Higher percentage indicates greater binding affinity compared to estradiol.

In Vivo Estrogenic Potency (Uterotrophic Assay)

The uterotrophic assay in immature or ovariectomized rodents is a standard in vivo method to assess the estrogenic activity of a compound. It measures the increase in uterine weight following administration of the test substance. While specific dose-response data for this compound from the searched literature is limited, the assay is a cornerstone for determining its estrogenic potency. A generalized dose-response relationship is expected, where increasing doses of this compound would lead to a proportional increase in uterine weight up to a certain maximum.

Signaling Pathways

The binding of dienestrol to estrogen receptors initiates a cascade of signaling events that go beyond direct gene transcription. While specific studies on this compound are not abundant, its action as an estrogen receptor agonist suggests the involvement of the following key signaling pathways, which are known to be modulated by estrogens:

  • MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway is a crucial signaling cascade involved in cell proliferation, differentiation, and survival. Estrogens have been shown to rapidly activate this pathway, often through membrane-associated estrogen receptors. This non-genomic action can lead to downstream effects on gene expression and cellular function.

  • PI3K/Akt Pathway: The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is another critical regulator of cell survival, growth, and proliferation. Estrogenic compounds can activate this pathway, leading to the phosphorylation and activation of Akt, which in turn phosphorylates a variety of downstream targets to promote cell survival and inhibit apoptosis.

The activation of these pathways can contribute to both the therapeutic effects and potential adverse effects of this compound.

Experimental Protocols

Estrogen Receptor Competitive Binding Assay

This in vitro assay is used to determine the binding affinity of a test compound to the estrogen receptor by measuring its ability to compete with a radiolabeled estrogen, typically [³H]-estradiol.

Materials:

  • Rat uterine cytosol (source of estrogen receptors)

  • [³H]-17β-estradiol (radioligand)

  • Unlabeled 17β-estradiol (for standard curve)

  • This compound (test compound)

  • Assay Buffer (e.g., Tris-EDTA buffer)

  • Dextran-coated charcoal suspension

  • Scintillation fluid and counter

Procedure:

  • Preparation of Reagents: Prepare serial dilutions of unlabeled 17β-estradiol and this compound.

  • Incubation: In triplicate, incubate a fixed concentration of [³H]-17β-estradiol and rat uterine cytosol with varying concentrations of either unlabeled 17β-estradiol or this compound. Include tubes for total binding (no competitor) and non-specific binding (excess unlabeled estradiol).

  • Separation of Bound and Free Ligand: After incubation, add dextran-coated charcoal to adsorb the unbound radioligand. Centrifuge to pellet the charcoal.

  • Quantification: Transfer the supernatant (containing the bound radioligand) to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of bound radioligand against the logarithm of the competitor concentration. Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). The relative binding affinity (RBA) can then be calculated.

Mouse Uterotrophic Bioassay

This in vivo assay assesses the estrogenic activity of a compound by measuring its effect on uterine weight in immature or ovariectomized female mice.

Animals:

  • Immature female mice (e.g., 18-20 days old) or ovariectomized adult female mice.

Procedure:

  • Animal Acclimation and Grouping: Acclimate the animals and randomly assign them to control and treatment groups.

  • Dosing: Administer this compound to the treatment groups daily for 3-7 consecutive days via an appropriate route (e.g., oral gavage or subcutaneous injection). The control group receives the vehicle only. A positive control group receiving a known estrogen (e.g., ethinyl estradiol) should also be included.

  • Necropsy and Uterine Weight Measurement: On the day after the last dose, euthanize the animals and carefully dissect the uteri, removing any adhering fat and connective tissue. Blot the uteri to remove excess fluid and record the wet weight.

  • Data Analysis: Calculate the mean uterine weight for each group. A statistically significant increase in uterine weight in the treatment groups compared to the control group indicates estrogenic activity.

Visualizations

Signaling Pathways

Estrogen_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Dienestrol Dienestrol Diacetate (Prodrug) Dienestrol_active Dienestrol (Active) Dienestrol->Dienestrol_active Hydrolysis ER Estrogen Receptor (ERα / ERβ) Dienestrol_active->ER Binding D_ER_complex Dienestrol-ER Complex ER->D_ER_complex MAPK_pathway MAPK/ERK Pathway D_ER_complex->MAPK_pathway Non-genomic action PI3K_pathway PI3K/Akt Pathway D_ER_complex->PI3K_pathway Non-genomic action D_ER_dimer Dienestrol-ER Dimer D_ER_complex->D_ER_dimer Dimerization & Nuclear Translocation ERE Estrogen Response Element (ERE) D_ER_dimer->ERE Binding Gene_Transcription Gene Transcription ERE->Gene_Transcription Protein_Synthesis Protein Synthesis Gene_Transcription->Protein_Synthesis

Caption: Classical and non-genomic signaling pathways of dienestrol.

Experimental Workflow: Competitive Binding Assay

Competitive_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_reagents Prepare Reagents: - Radiolabeled Estradiol - Unlabeled Estradiol - this compound - ER Source (Cytosol) incubation Incubate ER with Radioligand and Competitor (Estradiol or Dienestrol) prep_reagents->incubation separation Separate Bound and Free Ligand (Dextran-Coated Charcoal) incubation->separation quantification Quantify Bound Radioactivity (Scintillation Counting) separation->quantification plot_data Plot % Bound vs. Log[Competitor] quantification->plot_data calc_ic50 Calculate IC50 plot_data->calc_ic50 calc_rba Calculate Relative Binding Affinity (RBA) calc_ic50->calc_rba

Caption: Workflow for the estrogen receptor competitive binding assay.

Experimental Workflow: Uterotrophic Bioassay

Uterotrophic_Bioassay_Workflow cluster_animal_prep Animal Preparation cluster_treatment Treatment cluster_endpoint Endpoint Measurement cluster_data_analysis Data Analysis acclimation Acclimate Immature or Ovariectomized Mice grouping Randomly Assign to Control and Treatment Groups acclimation->grouping dosing Administer this compound (or Vehicle/Positive Control) Daily for 3-7 Days grouping->dosing necropsy Euthanize and Dissect Uteri dosing->necropsy weighing Record Uterine Wet Weight necropsy->weighing analysis Compare Mean Uterine Weights between Groups weighing->analysis conclusion Determine Estrogenic Activity analysis->conclusion

Caption: Workflow for the in vivo mouse uterotrophic bioassay.

References

Dienestrol Diacetate: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 84-19-5[1]

This technical guide provides an in-depth overview of Dienestrol diacetate, a synthetic nonsteroidal estrogen. The information is tailored for researchers, scientists, and professionals in drug development, with a focus on its chemical properties, mechanism of action, and relevant experimental protocols.

Chemical and Physical Properties

This compound is the diacetylated ester form of dienestrol, a compound belonging to the stilbestrol group. As a prodrug, it is converted to the active form, dienestrol, in the body.

PropertyValueReference
CAS Number 84-19-5[1]
Alternate CAS 24705-61-1[1]
Molecular Formula C₂₂H₂₂O₄[1]
Molecular Weight 350.41 g/mol [1]
IUPAC Name [4-[(2Z,4E)-4-(4-acetyloxyphenyl)hexa-2,4-dien-3-yl]phenyl] acetate
Appearance White to light yellow crystalline powder
Melting Point 119 - 123 °C
Synonyms Dienestrol acetate, Gynocyrol, Faragynol

Mechanism of Action

This compound exerts its biological effects through its active metabolite, dienestrol, which is a potent agonist of the estrogen receptors (ERα and ERβ). The mechanism of action follows the general pathway of estrogenic compounds.

Upon entering a target cell, dienestrol binds to estrogen receptors located in the cytoplasm or nucleus. This binding induces a conformational change in the receptor, leading to its dimerization. The activated receptor-ligand complex then translocates to the nucleus, where it binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes. This interaction modulates the transcription of these genes, leading to the physiological effects associated with estrogens.

Additionally, estrogens can elicit rapid, non-genomic effects by interacting with membrane-associated estrogen receptors, which can activate various intracellular signaling cascades.

Estrogen Receptor Signaling Pathway

The following diagram illustrates the classical genomic signaling pathway of estrogen receptors.

EstrogenSignaling cluster_nucleus Nucleus Dienestrol Dienestrol (Active Metabolite) ER Estrogen Receptor (ERα/ERβ) Dienestrol->ER D_ER_complex Dienestrol-ER Complex Dimer Dimerized Complex D_ER_complex->Dimer Dimerization ERE Estrogen Response Element (ERE) Dimer->ERE Translocates to Nucleus and Binds ERE Transcription Modulation of Gene Transcription ERE->Transcription Initiates ER_Binding_Assay A Prepare Reagents: - Serial dilutions of Test Compound - Radiolabeled Estrogen - ER Preparation B Assay Incubation: - ER + Radioligand + Competitor (Test Compound or unlabeled Estradiol) A->B C Separate Bound from Free Ligand (e.g., Charcoal adsorption, Filtration) B->C D Quantify Radioactivity of Bound Fraction (Scintillation Counting) C->D E Data Analysis: - Plot % Specific Binding vs. [Competitor] - Determine IC50 Value D->E

References

Dienestrol diacetate estrogenic activity

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Estrogenic Activity of Dienestrol Diacetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a synthetic, non-steroidal estrogen belonging to the stilbestrol group.[1] Structurally, it is the diacetate ester of dienestrol, which is its active metabolite.[2] As a pro-drug, this compound is metabolized in the body to release dienestrol, which then exerts its biological effects.[3] Dienestrol itself is a potent estrogen receptor agonist used therapeutically for managing symptoms associated with estrogen deficiency, such as atrophic vaginitis and kraurosis vulvae.[4][5] This guide provides a detailed technical overview of its estrogenic activity, focusing on its mechanism of action, receptor binding affinity, and the experimental protocols used for its characterization.

Mechanism of Action

The biological activity of this compound is attributable to its active form, dienestrol. The primary mechanism of action for dienestrol is its function as an agonist for the estrogen receptors (ER), primarily Estrogen Receptor Alpha (ERα) and Estrogen Receptor Beta (ERβ).

The process follows the canonical pathway for steroid hormone action:

  • Cellular Entry : Being lipophilic, dienestrol passively diffuses across the cell membrane into target cells.

  • Receptor Binding : Inside the cell, dienestrol binds with high affinity to estrogen receptors located in the cytoplasm and/or nucleus.

  • Conformational Change and Dimerization : Ligand binding induces a conformational change in the receptor, causing the dissociation of heat shock proteins and promoting the formation of receptor homodimers (ERα/ERα or ERβ/ERβ) or heterodimers (ERα/ERβ).

  • Nuclear Translocation and DNA Binding : The activated receptor-ligand complex translocates to the nucleus, where it binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes.

  • Gene Transcription : The binding of the dimerized receptor to EREs recruits a complex of co-activator or co-repressor proteins, which ultimately modulates the transcription of downstream genes, leading to the synthesis of specific proteins and the characteristic physiological response to estrogens.

Estrogenic_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Dienestrol Dienestrol ER_HSP Inactive ER-HSP Complex Dienestrol->ER_HSP Binds ER_D Activated ER-Dienestrol Complex ER Estrogen Receptor (ERα / ERβ) ER->ER_D HSP HSP90 HSP->ER_HSP ER_HSP->ER Dissociates Dimer ER Dimer ER_D->Dimer Dimerization ERE Estrogen Response Element (ERE) Dimer->ERE Binds to DNA Coactivators Co-activators ERE->Coactivators Recruits Transcription Gene Transcription Coactivators->Transcription Initiates mRNA mRNA Transcription->mRNA Proteins Protein Synthesis & Cellular Response mRNA->Proteins Translation

Caption: Canonical estrogen receptor signaling pathway for Dienestrol.

Quantitative Data: Estrogenic Activity

This compound must be hydrolyzed to dienestrol to bind to estrogen receptors. The following tables summarize the quantitative estrogenic activity of dienestrol.

Table 1: Estrogen Receptor Binding Affinity of Dienestrol

This table presents the relative binding affinity (RBA) of dienestrol for Estrogen Receptor Alpha (ERα) and Estrogen Receptor Beta (ERβ) compared to other estrogens. The data indicates a particularly high affinity for ERβ.

CompoundRelative Binding Affinity for ERαRelative Binding Affinity for ERβReference
Dienestrol > 17β-Estradiol> Diethylstilbestrol > 17β-Estradiol
17β-Estradiol100% (Reference)100% (Reference)
Diethylstilbestrol> Hexestrol > Dienestrol< Dienestrol
Hexestrol> Dienestrol< Diethylstilbestrol

Note: The binding hierarchy for ERα is Diethylstilbestrol > Hexestrol > Dienestrol > 17β-Estradiol. The hierarchy for ERβ is Dienestrol > Diethylstilbestrol > Hexestrol > 17β-Estradiol.Another study reports dienestrol has a binding affinity for ERα that is two times greater than that of estradiol.

Table 2: In Vivo Estrogenic Potency of Dienestrol

The uterotrophic bioassay in immature rodents is a standard method for assessing in vivo estrogenic potency. The following table provides a qualitative comparison of dienestrol's potency relative to other compounds.

CompoundRelative In Vivo Potency (Uterotrophic Assay)Reference
Diethylstilbestrol (DES)Highest
Ethinyl EstradiolHigh
Dienestrol High (Structurally and therapeutically similar to DES)
17β-EstradiolHigh (Endogenous reference)
GenisteinWeak
Bisphenol A (BPA)Weak

Key Experimental Protocols

The estrogenic activity of compounds like this compound is evaluated using a combination of in vitro and in vivo assays.

In Vitro: Estrogen Receptor Competitive Binding Assay

This assay quantifies the ability of a test compound to compete with a radiolabeled estrogen for binding to ERα and ERβ.

Methodology:

  • Receptor Preparation : Recombinant human or rat ERα and ERβ proteins are prepared from in vitro translation systems or purified from cell lysates.

  • Radioligand : A high-affinity radiolabeled estrogen, such as 16α-[¹²⁵I]iodo-17β-estradiol, is used as the tracer.

  • Competition Reaction : A fixed concentration of the ER protein and the radioligand are incubated with increasing concentrations of the unlabeled test compound (e.g., dienestrol).

  • Incubation : The mixture is incubated to allow the binding reaction to reach equilibrium.

  • Separation : Bound and free radioligand are separated, typically using methods like hydroxylapatite precipitation or size-exclusion chromatography.

  • Quantification : The radioactivity of the bound fraction is measured using a gamma counter.

  • Data Analysis : The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The relative binding affinity (RBA) is then calculated relative to 17β-estradiol.

In Vitro: MCF-7 Cell Proliferation Assay (E-Screen)

This assay measures the proliferative response of the estrogen-dependent human breast cancer cell line, MCF-7, to estrogenic compounds.

Methodology:

  • Cell Culture : MCF-7 cells (the BUS subline is noted for its high sensitivity) are cultured in a standard medium.

  • Hormone Deprivation : To synchronize cells and maximize sensitivity, cells are maintained in an estrogen-free medium (phenol red-free medium supplemented with charcoal-dextran stripped fetal bovine serum) for several days prior to the experiment.

  • Seeding : Cells are seeded into multi-well plates at a predetermined density.

  • Treatment : Cells are exposed to a range of concentrations of the test compound (this compound), a positive control (17β-estradiol), and a vehicle control.

  • Incubation : The plates are incubated for a period of approximately 6 days (144 hours).

  • Endpoint Measurement : Cell proliferation is quantified by measuring the final cell number or by using colorimetric assays such as MTT or Sulforhodamine B (SRB), which measure total cellular protein.

  • Data Analysis : A dose-response curve is generated, and the proliferative effect (PE) is calculated relative to the negative control. The EC₅₀ (half-maximal effective concentration) and relative proliferative potency (RPP) compared to 17β-estradiol are determined.

E_Screen_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A 1. Culture MCF-7 Cells B 2. Hormone Deprivation (Phenol Red-Free Medium + Charcoal-Stripped Serum) A->B C 3. Seed Cells into 96-well Plates B->C D 4. Add Test Compound (this compound) + Controls (E2, Vehicle) C->D E 5. Incubate for ~6 Days D->E F 6. Quantify Cell Proliferation (e.g., SRB Assay) E->F G 7. Analyze Data: - Dose-Response Curve - Calculate EC50 - Determine Relative Potency F->G

Caption: Experimental workflow for the MCF-7 E-Screen proliferation assay.
In Vivo: Rodent Uterotrophic Bioassay

This assay is the "gold standard" in vivo screen for determining the estrogenicity of a compound by measuring the growth of uterine tissue in immature or ovariectomized female rodents.

Methodology:

  • Animal Model : Immature female rats (e.g., Sprague-Dawley or Wistar, approximately 18-21 days old) are used.

  • Acclimation and Grouping : Animals are acclimated and randomly assigned to treatment groups (vehicle control, positive control like ethinyl estradiol or DES, and multiple dose levels of the test compound).

  • Dosing : The test compound is administered daily for three consecutive days, typically via oral gavage or subcutaneous injection.

  • Necropsy : On the fourth day, approximately 24 hours after the final dose, the animals are euthanized. Body weight is recorded.

  • Tissue Collection : The uterus is carefully excised, trimmed of fat and connective tissue, and blotted to remove luminal fluid. The wet weight of the uterus is recorded.

  • Data Analysis : The primary endpoints are the absolute uterine weight and the relative uterine weight (normalized to terminal body weight). A statistically significant increase in uterine weight compared to the vehicle control group indicates estrogenic activity. Dose-response relationships are analyzed to determine the lowest effective dose.

Uterotrophic_Assay_Workflow A 1. Select Immature Female Rats (21 days old) B 2. Randomize into Groups (Vehicle, Positive Control, Test Compound Doses) A->B C 3. Daily Dosing for 3 Days (e.g., Oral Gavage) B->C D 4. Necropsy on Day 4 C->D E 5. Record Final Body Weight D->E F 6. Excise and Weigh Uterus (Wet Weight) D->F G 7. Data Analysis: - Compare uterine weights to control - Calculate relative uterine weight - Determine dose-response E->G F->G

Caption: Workflow of the in vivo rodent uterotrophic bioassay.

Conclusion

This compound is a synthetic pro-drug that is metabolized to dienestrol, a potent non-steroidal estrogen. Its mechanism of action involves binding to and activating both ERα and ERβ, with a particularly high affinity for ERβ, thereby initiating the classical genomic signaling cascade that regulates gene expression in target tissues. The estrogenic activity of dienestrol has been robustly characterized through a suite of standardized in vitro and in vivo assays, including receptor binding, cell proliferation, and uterotrophic response studies. These methodologies provide the quantitative data necessary for researchers and drug development professionals to assess its potency and pharmacological profile.

References

An In-depth Technical Guide to the Synthesis of Dienestrol Diacetate and Its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the synthesis of dienestrol diacetate, a synthetic nonsteroidal estrogen, and its derivatives. The content is tailored for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visual representations of synthetic pathways.

Synthesis of the Dienestrol Core

The synthesis of the dienestrol core typically proceeds through a multi-step pathway starting from readily available precursors. A common and effective route involves the reductive dimerization of p-hydroxypropiophenone to form an intermediate diol, which is subsequently dehydrated to yield dienestrol.

Synthesis of p-Hydroxypropiophenone

A key starting material, p-hydroxypropiophenone, can be synthesized via a Friedel-Crafts acylation of phenol.

Experimental Protocol: Synthesis of p-Hydroxypropiophenone

  • Step 1: Synthesis of Phenyl Propionate: Phenol is reacted with propionyl chloride in the presence of a weak base. To a solution of phenol (1.0 eq) in a suitable organic solvent such as dichloromethane, a weak base like sodium bicarbonate (0.1-0.3 eq) is added. Propionyl chloride (1.2-2.0 eq) is then added dropwise under reflux conditions. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is poured into ice water and neutralized with a mild alkaline solution. The organic layer is separated, washed, dried, and the solvent is evaporated to yield phenyl propionate.

  • Step 2: Fries Rearrangement to p-Hydroxypropiophenone: The obtained phenyl propionate is subjected to a Fries rearrangement. The ester is treated with a Lewis acid catalyst, such as aluminum chloride, or a strong acid like methanesulfonic acid, at a controlled temperature (30-90 °C). The reaction progress is monitored by TLC. After the reaction is complete, the mixture is quenched with ice water and extracted with an organic solvent. The organic extracts are washed, dried, and concentrated. The crude product is then purified by recrystallization or column chromatography to afford p-hydroxypropiophenone. A reported yield for a similar process is up to 93.4%.

Reductive Dimerization and Dehydration to Dienestrol

The synthesis of dienestrol from p-hydroxypropiophenone involves a pinacol coupling reaction followed by a pinacol rearrangement-type dehydration.

Experimental Protocol: Synthesis of Dienestrol

  • Step 1: Reductive Coupling of p-Hydroxypropiophenone: p-Hydroxypropiophenone is subjected to a reductive coupling reaction to form 3,4-bis(4-hydroxyphenyl)hexane-3,4-diol. This can be achieved using a variety of reducing agents, such as a sodium amalgam in an acidic medium. The reaction is typically carried out at a low temperature.

  • Step 2: Acid-Catalyzed Dehydration: The intermediate diol is then dehydrated in the presence of an acid catalyst to form dienestrol. A common method involves treating the diol with a mixture of acetic anhydride and acetyl chloride, followed by saponification. This process has been reported to yield dienestrol. The use of pure stereoisomers (meso or racemic) of the diol can significantly increase the yield of the subsequent diene formation.

Synthesis of this compound

This compound is synthesized by the acetylation of the phenolic hydroxyl groups of dienestrol.[1]

Experimental Protocol: Acetylation of Dienestrol

  • Materials: Dienestrol, acetic anhydride, and anhydrous pyridine.

  • Procedure: Dienestrol (1.0 eq) is dissolved in anhydrous pyridine under an inert atmosphere (e.g., argon). The solution is cooled to 0 °C in an ice bath. Acetic anhydride (a slight excess, typically 2.2-2.5 eq) is added dropwise to the stirred solution. The reaction mixture is then allowed to warm to room temperature and stirred until the starting material is completely consumed, as monitored by TLC.

  • Work-up and Purification: Upon completion, the reaction is quenched by the addition of methanol. The solvent is removed under reduced pressure. The residue is redissolved in an organic solvent like ethyl acetate and washed successively with 1 M HCl, water, saturated aqueous NaHCO₃, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude this compound can be purified by recrystallization or column chromatography.

Quantitative Data for Dienestrol and this compound
CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
DienestrolC₁₈H₁₈O₂266.33229
This compoundC₂₂H₂₂O₄350.41119-123

Synthesis of Dienestrol Derivatives

The dienestrol scaffold can be chemically modified to produce a variety of derivatives with potentially altered biological activities.

Dienestrol Dimethyl Ether

The phenolic hydroxyl groups of dienestrol can be etherified to produce dienestrol dimethyl ether.

Proposed Synthesis of Dienestrol Dimethyl Ether

  • Methodology: Dienestrol can be reacted with a methylating agent, such as dimethyl sulfate or methyl iodide, in the presence of a base like potassium carbonate or sodium hydride in a polar aprotic solvent like acetone or DMF. The reaction mixture is typically stirred at room temperature or gently heated to drive the reaction to completion.

  • Work-up and Purification: Similar to the acetylation reaction, the work-up would involve quenching the reaction, extraction with an organic solvent, washing to remove inorganic salts and base, drying, and solvent evaporation. Purification would be achieved by recrystallization or chromatography.

Nitro and Amino Derivatives of Dienestrol

The aromatic rings of dienestrol can be functionalized, for example, by nitration followed by reduction to introduce amino groups.

Proposed Synthesis of Nitro and Amino Derivatives

  • Nitration: The nitration of dienestrol would require careful control of reaction conditions to avoid oxidation of the dienestrol core. A potential method involves the use of a mild nitrating agent.

  • Reduction: The resulting nitro-dienestrol derivative can then be reduced to the corresponding amino-dienestrol using standard reduction methods, such as catalytic hydrogenation (e.g., H₂/Pd-C) or using a reducing agent like tin(II) chloride in acidic media.

Visualizing Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the key synthetic transformations described in this guide.

dienestrol_synthesis phenol Phenol phenyl_propionate Phenyl Propionate phenol->phenyl_propionate Weak Base propionyl_chloride Propionyl Chloride propionyl_chloride->phenyl_propionate p_hydroxypropiophenone p-Hydroxypropiophenone phenyl_propionate->p_hydroxypropiophenone Fries Rearrangement diol 3,4-bis(4-hydroxyphenyl) hexane-3,4-diol p_hydroxypropiophenone->diol Reductive Coupling dienestrol Dienestrol diol->dienestrol Acid-catalyzed Dehydration dienestrol_diacetate_synthesis dienestrol Dienestrol dienestrol_diacetate This compound dienestrol->dienestrol_diacetate Pyridine acetic_anhydride Acetic Anhydride acetic_anhydride->dienestrol_diacetate dienestrol_derivatives_synthesis dienestrol Dienestrol dienestrol_dme Dienestrol Dimethyl Ether dienestrol->dienestrol_dme Base nitro_dienestrol Nitro-Dienestrol dienestrol->nitro_dienestrol dimethyl_sulfate Dimethyl Sulfate dimethyl_sulfate->dienestrol_dme nitrating_agent Nitrating Agent nitrating_agent->nitro_dienestrol amino_dienestrol Amino-Dienestrol nitro_dienestrol->amino_dienestrol reducing_agent Reducing Agent reducing_agent->amino_dienestrol

References

Dienestrol Diacetate vs. Dienestrol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive comparison of Dienestrol diacetate and its active metabolite, Dienestrol. Both are synthetic non-steroidal estrogens that function as agonists of the estrogen receptor (ER). This compound acts as a prodrug, undergoing in vivo hydrolysis to release Dienestrol. This document details their chemical properties, mechanism of action, and pharmacological profiles, presenting available quantitative data for comparison. Detailed experimental protocols for their synthesis, analysis, and biological evaluation are provided to support further research and development.

Introduction

Dienestrol and its diacetate ester are synthetic compounds belonging to the stilbestrol group of non-steroidal estrogens.[1] Dienestrol is a potent estrogen receptor agonist, while this compound is its inactive prodrug form, designed to improve pharmacokinetic properties.[2][3] Understanding the distinct and comparative profiles of these two compounds is crucial for their application in research and potential therapeutic development. This guide aims to provide a detailed technical overview for researchers and drug development professionals.

Chemical and Physical Properties

Dienestrol and this compound share a core stilbene-like structure but differ in their terminal functional groups, which significantly impacts their physicochemical properties and biological activity.

PropertyDienestrolThis compound
IUPAC Name 4-[(2E,4E)-4-(4-hydroxyphenyl)hexa-2,4-dien-3-yl]phenol[4-[(2Z,4E)-4-(4-acetyloxyphenyl)hexa-2,4-dien-3-yl]phenyl] acetate
Synonyms Dienoestrol, Dehydrostilbestrol, CycladieneDienestrol acetate, Faragynol, Gynocyrol
CAS Number 84-17-384-19-5
Molecular Formula C18H18O2C22H22O4
Molecular Weight 266.34 g/mol 350.41 g/mol
Appearance White to off-white crystalline powderCrystalline solid
Solubility Practically insoluble in water; soluble in alcohol, acetone, and vegetable oils.[1]Insoluble in water; soluble in organic solvents like DMSO.[2]

Pharmacology and Pharmacokinetics

Mechanism of Action

Dienestrol exerts its estrogenic effects by binding to and activating estrogen receptors alpha (ERα) and beta (ERβ). As a prodrug, this compound itself does not bind to estrogen receptors. It must first undergo hydrolysis by esterases in the body to release the active Dienestrol.

Upon binding of Dienestrol to ERs, the receptor-ligand complex undergoes a conformational change, dimerizes, and translocates to the nucleus. This complex then binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, thereby modulating their transcription. This genomic pathway is the primary mechanism of estrogenic action. Additionally, estrogens can elicit rapid, non-genomic effects through membrane-associated ERs.

Pharmacodynamics

Dienestrol is a potent estrogen receptor agonist. Available data indicates that Dienestrol exhibits a higher binding affinity for both ERα and ERβ compared to the endogenous estrogen, 17β-estradiol. Notably, it shows a preferential binding to ERβ.

CompoundTargetIC50Relative Binding Affinity (RBA)log(RBA)
Dienestrol Estrogen Receptor2.40 x 10⁻⁹ M37.458% (vs. Estradiol)1.57
This compound Estrogen ReceptorData not availableData not availableData not available
Pharmacokinetics

Specific pharmacokinetic parameters for Dienestrol and this compound are not extensively reported in publicly available literature. However, the general behavior of ester prodrugs suggests that this compound would be more lipophilic than Dienestrol, potentially leading to altered absorption and distribution characteristics. Following administration, it is expected to be rapidly hydrolyzed by esterases in the plasma and tissues to release the active Dienestrol. The oral bioavailability of stilbestrol estrogens is generally low due to first-pass metabolism.

Experimental Protocols

Synthesis of this compound from Dienestrol

This protocol is adapted from general methods for the acetylation of phenols.

Materials:

  • Dienestrol

  • Acetic anhydride

  • Pyridine (or a catalytic amount of sulfuric acid)

  • Dichloromethane (or other suitable organic solvent)

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator.

Procedure:

  • Dissolve Dienestrol in an excess of pyridine in a round-bottom flask.

  • Cool the solution in an ice bath and slowly add acetic anhydride (at least 2 equivalents).

  • Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, dilute the mixture with dichloromethane and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl (to remove pyridine), water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Synthesis_Workflow Dienestrol Dienestrol Reaction Reaction Mixture (Stirring at RT) Dienestrol->Reaction Pyridine Pyridine Pyridine->Reaction AceticAnhydride Acetic Anhydride AceticAnhydride->Reaction Extraction Extraction with Dichloromethane Reaction->Extraction Workup Aqueous Workup (HCl, NaHCO3, Brine) Drying Drying (MgSO4) & Concentration Workup->Drying Extraction->Workup Purification Purification (Recrystallization) Drying->Purification DienestrolDiacetate This compound Purification->DienestrolDiacetate

Synthesis workflow for this compound.
Estrogen Receptor Competitive Binding Assay

This protocol is a generalized procedure to determine the binding affinity of a test compound to the estrogen receptor.

Materials:

  • Rat uterine cytosol (as a source of estrogen receptors)

  • [³H]-Estradiol (radioligand)

  • Test compound (Dienestrol or this compound)

  • Unlabeled estradiol (for standard curve)

  • Assay buffer (e.g., Tris-HCl with additives)

  • Hydroxyapatite slurry (for separation of bound and free ligand)

  • Scintillation cocktail and scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compound and unlabeled estradiol.

  • In assay tubes, add a fixed amount of rat uterine cytosol, a fixed concentration of [³H]-Estradiol, and varying concentrations of the test compound or unlabeled estradiol. Include tubes for total binding (no competitor) and non-specific binding (excess unlabeled estradiol).

  • Incubate the tubes at 4°C for 18-24 hours to reach equilibrium.

  • Add cold hydroxyapatite slurry to each tube and incubate on ice with intermittent vortexing to capture the receptor-ligand complexes.

  • Wash the hydroxyapatite pellets several times with cold assay buffer to remove unbound radioligand.

  • Elute the bound radioligand from the pellets and add scintillation cocktail.

  • Quantify the radioactivity using a scintillation counter.

  • Plot the percentage of [³H]-Estradiol bound against the log concentration of the competitor to generate a competition curve and determine the IC50 value.

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cytosol ER Source (Uterine Cytosol) Incubation Incubation (4°C, 18-24h) Cytosol->Incubation Radioligand [3H]-Estradiol Radioligand->Incubation Competitor Test Compound (Serial Dilutions) Competitor->Incubation Separation Separation of Bound/Free (Hydroxyapatite) Incubation->Separation Quantification Quantification (Scintillation Counting) Separation->Quantification Curve Competition Curve Quantification->Curve IC50 IC50 Determination Curve->IC50

Workflow for Estrogen Receptor Competitive Binding Assay.
MCF-7 Cell Proliferation Assay (E-SCREEN)

This assay measures the estrogenic activity of a compound by its ability to induce the proliferation of estrogen-dependent MCF-7 breast cancer cells.

Materials:

  • MCF-7 cells

  • Cell culture medium (e.g., DMEM) without phenol red

  • Charcoal-stripped fetal bovine serum (CS-FBS)

  • Test compound (Dienestrol or this compound)

  • Estradiol (positive control)

  • 96-well cell culture plates

  • Cell viability assay reagent (e.g., MTT, SRB, or commercial kits).

Procedure:

  • Culture MCF-7 cells in phenol red-free medium supplemented with CS-FBS for several days to deplete endogenous estrogens.

  • Seed the cells in 96-well plates at a suitable density and allow them to attach overnight.

  • Replace the medium with fresh medium containing serial dilutions of the test compound or estradiol. Include a vehicle control.

  • Incubate the plates for 6-7 days.

  • At the end of the incubation period, quantify cell proliferation using a cell viability assay according to the manufacturer's instructions.

  • Plot the cell proliferation (as a percentage of the maximal response to estradiol) against the log concentration of the test compound to determine the EC50 value.

In Vivo Uterotrophic Assay

This assay assesses the estrogenic activity of a compound by measuring the increase in uterine weight in immature or ovariectomized female rodents.

Materials:

  • Immature or ovariectomized female rats or mice

  • Test compound (Dienestrol or this compound)

  • Vehicle (e.g., corn oil)

  • Positive control (e.g., ethinylestradiol).

Procedure:

  • Administer the test compound, vehicle, or positive control to the animals daily for three consecutive days via oral gavage or subcutaneous injection.

  • On the fourth day, euthanize the animals and carefully dissect the uteri, removing any adhering fat and connective tissue.

  • Blot the uteri to remove luminal fluid and record the wet weight.

  • Calculate the mean uterine weight for each treatment group and compare it to the vehicle control group to determine if there is a statistically significant increase.

HPLC Analysis

A reversed-phase HPLC method can be used for the analysis of Dienestrol and this compound.

Chromatographic Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water (with an optional acid modifier like phosphoric acid or formic acid for MS compatibility).

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 20 µL

Procedure:

  • Prepare standard solutions of Dienestrol and this compound of known concentrations.

  • Prepare the sample for analysis by dissolving it in a suitable solvent (e.g., mobile phase).

  • Inject the standards and samples onto the HPLC system.

  • Identify the peaks based on the retention times of the standards.

  • Quantify the compounds by comparing the peak areas of the samples to the calibration curve generated from the standards.

Signaling Pathway

The estrogenic signaling of Dienestrol follows the canonical pathway for estrogen action.

Estrogen_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Dienestrol Dienestrol ER Estrogen Receptor (ERα / ERβ) Dienestrol->ER Binding ER_HSP90 ER-HSP90 Complex ER_Dimer ER Dimer ER->ER_Dimer Dimerization HSP90 HSP90 ER_HSP90->ER HSP90 dissociation DNA DNA ERE Estrogen Response Element (ERE) ER_Dimer->ERE Binding Gene Target Gene Transcription Transcription Gene->Transcription mRNA mRNA Transcription->mRNA Translation Translation mRNA->Translation Protein New Protein Translation->Protein Response Cellular Response Protein->Response

Genomic estrogen signaling pathway of Dienestrol.

Conclusion

This compound serves as a prodrug for the potent synthetic estrogen, Dienestrol. While Dienestrol exhibits high affinity for both estrogen receptors, with a preference for ERβ, quantitative pharmacological data for this compound is scarce, reflecting its role as an inactive precursor. The provided experimental protocols offer a foundation for further investigation into the comparative pharmacology and pharmacokinetics of these compounds. A more detailed understanding of the in vivo hydrolysis and subsequent disposition of Dienestrol following administration of its diacetate ester is warranted for a complete characterization of this prodrug-drug system.

References

Dienestrol Diacetate: A Technical Guide to a Synthetic Estrogen

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dienestrol diacetate is a synthetic, non-steroidal estrogen that belongs to the stilbestrol group of compounds.[1] It functions as a prodrug, being readily hydrolyzed in the body to its active form, dienestrol.[2] As an estrogen receptor (ER) agonist, dienestrol mimics the effects of endogenous estrogens, making it a subject of interest for hormone replacement therapies and for studying estrogen-related physiological and pathological processes.[3][4] This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, quantitative biological data, and detailed experimental protocols for its characterization.

Core Concepts: Mechanism of Action

This compound exerts its biological effects through its active metabolite, dienestrol. The primary mechanism of action involves the binding to and activation of estrogen receptors, ERα and ERβ.[4] This interaction initiates a cascade of molecular events typical of estrogen signaling:

  • Cellular Entry: Being lipophilic, dienestrol passively diffuses across the cell membrane into the cytoplasm.

  • Receptor Binding: In the cytoplasm or nucleus, dienestrol binds to the ligand-binding domain of ERα or ERβ.

  • Conformational Change and Dimerization: Ligand binding induces a conformational change in the receptor, leading to its dimerization.

  • Nuclear Translocation: The ligand-receptor complex translocates to the nucleus if it is not already there.

  • DNA Binding and Gene Regulation: The complex binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes. This binding, along with the recruitment of co-activators or co-repressors, modulates the transcription of these genes, leading to the synthesis of specific proteins and subsequent physiological responses.

Quantitative Biological Data

The estrogenic potency of this compound is primarily attributed to dienestrol. The following tables summarize the available quantitative data for dienestrol.

Table 1: Estrogen Receptor Binding Affinity of Dienestrol

LigandReceptorRelative Binding Affinity (RBA) vs. Estradiol (100)Reference
DienestrolERα~223%
ERβ~404%
DienestrolERα200%
Z,Z-DienestrolER0.3%

Table 2: Transcriptional Activation Data for Dienestrol Metabolite

CompoundFold Induction of CAT Activity (in the presence of ER)Reference
Z,Z-Dienestrol2-fold

Experimental Protocols

Detailed methodologies for key experiments used to characterize the estrogenic activity of compounds like this compound are provided below.

Competitive Estrogen Receptor Binding Assay

This assay determines the ability of a test compound to compete with a radiolabeled estrogen for binding to the estrogen receptor.

a. Materials:

  • Test compound (this compound/Dienestrol)

  • Radiolabeled estradiol (e.g., [³H]-17β-estradiol)

  • Unlabeled 17β-estradiol (for standard curve)

  • Estrogen receptor preparation (e.g., from rat uterine cytosol or recombinant human ERα/ERβ)

  • Assay buffer (e.g., Tris-EDTA buffer)

  • Hydroxyapatite slurry (for separation of bound and free ligand)

  • Scintillation cocktail and counter

b. Procedure:

  • Prepare a series of dilutions of the test compound and unlabeled estradiol.

  • In assay tubes, combine the estrogen receptor preparation with a fixed concentration of radiolabeled estradiol.

  • Add the various concentrations of the test compound or unlabeled estradiol to the tubes.

  • Incubate the mixture to allow for competitive binding to reach equilibrium.

  • Add hydroxyapatite slurry to each tube to bind the receptor-ligand complexes.

  • Wash the pellets to remove unbound radiolabel.

  • Elute the bound radiolabel and quantify using a scintillation counter.

  • Plot the percentage of bound radiolabel against the logarithm of the competitor concentration to determine the IC50 value (the concentration of the test compound that inhibits 50% of the radiolabeled estradiol binding).

Estrogen Receptor Transcriptional Activation Assay

This cell-based assay measures the ability of a compound to induce the transcription of a reporter gene under the control of an estrogen-responsive promoter.

a. Materials:

  • A human cell line that expresses estrogen receptors (e.g., MCF-7 breast cancer cells) or a cell line co-transfected with an ER expression vector and a reporter plasmid.

  • Reporter plasmid containing an ERE linked to a reporter gene (e.g., luciferase or β-galactosidase).

  • Cell culture medium, free of phenol red and supplemented with charcoal-stripped serum to remove endogenous estrogens.

  • Test compound (this compound/Dienestrol).

  • 17β-estradiol (positive control).

  • Lysis buffer and substrate for the reporter enzyme.

  • Luminometer or spectrophotometer.

b. Procedure:

  • Seed the cells in a multi-well plate and allow them to attach.

  • Treat the cells with various concentrations of the test compound or estradiol.

  • Incubate for a sufficient period (e.g., 24 hours) to allow for gene transcription and protein expression.

  • Lyse the cells and measure the activity of the reporter enzyme.

  • Plot the reporter gene activity against the logarithm of the compound concentration to determine the EC50 value (the concentration that produces 50% of the maximal response).

Cell Proliferation Assay (E-SCREEN)

This assay assesses the estrogenic activity of a compound by measuring its ability to induce the proliferation of estrogen-dependent cells, such as MCF-7 cells.

a. Materials:

  • MCF-7 cells.

  • Cell culture medium, free of phenol red and supplemented with charcoal-stripped fetal bovine serum.

  • Test compound (this compound/Dienestrol).

  • 17β-estradiol (positive control).

  • A method for quantifying cell number (e.g., MTT assay, CyQUANT assay, or direct cell counting).

b. Procedure:

  • Seed MCF-7 cells at a low density in a multi-well plate.

  • Allow the cells to attach and then starve them in estrogen-free medium to synchronize their cell cycle.

  • Treat the cells with a range of concentrations of the test compound or estradiol.

  • Incubate for several days (e.g., 6 days) to allow for cell proliferation.

  • Quantify the cell number in each well.

  • Calculate the proliferative effect by comparing the cell number in treated wells to that in control (vehicle-treated) wells.

Visualizations

Signaling Pathway

Estrogen_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Dienestrol Dienestrol (Active Metabolite) ER Estrogen Receptor (ERα / ERβ) Dienestrol->ER Binding D_ER_complex Dienestrol-ER Complex Dimerization Dimerization D_ER_complex->Dimerization D_ER_dimer Dienestrol-ER Dimer Dimerization->D_ER_dimer Nuclear Translocation ERE Estrogen Response Element (ERE) D_ER_dimer->ERE Binding PGR Progesterone Receptor Gene D_ER_dimer->PGR Binding pS2 pS2 (TFF1) Gene D_ER_dimer->pS2 Binding Transcription Transcription ERE->Transcription Coactivators Co-activators Coactivators->D_ER_dimer mRNA mRNA Transcription->mRNA Translation Translation mRNA->Translation Export Proteins Proteins Translation->Proteins Response Cellular Response (e.g., Proliferation, Gene Regulation) Proteins->Response PGR->Transcription pS2->Transcription

Caption: Classical estrogen receptor signaling pathway activated by dienestrol.

Experimental Workflow: Competitive Binding Assay

Competitive_Binding_Assay_Workflow start Start prep_reagents Prepare Reagents: - Estrogen Receptor - Radiolabeled Estradiol - Test Compound (Dienestrol) start->prep_reagents incubation Incubate Receptor, Radiolabel, and Test Compound prep_reagents->incubation separation Separate Bound and Free Ligand (e.g., with Hydroxyapatite) incubation->separation quantification Quantify Bound Radioactivity (Scintillation Counting) separation->quantification analysis Data Analysis: - Plot % Binding vs. [Compound] - Determine IC50 quantification->analysis end End analysis->end

Caption: Workflow for a competitive estrogen receptor binding assay.

Logical Relationship: Prodrug Activation

Prodrug_Activation Dienestrol_Diacetate This compound (Inactive Prodrug) Hydrolysis Hydrolysis (in vivo) Dienestrol_Diacetate->Hydrolysis Dienestrol Dienestrol (Active Estrogen) Hydrolysis->Dienestrol

Caption: Activation of this compound to dienestrol.

References

Dienestrol Diacetate and its Relation to Stilbestrol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of dienestrol diacetate and its relationship to stilbestrol, with a particular focus on diethylstilbestrol (DES). It delves into their chemical structures, mechanisms of action as potent synthetic estrogens, and comparative pharmacodynamics and pharmacokinetics. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the core signaling pathways, offering a valuable resource for researchers in endocrinology, toxicology, and drug development.

Introduction

This compound and diethylstilbestrol (stilbestrol) are synthetic, non-steroidal estrogens that have been used clinically for their potent estrogenic effects. While structurally distinct from endogenous estrogens like estradiol, they exert their biological activities primarily through interaction with estrogen receptors (ERs). Understanding the nuances of their chemical relationship, comparative bioactivity, and underlying molecular mechanisms is crucial for both historical context and ongoing research into estrogen signaling and endocrine disruption. Dienestrol is, in fact, a metabolite of diethylstilbestrol, and this compound is the di-acetylated ester form of dienestrol.[1][2] This guide aims to provide an in-depth technical examination of these compounds for a specialist audience.

Chemical and Physical Properties

This compound and diethylstilbestrol belong to the stilbenoid family of compounds. Their chemical structures are characterized by a central carbon-carbon double bond with phenyl groups attached.

Table 1: Chemical and Physical Properties

PropertyThis compoundDiethylstilbestrol (Stilbestrol)
IUPAC Name [4-[(2E,4E)-4-(4-acetyloxyphenyl)hexa-2,4-dien-3-yl]phenyl] acetate4,4'-[(E)-hex-3-ene-3,4-diyl]diphenol
Synonyms Dienoestrol diacetate, Farmacyrol, GynocyrolDES, Stilboestrol
Chemical Formula C₂₂H₂₂O₄C₁₈H₂₀O₂
Molecular Weight 350.41 g/mol 268.35 g/mol
CAS Number 84-19-556-53-1
Structure Two phenyl rings with acetate groups, linked by a hexadiene core.Two phenyl rings with hydroxyl groups, linked by a hexene core.
Solubility Soluble in organic solvents.Practically insoluble in water; soluble in alcohol, ether, and dilute alkali hydroxides.[3]

Mechanism of Action and Signaling Pathways

Both this compound and diethylstilbestrol are potent agonists of the estrogen receptors, ERα and ERβ.[4] As an ester, this compound is a prodrug that is hydrolyzed in the body to the active form, dienestrol. Dienestrol and DES then bind to ERs, initiating a cascade of molecular events that regulate gene expression and cellular function.

The estrogenic signaling cascade can be broadly divided into two main pathways: the classical genomic pathway and the rapid non-genomic pathway.

Genomic (Classical) Signaling Pathway

In the classical pathway, the binding of dienestrol or DES to ERs in the cytoplasm induces a conformational change in the receptor. This leads to receptor dimerization and translocation into the nucleus. The ligand-receptor complex then binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, thereby modulating their transcription. This pathway is responsible for the majority of the long-term physiological effects of estrogens.[5]

EstrogenSignaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estrogen Dienestrol / DES ER Estrogen Receptor (ERα / ERβ) Estrogen->ER Binding Dimer ER Dimer ER->Dimer Dimerization HSP Heat Shock Proteins HSP->ER Dissociation Dimer_n ER Dimer Dimer->Dimer_n Translocation ERE Estrogen Response Element (ERE) Dimer_n->ERE Binding Gene Target Gene Transcription ERE->Gene Activation/ Repression mRNA mRNA Gene->mRNA Protein Protein Synthesis mRNA->Protein Response Cellular Response Protein->Response

Genomic Estrogen Signaling Pathway
Non-Genomic (Rapid) Signaling Pathway

Recent evidence has highlighted the importance of non-genomic estrogen signaling, which involves ERs located at the plasma membrane or within the cytoplasm. Upon ligand binding, these receptors can rapidly activate various intracellular signaling cascades, including the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K) pathways, without direct interaction with DNA. These rapid signals can influence cellular processes such as proliferation, migration, and apoptosis.

NonGenomicEstrogenSignaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Estrogen Dienestrol / DES mER Membrane ER (mER / GPER) Estrogen->mER Binding G_protein G-protein mER->G_protein Activation PI3K PI3K mER->PI3K Activation MAPK_cascade MAPK Cascade (Ras/Raf/MEK/ERK) mER->MAPK_cascade Activation AC Adenylyl Cyclase G_protein->AC Activation cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Cell_Response Rapid Cellular Responses (e.g., Proliferation, Migration) PKA->Cell_Response AKT Akt PI3K->AKT AKT->Cell_Response ERK ERK MAPK_cascade->ERK ERK->Cell_Response

Non-Genomic Estrogen Signaling Pathway

Quantitative Data

The biological activity of this compound and diethylstilbestrol is determined by their binding affinity to estrogen receptors and their subsequent potency in eliciting estrogenic responses.

Table 2: Comparative Pharmacodynamic and Pharmacokinetic Data

ParameterThis compound / DienestrolDiethylstilbestrol (DES)Reference
ERα Binding Affinity (Relative to Estradiol=100%) 223% (Dienestrol)468%
ERβ Binding Affinity (Relative to Estradiol=100%) 404% (Dienestrol)295%
In Vivo Estrogenic Potency (Uterine Weight Bioassay) α-dienestrol is less potent than DESHighly potent
Oral Bioavailability Information not readily available. Assumed to be well-absorbed as an ester prodrug.Well-absorbed
Metabolism Hydrolyzed to dienestrol, which is a metabolite of DES. Further metabolized to glucuronide conjugates.Hydroxylation, oxidation, and glucuronidation. Metabolites include (Z,Z)-Dienestrol.
Elimination Half-life Information not readily available.Approximately 24 hours

Experimental Protocols

A variety of in vitro and in vivo assays are employed to characterize the estrogenic activity of compounds like this compound and diethylstilbestrol.

Estrogen Receptor Competitive Binding Assay

This assay determines the relative binding affinity of a test compound for the estrogen receptor compared to a radiolabeled ligand, typically [³H]-estradiol.

Methodology:

  • Preparation of Cytosol: Uterine cytosol containing estrogen receptors is prepared from immature or ovariectomized female rats. The tissue is homogenized in a buffer (e.g., Tris-EDTA-Dithiothreitol-Glycerol buffer) and centrifuged to obtain the cytosolic fraction.

  • Competitive Binding: A constant concentration of [³H]-estradiol is incubated with the uterine cytosol in the presence of increasing concentrations of the unlabeled test compound (this compound or DES).

  • Separation of Bound and Free Ligand: After incubation, the receptor-bound [³H]-estradiol is separated from the free radioligand. This can be achieved by methods such as hydroxylapatite (HAP) adsorption or dextran-coated charcoal (DCC) treatment.

  • Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [³H]-estradiol (IC₅₀) is determined. The inhibitory constant (Ki) can then be calculated to represent the binding affinity of the test compound.

BindingAssayWorkflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_analysis Analysis Cytosol Prepare Uterine Cytosol (ER source) Incubate Incubate Cytosol, [3H]-Estradiol, and varying concentrations of Test Compound Cytosol->Incubate Radioligand Prepare [3H]-Estradiol Radioligand->Incubate Test_Compound Prepare Test Compound (this compound/DES) Test_Compound->Incubate Separate Separate Bound from Free Radioligand (e.g., HAP assay) Incubate->Separate Quantify Quantify Bound Radioactivity Separate->Quantify Calculate Calculate IC50 and Ki Quantify->Calculate

Estrogen Receptor Competitive Binding Assay Workflow
MCF-7 Cell Proliferation Assay (E-Screen)

This in vitro assay assesses the estrogenic activity of a compound by measuring its ability to induce the proliferation of the estrogen-responsive human breast cancer cell line, MCF-7.

Methodology:

  • Cell Culture: MCF-7 cells are maintained in a standard growth medium. Prior to the assay, they are cultured in a hormone-free medium for several days to synchronize the cells and minimize the effects of endogenous estrogens.

  • Treatment: Cells are seeded in multi-well plates and treated with various concentrations of the test compound (this compound or DES) or a vehicle control. 17β-estradiol is typically used as a positive control.

  • Incubation: The cells are incubated for a period of 6-8 days, allowing for cell proliferation.

  • Quantification of Proliferation: Cell proliferation can be measured using various methods, such as:

    • Cell Counting: Direct counting of cells using a hemocytometer or an automated cell counter.

    • MTT or CCK-8 Assay: Colorimetric assays that measure the metabolic activity of viable cells.

    • Crystal Violet Staining: Staining of adherent cells, followed by solubilization and measurement of absorbance.

  • Data Analysis: The proliferative effect of the test compound is expressed as the concentration that produces a half-maximal response (EC₅₀).

Uterotrophic Assay

The uterotrophic assay is a well-established in vivo bioassay for assessing the estrogenic activity of a substance by measuring the increase in uterine weight in immature or ovariectomized female rodents.

Methodology:

  • Animal Model: Immature or ovariectomized female rats or mice are used.

  • Dosing: The animals are administered the test compound (this compound or DES) or a vehicle control daily for a period of 3 to 7 days. Dosing can be via oral gavage or subcutaneous injection.

  • Necropsy: On the day after the final dose, the animals are euthanized, and their uteri are carefully dissected and weighed (both wet and blotted weight).

  • Data Analysis: A statistically significant increase in uterine weight in the treated groups compared to the vehicle control group indicates estrogenic activity. Dose-response curves can be generated to determine the relative potency of the test compound.

Relationship between this compound and Stilbestrol

Dienestrol is a metabolite of diethylstilbestrol. The metabolic conversion involves the oxidation of DES. This compound is the synthetic di-ester of dienestrol, created to potentially modify its pharmacokinetic properties, such as absorption and duration of action. As a prodrug, this compound is inactive until the acetate groups are cleaved by esterases in the body to release the active dienestrol.

Conclusion

This compound and diethylstilbestrol are potent synthetic estrogens that exert their effects through estrogen receptor-mediated signaling pathways. While structurally related, with dienestrol being a metabolite of DES, they exhibit differences in their receptor binding affinities and in vivo potencies. This technical guide has provided a consolidated resource of their chemical properties, mechanisms of action, comparative quantitative data, and key experimental protocols for their evaluation. A thorough understanding of these compounds is essential for researchers in related fields, providing a foundation for further investigation into estrogen signaling, endocrine disruption, and the development of novel therapeutics targeting the estrogen receptor. Further research is warranted to fully elucidate the comparative pharmacokinetics and gene expression profiles of this compound.

References

Methodological & Application

Application Notes and Protocols for Dienestrol Diacetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of experimental protocols and data related to Dienestrol diacetate, a synthetic nonsteroidal estrogen. The information is intended to guide researchers in the analytical quantification, in vivo and in vitro assessment of estrogenic activity, and understanding the molecular mechanisms of this compound.

Analytical Quantification of this compound

Accurate quantification of this compound is crucial for pharmaceutical quality control, pharmacokinetic studies, and experimental research. High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectrophotometry are two commonly employed analytical techniques.

High-Performance Liquid Chromatography (HPLC)

Table 1: HPLC Parameters for Analysis of this compound (Adaptable Method)

ParameterRecommended Conditions
Column C18 reverse-phase column (e.g., Thermo Hypersil BDS C18, 150 x 4.6mm, 5µm)[2]
Mobile Phase A gradient or isocratic mixture of Acetonitrile and Water[1]
A common starting point is 40% Acetonitrile in water
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Detection UV detector at a wavelength determined by the UV spectrum of this compound
Column Temperature Ambient or controlled at 25°C

Protocol: HPLC Analysis of this compound

  • Standard Preparation: Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., acetonitrile or methanol). Prepare a series of working standards by serial dilution of the stock solution to create a calibration curve.

  • Sample Preparation: For pharmaceutical formulations, accurately weigh and crush a representative number of tablets. Dissolve the powdered tablets in the mobile phase, sonicate to ensure complete dissolution, and filter through a 0.45 µm filter to remove excipients. For biological samples, a suitable extraction method (e.g., liquid-liquid extraction or solid-phase extraction) will be required to isolate the analyte.

  • Chromatographic Analysis: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved. Inject the standard solutions and the sample solution into the chromatograph.

  • Quantification: Identify the this compound peak based on its retention time compared to the standard. Construct a calibration curve by plotting the peak area of the standards against their known concentrations. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry offers a simpler and more accessible method for the quantification of this compound, particularly in bulk drug and simple formulations. The method is based on the inherent UV absorbance of the molecule.

Protocol: UV-Vis Spectrophotometric Analysis of this compound

  • Solvent Selection: Select a suitable solvent in which this compound is freely soluble and that does not interfere with its UV absorbance. Methanol or ethanol are common choices for similar compounds.

  • Determination of λmax: Prepare a dilute solution of this compound in the chosen solvent. Scan the solution using a UV-Vis spectrophotometer over a range of 200-400 nm to determine the wavelength of maximum absorbance (λmax). For the related compound dienogest, the UV maximum is reported to be around 305 nm.

  • Standard Curve Preparation: Prepare a stock solution of this compound of known concentration in the selected solvent. From the stock solution, prepare a series of dilutions to cover a linear range of absorbance (typically 0.1 to 1.0).

  • Sample Preparation: Prepare the sample solution as described for HPLC analysis, ensuring the final concentration falls within the linear range of the standard curve.

  • Measurement and Quantification: Measure the absorbance of the standard and sample solutions at the predetermined λmax. Construct a calibration curve by plotting the absorbance of the standards against their concentrations. Determine the concentration of this compound in the sample from the calibration curve.

Assessment of Estrogenic Activity

The estrogenic activity of this compound can be evaluated using both in vivo and in vitro assays. These assays are fundamental in drug development and for understanding the compound's biological effects.

In Vivo Uterotrophic Bioassay

The uterotrophic bioassay in rodents is a standard and reliable method for assessing the estrogenic or anti-estrogenic potential of a substance. The assay measures the increase in uterine weight (uterotrophic response) in immature or ovariectomized female rodents following administration of the test compound.

Protocol: Mouse Uterotrophic Bioassay

  • Animal Model: Use either immature female mice (e.g., 18-22 days old) or adult ovariectomized mice. Ovariectomy should be performed at least 7 days before the start of the treatment to allow for uterine regression.

  • Dosing: Administer this compound to the animals via an appropriate route (e.g., oral gavage, subcutaneous injection) for 3-4 consecutive days. A range of doses should be tested to establish a dose-response relationship. A vehicle control group (receiving only the vehicle) and a positive control group (receiving a known estrogen like 17β-estradiol) should be included.

  • Endpoint Measurement: On the day after the last dose, humanely euthanize the animals. Carefully dissect the uterus, trim away any adhering fat and connective tissue, and record the wet weight.

  • Data Analysis: Calculate the relative uterine weight (uterine weight / body weight x 100). Compare the mean relative uterine weights of the treated groups to the vehicle control group using appropriate statistical analysis (e.g., ANOVA followed by Dunnett's test). A statistically significant increase in uterine weight compared to the control group indicates estrogenic activity.

Table 2: Representative Dose-Response Data for an Estrogenic Compound in the Uterotrophic Assay (Hypothetical Data for this compound)

Treatment GroupDose (µg/kg/day)Mean Relative Uterine Weight (mg/100g body weight) ± SD% Increase over Control
Vehicle Control025 ± 50%
This compound0.140 ± 760%
This compound175 ± 10200%
This compound10120 ± 15380%
17β-Estradiol (Positive Control)1115 ± 12360%
In Vitro Estrogen Receptor (ER) Binding Assay

The estrogenic effects of this compound are mediated through its interaction with estrogen receptors (ERα and ERβ). An in vitro competitive binding assay can be used to determine the affinity of this compound for these receptors.

Protocol: Estrogen Receptor Competitive Binding Assay

  • Receptor Source: Prepare a cytosolic fraction containing estrogen receptors from a suitable source, such as the uteri of ovariectomized rats or from cell lines engineered to express ERα or ERβ.

  • Ligands: Use a radiolabeled estrogen, typically [³H]-17β-estradiol, as the tracer. This compound will be the unlabeled competitor.

  • Assay Procedure:

    • Incubate a fixed concentration of the radiolabeled estradiol with the receptor preparation in the presence of increasing concentrations of unlabeled this compound.

    • Include a control with no unlabeled competitor (total binding) and a control with a large excess of unlabeled estradiol (non-specific binding).

    • After incubation to reach equilibrium, separate the receptor-bound from the free radioligand using a method such as dextran-coated charcoal or hydroxylapatite precipitation.

  • Data Analysis:

    • Measure the radioactivity of the bound fraction using liquid scintillation counting.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the radiolabeled estradiol.

    • The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation.

Table 3: Estrogen Receptor Binding Affinity of Dienestrol (Related Compound)

CompoundReceptorRelative Binding Affinity (%) (Estradiol = 100%)
DienestrolERαHigh (two times greater than estradiol)

Molecular Mechanism of Action and Signaling Pathway

This compound, as a synthetic estrogen, exerts its biological effects by binding to and activating estrogen receptors. This activation leads to a cascade of molecular events, ultimately resulting in the regulation of gene expression in target cells.

Estrogen Receptor Signaling

Upon entering a target cell, this compound binds to estrogen receptors (ERα and ERβ), which are predominantly located in the nucleus. This binding induces a conformational change in the receptor, leading to its dimerization and subsequent binding to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes. This interaction recruits co-activator or co-repressor proteins, which in turn modulate the transcription of these genes.

In addition to this classical genomic pathway, estrogens can also elicit rapid, non-genomic effects by activating signaling cascades at the cell membrane. This can involve the activation of pathways such as the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway.

Downstream Targets and Gene Regulation

The activation of estrogen receptors by this compound can lead to changes in the expression of a wide range of genes involved in cellular processes such as proliferation, differentiation, and apoptosis. Studies on estrogens have identified several downstream target genes, including:

  • Cell Cycle Regulators: Cyclin D1 (Ccnd1)

  • Growth Factors and Signaling Molecules: Transforming growth factor beta inducible (Tgfb1)

  • Other Estrogen-Responsive Genes: Lactotransferrin (Ltf), Secreted frizzled-related protein 4 (Sfrp4)

Proteomic and gene expression profiling studies are powerful tools to identify the specific molecular targets and pathways affected by this compound treatment.

Visualizing the Signaling Pathway

The following diagram illustrates the generalized signaling pathway of estrogen receptor activation, which is applicable to this compound.

EstrogenSignaling cluster_extracellular Extracellular Space cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Dienestrol_diacetate Dienestrol diacetate ER Estrogen Receptor (ERα/ERβ) Dienestrol_diacetate->ER Binding MAPK_Pathway MAPK/ERK Pathway Dienestrol_diacetate->MAPK_Pathway Non-genomic pathway ER_Dimer Activated ER Dimer ER->ER_Dimer Activation & Dimerization MAPK_Pathway->ER Phosphorylation ERE Estrogen Response Element (ERE) ER_Dimer->ERE Binding Transcription Gene Transcription ERE->Transcription Target_Genes Target Genes (e.g., c-fos, Cyclin D1) Transcription->Target_Genes

Caption: Generalized estrogen receptor signaling pathway activated by this compound.

Experimental Workflow Overview

The following diagram provides a logical workflow for the experimental investigation of this compound.

ExperimentalWorkflow cluster_planning Phase 1: Planning and Preparation cluster_execution Phase 2: Experimental Execution cluster_analysis Phase 3: Data Analysis and Interpretation Objective Define Research Objective Protocol_Selection Select Appropriate Protocols Objective->Protocol_Selection Reagent_Prep Prepare Reagents & Standards Protocol_Selection->Reagent_Prep Analytical Analytical Quantification (HPLC / UV-Vis) Reagent_Prep->Analytical InVivo In Vivo Assay (Uterotrophic) Reagent_Prep->InVivo InVitro In Vitro Assay (ER Binding) Reagent_Prep->InVitro Mechanism Mechanism of Action (Gene/Protein Expression) Reagent_Prep->Mechanism Data_Collection Collect Raw Data Analytical->Data_Collection InVivo->Data_Collection InVitro->Data_Collection Mechanism->Data_Collection Pathway_Analysis Signaling Pathway Analysis Mechanism->Pathway_Analysis Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Conclusion Draw Conclusions Statistical_Analysis->Conclusion Pathway_Analysis->Conclusion

Caption: A logical workflow for the experimental study of this compound.

References

Application Notes and Protocols for In Vitro Assays of Dienestrol Diacetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dienestrol diacetate is a synthetic, non-steroidal estrogen belonging to the stilbestrol group. As an agonist of the estrogen receptor (ER), it mimics the actions of endogenous estrogens like 17β-estradiol.[1] Its primary mechanism of action involves binding to estrogen receptors (predominantly ERα and ERβ), which then translocate to the nucleus, bind to specific DNA sequences known as estrogen response elements (EREs), and initiate the transcription of target genes.[2][3] This signaling cascade can influence various cellular processes, including proliferation and differentiation. Understanding the in vitro bioactivity of this compound is crucial for its characterization and for assessing its potential therapeutic applications and off-target effects.

These application notes provide an overview of key in vitro assays to characterize the estrogenic activity of this compound, including detailed protocols for receptor binding, cell proliferation, and reporter gene assays.

Data Presentation

The following table summarizes the available quantitative data for Dienestrol, the active form of this compound. Specific quantitative data for this compound is limited in publicly available literature; however, as an ester prodrug, it is expected to be hydrolyzed to Dienestrol to exert its estrogenic effects.

Assay TypeTargetCompoundRelative Binding Affinity (RBA) (%) vs. Estradiol (100%)Reference
Competitive Binding AssayEstrogen Receptor α (ERα)Dienestrol~200[1]
Competitive Binding AssayEstrogen Receptor α (ERα)Dienestrol37 (Range: 20.4–223)Wikipedia
Competitive Binding AssayEstrogen Receptor β (ERβ)Dienestrol56–404Wikipedia

Note: The wide range in reported RBA values may be due to variations in experimental conditions and assay systems. It is recommended that each laboratory establish its own internal controls and reference standards.

Signaling Pathways

This compound, through its active form Dienestrol, activates the estrogen receptor, which can trigger a cascade of downstream signaling events. The binding of Dienestrol to ERα or ERβ initiates the classical genomic pathway, leading to changes in gene expression. Additionally, membrane-associated estrogen receptors can mediate rapid, non-genomic signaling.

Estrogen_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Dienestrol Dienestrol Diacetate (hydrolyzed) ER Estrogen Receptor (ERα / ERβ) Dienestrol->ER D_ER_complex Dienestrol-ER Complex ER->D_ER_complex Binding Nucleus Nucleus D_ER_complex->Nucleus Translocation ERE Estrogen Response Element (ERE) D_ER_complex->ERE Binding Gene_Transcription Gene Transcription ERE->Gene_Transcription mRNA mRNA Gene_Transcription->mRNA Proteins Proteins mRNA->Proteins Translation Cellular_Response Cellular Response (e.g., Proliferation) Proteins->Cellular_Response

Figure 1: Classical genomic estrogen signaling pathway activated by Dienestrol.

Estrogen receptor activation can also lead to the rapid activation of various kinase signaling cascades, including the MAPK/ERK and PI3K/AKT pathways, through interactions with membrane-associated receptors and signaling scaffolds.

Non_Genomic_Estrogen_Signaling Dienestrol Dienestrol mER Membrane ER Dienestrol->mER G_protein G-protein mER->G_protein Src Src mER->Src PI3K PI3K G_protein->PI3K Ras Ras Src->Ras AKT AKT PI3K->AKT Downstream Downstream Cellular Effects AKT->Downstream Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Downstream

Figure 2: Simplified non-genomic estrogen signaling pathways.

Experimental Protocols

Estrogen Receptor Competitive Binding Assay

This assay determines the ability of this compound to compete with a radiolabeled estrogen (e.g., [³H]-17β-estradiol) for binding to the estrogen receptor.

Workflow:

ER_Binding_Assay_Workflow A Prepare ER-containing cytosol or recombinant ER B Incubate ER with [3H]-Estradiol and varying concentrations of this compound A->B C Separate bound from free radioligand (e.g., charcoal-dextran) B->C D Quantify bound radioligand (Scintillation counting) C->D E Data Analysis: Calculate IC50 and Relative Binding Affinity D->E

Figure 3: Workflow for the Estrogen Receptor Competitive Binding Assay.

Protocol:

  • Preparation of ER Source:

    • Use either recombinant human ERα or ERβ protein or prepare uterine cytosol from ovariectomized rodents.

  • Binding Reaction:

    • In a microplate or microcentrifuge tubes, combine:

      • ER preparation.

      • A fixed concentration of [³H]-17β-estradiol (e.g., 0.1-1.0 nM).

      • A range of concentrations of this compound (e.g., 10⁻¹² M to 10⁻⁵ M).

      • For non-specific binding control wells, add a 100-fold excess of unlabeled 17β-estradiol.

    • Incubate at 4°C for 18-24 hours to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Add an equal volume of ice-cold dextran-coated charcoal suspension to each well/tube.

    • Incubate on ice for 10-15 minutes with occasional vortexing.

    • Centrifuge at 2,000 x g for 10 minutes at 4°C to pellet the charcoal with the free radioligand.

  • Quantification:

    • Carefully transfer the supernatant (containing the ER-bound radioligand) to scintillation vials.

    • Add scintillation cocktail and measure radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Subtract non-specific binding from all measurements.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [³H]-17β-estradiol).

    • Calculate the Relative Binding Affinity (RBA) using the formula:

      • RBA (%) = (IC50 of 17β-estradiol / IC50 of this compound) x 100

E-Screen (Estrogen-Sensitive Cell Proliferation) Assay

This assay measures the proliferative response of estrogen-sensitive cells, such as MCF-7 human breast cancer cells, to this compound.

Workflow:

E_Screen_Assay_Workflow A Seed MCF-7 cells in estrogen-depleted medium B Treat cells with varying concentrations of this compound A->B C Incubate for 6-7 days B->C D Fix and stain cells (e.g., with sulforhodamine B) C->D E Measure absorbance to determine cell number D->E F Data Analysis: Calculate EC50 and relative proliferative effect E->F

Figure 4: Workflow for the E-Screen Assay.

Protocol:

  • Cell Culture:

    • Culture MCF-7 cells in phenol red-free medium supplemented with charcoal-stripped fetal bovine serum (CS-FBS) for at least 48 hours to deplete endogenous estrogens.

  • Cell Seeding:

    • Seed the cells into 96-well plates at a low density (e.g., 3,000-5,000 cells/well) in the estrogen-depleted medium.

    • Allow cells to attach for 24 hours.

  • Treatment:

    • Prepare serial dilutions of this compound in the estrogen-depleted medium.

    • Replace the medium in the wells with the medium containing the different concentrations of this compound (e.g., 10⁻¹³ M to 10⁻⁶ M).

    • Include a vehicle control (e.g., DMSO) and a positive control (17β-estradiol).

  • Incubation:

    • Incubate the plates for 6-7 days at 37°C in a humidified 5% CO₂ incubator.

  • Cell Quantification:

    • Fix the cells with 10% trichloroacetic acid.

    • Stain with 0.4% sulforhodamine B (SRB) in 1% acetic acid.

    • Wash with 1% acetic acid to remove unbound dye.

    • Solubilize the bound dye with 10 mM Tris base.

    • Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis:

    • Plot the absorbance against the log concentration of this compound.

    • Determine the EC50 value (the concentration that produces 50% of the maximal proliferative effect).

    • Calculate the Relative Proliferative Effect (RPE) compared to 17β-estradiol.

Estrogen-Responsive Reporter Gene Assay

This assay utilizes a cell line that has been engineered to express a reporter gene (e.g., luciferase or β-galactosidase) under the control of an estrogen response element (ERE).

Workflow:

Reporter_Gene_Assay_Workflow A Seed ERE-reporter cell line in estrogen-depleted medium B Treat cells with varying concentrations of this compound A->B C Incubate for 24 hours B->C D Lyse cells and add reporter substrate (e.g., luciferin) C->D E Measure reporter activity (e.g., luminescence) D->E F Data Analysis: Calculate EC50 E->F

Figure 5: Workflow for the Estrogen-Responsive Reporter Gene Assay.

Protocol:

  • Cell Culture:

    • Use an appropriate ERE-reporter cell line (e.g., T47D-KBluc or MCF-7-ERE-luc).

    • Culture cells in phenol red-free medium supplemented with CS-FBS.

  • Cell Seeding:

    • Seed cells into a white, opaque 96-well plate at a suitable density.

    • Allow cells to attach overnight.

  • Treatment:

    • Treat cells with a range of concentrations of this compound (e.g., 10⁻¹³ M to 10⁻⁶ M) in estrogen-depleted medium.

    • Include vehicle and positive controls.

  • Incubation:

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Reporter Assay:

    • Lyse the cells using a suitable lysis buffer.

    • Add the appropriate substrate for the reporter enzyme (e.g., luciferin for luciferase).

    • Measure the signal (e.g., luminescence) using a microplate reader.

  • Data Analysis:

    • Plot the reporter activity against the log concentration of this compound.

    • Determine the EC50 value.

Disclaimer

These protocols are intended as a guide and may require optimization for specific laboratory conditions and cell lines. It is essential to include appropriate controls in all experiments to ensure the validity of the results. All work should be conducted in accordance with standard laboratory safety procedures.

References

Application Notes and Protocols for In Vivo Studies with Dienestrol Diacetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo dosages, experimental protocols, and mechanisms of action for dienestrol diacetate, a synthetic nonsteroidal estrogen. The information is intended to guide researchers in designing and conducting preclinical studies.

Quantitative Dosage Information

This compound has been utilized in various animal models for a range of research purposes, from reproductive studies to growth promotion. The effective dosage can vary significantly depending on the species, route of administration, and the specific biological endpoint being investigated. The following table summarizes reported in vivo dosages of this compound from scientific literature.

Animal ModelDosageRoute of AdministrationApplicationReference
Mink5 µ g/day Oral (in feed)Study of reproductive performance[1]
Mink20 µ g/day Oral (in feed)Study of reproductive performance (resulted in inhibition)[1]
Turkeys32 mg/lb of feedOral (in feed)Growth promotion and carcass finish improvement[2]
Broiler Chickens0.023 g/kg of feedOral (in feed)Fattening[3]
Rats (Dienestrol)0.75 - 75 µg/kg bw/dayOral (gavage)Maternal exposure study on male offspring reproduction[4]

Note: The study in rats utilized dienestrol, the active form of this compound. Dosages for this compound may need to be adjusted based on molecular weight differences and metabolic conversion rates.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of in vivo studies. Below are protocols derived from literature for key experiments involving this compound and related estrogens.

Reproductive Effects Study in Mink

This protocol is based on studies investigating the impact of this compound on mink reproduction.

Objective: To assess the effects of this compound on reproductive performance in female mink.

Materials:

  • This compound

  • Mink feed

  • Animal balance

  • Individually housed female mink

Procedure:

  • Animal Acclimation: Acclimate adult female mink to individual housing and the basal diet for a period of at least two weeks before the start of the treatment.

  • Dose Preparation: Prepare a premix of this compound to be incorporated into the feed. For a 5 µ g/day dose, calculate the required concentration of this compound in the daily feed ration based on the average feed intake of the mink.

  • Administration: Incorporate the this compound premix thoroughly into the daily feed ration for each treatment group. Ensure a consistent and homogenous mixture.

  • Treatment Period: Administer the this compound-containing feed to the female mink daily throughout the study period, which should encompass the breeding and gestation phases.

  • Mating: At the appropriate time in the breeding season, pair the treated females with untreated, fertile males.

  • Endpoint Assessment: Monitor the females for successful mating, pregnancy rates, litter size, and kit survival.

  • Data Analysis: Compare the reproductive outcomes of the different dose groups with a control group receiving the basal diet without this compound.

Growth Promotion Study in Poultry

This protocol is adapted from studies on the use of this compound for fattening in broiler chickens and turkeys.

Objective: To evaluate the effect of this compound on weight gain and feed efficiency in poultry.

Materials:

  • This compound

  • Standard broiler/turkey finisher feed

  • Feed mixer

  • Poultry scales

  • Pens for housing poultry

Procedure:

  • Animal Housing: House the birds (e.g., broiler chickens or turkeys) in pens under controlled environmental conditions.

  • Diet Preparation: Prepare the finisher feed containing this compound at the desired concentration (e.g., 0.023 g/kg of feed). Use a feed mixer to ensure uniform distribution of the compound.

  • Treatment Period: Introduce the medicated feed to the treatment groups for a specified period before slaughter, typically the last 3-4 weeks of the finishing phase.

  • Data Collection:

    • Record the initial body weight of each bird.

    • Measure feed consumption per pen throughout the treatment period.

    • Record the final body weight of each bird at the end of the study.

  • Endpoint Calculation:

    • Calculate the average daily gain (ADG).

    • Calculate the feed conversion ratio (FCR) by dividing the total feed consumed by the total weight gain.

  • Data Analysis: Compare the ADG and FCR of the treated groups with a control group fed a non-medicated finisher diet.

Uterotrophic Assay in Immature Rodents (General Protocol)

While specific data for this compound in the uterotrophic assay is limited in the provided search results, a general protocol for this standardized assay is presented below. This assay is a common in vivo screen for estrogenic activity.

Objective: To assess the estrogenic activity of a test compound by measuring the increase in uterine weight in immature female rodents.

Materials:

  • This compound

  • Vehicle (e.g., corn oil, sunflower oil)

  • Immature female rats or mice (e.g., 20-21 days old)

  • Animal balance

  • Analytical balance

  • Gavage needles or subcutaneous injection needles and syringes

Procedure:

  • Animal Selection and Acclimation: Use immature female rodents of a specific age and weight range. Acclimate them to the housing conditions for a few days before the start of the study.

  • Dose Preparation: Prepare solutions of this compound in the chosen vehicle at various concentrations.

  • Administration: Administer the test substance daily for three consecutive days via oral gavage or subcutaneous injection. A control group should receive the vehicle only. A positive control group treated with a known estrogen like 17α-ethinylestradiol is also recommended.

  • Necropsy: On the day after the last treatment, euthanize the animals.

  • Uterine Weight Measurement: Carefully dissect the uterus, trim away any adhering fat and connective tissue, and blot to remove excess fluid. Weigh the uterus (wet weight).

  • Data Analysis: Compare the mean uterine weights of the treatment groups to the vehicle control group. A statistically significant increase in uterine weight indicates estrogenic activity.

Mechanism of Action and Signaling Pathway

This compound is a pro-drug that is metabolized to its active form, dienestrol. Dienestrol is a synthetic non-steroidal estrogen that exerts its biological effects primarily through the classical estrogen receptor (ER) signaling pathway.

Classical Estrogen Receptor Signaling Pathway:

  • Ligand Binding: Dienestrol diffuses across the cell membrane and binds to estrogen receptors (ERα and/or ERβ) located in the cytoplasm or nucleus.

  • Receptor Dimerization: Upon ligand binding, the estrogen receptor undergoes a conformational change, dissociates from heat shock proteins, and forms homodimers (ERα/ERα or ERβ/ERβ) or heterodimers (ERα/ERβ).

  • Nuclear Translocation: The ligand-receptor complex translocates into the nucleus if it was not already there.

  • DNA Binding: The dimerized receptor binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes.

  • Gene Transcription: The binding of the ER complex to EREs recruits co-activator or co-repressor proteins, which then modulate the transcription of estrogen-responsive genes by RNA polymerase II. This leads to the synthesis of specific proteins that mediate the physiological effects of estrogens.

Below is a diagram illustrating the classical estrogen receptor signaling pathway.

EstrogenSignaling cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Dienestrol Dienestrol Diacetate (Metabolized) ER Estrogen Receptor (ER) Dienestrol->ER Binds to Dienestrol_ER Dienestrol-ER Complex Dimer Dimerized ER Complex Dienestrol_ER->Dimer Dimerization Dimer_nuc Dimerized ER Complex Dimer->Dimer_nuc Nuclear Translocation ERE Estrogen Response Element (ERE) on DNA Dimer_nuc->ERE Binds to Coactivators Co-activators ERE->Coactivators Recruits Transcription Gene Transcription Coactivators->Transcription Initiates

Caption: Classical Estrogen Receptor Signaling Pathway.

A generalized experimental workflow for an in vivo study with this compound is depicted below.

ExperimentalWorkflow start Study Design (Hypothesis, Animal Model, Endpoints) acclimation Animal Acclimation start->acclimation dose_prep Dose Formulation (this compound + Vehicle) acclimation->dose_prep randomization Randomization into Treatment Groups dose_prep->randomization administration Compound Administration (e.g., Oral Gavage, In-feed) randomization->administration monitoring In-life Monitoring (Clinical Signs, Body Weight, etc.) administration->monitoring necropsy Necropsy and Tissue Collection monitoring->necropsy analysis Endpoint Analysis (e.g., Organ Weights, Histopathology) necropsy->analysis data_analysis Statistical Analysis and Interpretation analysis->data_analysis end Conclusion data_analysis->end

Caption: General Experimental Workflow for In Vivo Studies.

References

Application Notes and Protocols for the Analytical Detection of Dienestrol Diacetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dienestrol diacetate is a synthetic, non-steroidal estrogen belonging to the stilbestrol group. It functions as an agonist for estrogen receptors, mimicking the effects of endogenous estrogens. This activity has led to its use in veterinary medicine to promote growth in livestock and in pharmaceutical formulations. However, due to its potential as an endocrine disruptor and concerns about residues in the food chain, sensitive and reliable analytical methods for its detection and quantification are crucial for regulatory monitoring, food safety, and pharmaceutical quality control.

This document provides detailed application notes and experimental protocols for the detection of this compound using various analytical techniques, including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Enzyme-Linked Immunosorbent Assay (ELISA).

Mechanism of Action: Estrogen Receptor Signaling

This compound exerts its biological effects by binding to and activating estrogen receptors (ERα and ERβ). As a lipophilic molecule, it can diffuse across the cell membrane and bind to estrogen receptors in the cytoplasm. Upon binding, the receptor-ligand complex undergoes a conformational change, dimerizes, and translocates to the nucleus. In the nucleus, the complex binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, initiating or enhancing their transcription. This leads to the synthesis of proteins that mediate the physiological effects of estrogens.

Dienestrol_Diacetate_Signaling_Pathway cluster_cell Target Cell cluster_nucleus Nucleus DD This compound ER Estrogen Receptor (ER) DD->ER Binds DD_ER DD-ER Complex ER->DD_ER Dimer Dimerized DD-ER Complex DD_ER->Dimer Dimerization ERE Estrogen Response Element (ERE) on DNA Dimer->ERE Translocation & Binding Transcription Gene Transcription ERE->Transcription Initiates mRNA mRNA Transcription->mRNA Protein Protein mRNA->Protein Translation Biological_Response Biological Response Protein->Biological_Response Leads to

This compound Signaling Pathway

Quantitative Data Summary

The following tables summarize the quantitative performance data for various analytical methods used for the detection of this compound and related stilbene estrogens.

Table 1: High-Performance Liquid Chromatography (HPLC)

ParameterPharmaceutical TabletsFeed Supplements
Linearity Range 0.025-0.25 mg/mL[1]4.5-19.5 mg/L
Recovery 98-102%95.9-108.9%
LOD Not Reported0.666 mg/L
LOQ Not Reported2.018 mg/L
Reference Biomed Chromatogr. 2021;35(5):e5055[1]J. Pharm. Sci. & Res. 2018; 10(1): 150-154

Table 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

ParameterMilkWaterAnimal Tissue
Linearity Range 0.1-10 µg/kg[2]0.20 ng/L - 1.0 mg/LNot Reported
Recovery 82.9-92.8%[2]98.2%Not Reported
LOD <0.1 µg/kg (LLOQ)[2]0.05-0.10 ng/LNot Reported
LOQ 0.1 µg/kgNot ReportedNot Reported
Reference Agilent Application Note 5991-4832EN (2014)Analyst. 2012;137(15):3478-84J. Agric. Food Chem. 2011; 59(15): 8103–8110

Table 3: Gas Chromatography-Mass Spectrometry (GC-MS)

ParameterBovine UrineMeat Products
Linearity Range Not Reported0.002-0.1 mg/L
Recovery 28-96%70-120%
LOD ~10 pptNot Reported
LOQ Not Reported≤ 0.01 mg/kg
Reference J. Chromatogr. B Biomed. Appl. 1994; 657(1): 59-67Foods. 2022; 11(18): 2886

Table 4: Enzyme-Linked Immunosorbent Assay (ELISA) for Stilbenes

ParameterTissueUrineSerum
LOD 0.25 ppb0.10 ppb0.10 ppb
Cross-Reactivity (Dienestrol) 20%20%20%
Reference Randox Food DiagnosticsRandox Food DiagnosticsRandox Food Diagnostics

Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV) for Pharmaceutical Formulations

This protocol is adapted for the analysis of this compound in tablet dosage forms.

a. Sample Preparation:

  • Weigh and finely powder not fewer than 20 tablets.

  • Accurately weigh a portion of the powder equivalent to about 25 mg of this compound and transfer to a 100-mL volumetric flask.

  • Add approximately 70 mL of the mobile phase and sonicate for 15 minutes.

  • Allow the solution to cool to room temperature and dilute to volume with the mobile phase.

  • Filter a portion of the solution through a 0.45 µm PTFE syringe filter, discarding the first few mL of the filtrate.

b. Chromatographic Conditions:

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile and Milli-Q water (gradient elution may be required)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Detection: UV at 254 nm

  • Column Temperature: 30 °C

c. Standard Preparation:

  • Accurately weigh about 25 mg of this compound reference standard into a 100-mL volumetric flask.

  • Dissolve in and dilute to volume with the mobile phase.

  • Prepare working standards by serial dilution to cover the expected concentration range of the samples.

d. Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standard solutions. Determine the concentration of this compound in the sample solution from the calibration curve.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis Sample_Prep Tablet Powdering & Dissolution Filtration Filtration (0.45 µm) Sample_Prep->Filtration Standard_Prep Reference Standard Dissolution & Dilution Calibration Construct Calibration Curve Standard_Prep->Calibration Injection Inject into HPLC Filtration->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection (254 nm) Separation->Detection Detection->Calibration Quantification Quantify this compound Calibration->Quantification

HPLC-UV Experimental Workflow

LC-MS/MS for Dienestrol in Milk

This protocol utilizes a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation method followed by LC-MS/MS analysis.

a. Sample Preparation (QuEChERS):

  • To a 50-mL centrifuge tube, add 10 g of milk.

  • Add 10 mL of acetonitrile.

  • Add the QuEChERS salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).

  • Vortex vigorously for 1 minute.

  • Centrifuge at 3,500 rpm for 5 minutes.

  • Transfer 4 mL of the upper acetonitrile layer to a clean tube.

  • Evaporate the solvent to dryness at 40 °C under a gentle stream of nitrogen.

  • Reconstitute the residue in 2 mL of 50% methanol in water.

  • Centrifuge at 14,000 rpm for 7 minutes at 4 °C.

  • Transfer the clear supernatant to an HPLC vial for analysis.

b. LC-MS/MS Conditions:

  • LC Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in methanol

  • Gradient: A suitable gradient to separate Dienestrol from matrix components.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Ionization: Electrospray Ionization (ESI), negative mode

  • MS/MS Detection: Multiple Reaction Monitoring (MRM). Precursor and product ions for Dienestrol need to be optimized.

c. Quantification: Use an internal standard (e.g., a deuterated analog of Dienestrol) added at the beginning of the sample preparation. Create a calibration curve using matrix-matched standards.

LCMSMS_Workflow cluster_prep Sample Preparation (QuEChERS) cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Extraction Milk Extraction with Acetonitrile & Salts Centrifugation1 Centrifugation Extraction->Centrifugation1 Evaporation Supernatant Evaporation Centrifugation1->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Centrifugation2 Final Centrifugation Reconstitution->Centrifugation2 Injection Inject into LC-MS/MS Centrifugation2->Injection Separation UPLC Separation Injection->Separation Detection Tandem MS Detection (MRM) Separation->Detection Quantification Quantification using Internal Standard Detection->Quantification

LC-MS/MS Experimental Workflow

GC-MS for Dienestrol in Animal Tissue

This protocol involves extraction, clean-up, and derivatization prior to GC-MS analysis.

a. Sample Preparation:

  • Homogenize 5 g of tissue with 15 mL of acetonitrile containing 1% acetic acid.

  • Vortex for 10 minutes for extraction.

  • Add 6 g of magnesium sulfate and 1.5 g of sodium acetate, vortex, and centrifuge at 4000 rpm for 10 minutes.

  • Pass the supernatant through a C18 Solid Phase Extraction (SPE) cartridge for clean-up.

  • Elute the analyte from the SPE cartridge with a suitable solvent (e.g., ethyl acetate).

  • Evaporate the eluate to dryness.

b. Derivatization:

  • To the dry residue, add a derivatizing agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS) and heat to form a volatile derivative of Dienestrol.

c. GC-MS Conditions:

  • GC Column: A non-polar capillary column (e.g., DB-5MS, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: Start at a low temperature (e.g., 90 °C), ramp up to a high temperature (e.g., 300 °C) to ensure separation.

  • Injection Mode: Splitless.

  • MS Ionization: Electron Impact (EI).

  • MS Detection: Selected Ion Monitoring (SIM) of characteristic ions of the derivatized Dienestrol.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis Homogenization Tissue Homogenization & Extraction Cleanup Solid Phase Extraction (SPE) Cleanup Homogenization->Cleanup Evaporation Evaporation to Dryness Cleanup->Evaporation Derivatization Derivatization Evaporation->Derivatization Injection Inject into GC-MS Derivatization->Injection Separation GC Separation Injection->Separation Detection MS Detection (SIM) Separation->Detection Quantification Quantification Detection->Quantification

GC-MS Experimental Workflow

Enzyme-Linked Immunosorbent Assay (ELISA)

This is a general protocol for a competitive ELISA for the detection of stilbenes, including this compound. Specific instructions from the kit manufacturer should always be followed.

a. Sample Preparation:

  • Sample extraction is matrix-dependent and typically involves homogenization in a suitable buffer or solvent, followed by centrifugation to remove solids.

  • The resulting extract may require further dilution to fall within the dynamic range of the assay.

b. ELISA Protocol:

  • Add standards, controls, and prepared samples to the appropriate wells of the antibody-coated microtiter plate.

  • Add the enzyme-conjugated stilbene (HRP-conjugate) to each well.

  • Incubate for a specified time (e.g., 60 minutes) at room temperature. During this incubation, the free stilbene in the sample and the enzyme-conjugated stilbene compete for binding to the anti-stilbene antibody coated on the plate.

  • Wash the plate to remove unbound components.

  • Add the substrate solution to each well and incubate for a set time (e.g., 30 minutes) in the dark. The enzyme converts the substrate to a colored product.

  • Stop the reaction by adding a stop solution.

  • Read the absorbance of each well at a specific wavelength (e.g., 450 nm) using a microplate reader.

c. Calculation of Results: The concentration of this compound in the samples is inversely proportional to the color intensity. Calculate the results based on a standard curve generated from the standards.

ELISA_Workflow cluster_prep Preparation cluster_assay ELISA Assay cluster_readout Readout & Analysis Sample_Prep Sample Extraction & Dilution Add_Reagents Add Samples, Standards, & HRP-Conjugate to Plate Sample_Prep->Add_Reagents Standard_Prep Prepare Standards & Controls Standard_Prep->Add_Reagents Incubation1 Incubate (Competitive Binding) Add_Reagents->Incubation1 Wash1 Wash Plate Incubation1->Wash1 Add_Substrate Add Substrate Wash1->Add_Substrate Incubation2 Incubate (Color Development) Add_Substrate->Incubation2 Add_Stop Add Stop Solution Incubation2->Add_Stop Read_Absorbance Read Absorbance (450 nm) Add_Stop->Read_Absorbance Calculate Calculate Results from Standard Curve Read_Absorbance->Calculate

ELISA Experimental Workflow

References

Application Notes and Protocols for Dienestrol Diacetate in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dienestrol diacetate is a synthetic, non-steroidal estrogen that functions as an agonist for the estrogen receptor (ER). Structurally related to diethylstilbestrol (DES), it mimics the effects of endogenous estrogens by binding to and activating ERs, leading to the modulation of gene expression.[1][2] In cell culture, this compound serves as a valuable tool for studying estrogen-mediated signaling pathways, evaluating the estrogenic activity of compounds, and investigating its potential therapeutic effects, particularly in hormone-dependent cancers such as breast and prostate cancer.

These application notes provide detailed protocols for utilizing this compound in various cell culture-based assays to assess its impact on cell viability, apoptosis, and gene expression.

Mechanism of Action

This compound, as an estrogen receptor agonist, exerts its effects through the classical genomic signaling pathway. It passively diffuses into target cells and binds to estrogen receptors (ERα and ERβ) in the cytoplasm or nucleus. This binding induces a conformational change in the receptor, leading to its dimerization. The activated receptor-ligand complex then translocates to the nucleus, where it binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes. This interaction recruits co-activator proteins and the basal transcriptional machinery, ultimately initiating or enhancing the transcription of estrogen-responsive genes.[1]

Dienestrol_Diacetate_Signaling_Pathway cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DDA This compound ER Estrogen Receptor (ERα/ERβ) DDA->ER Binds DDA_ER_dimer DDA-ER Dimer DDA_ER_complex->DDA_ER_dimer Dimerization & Translocation ERE Estrogen Response Element (ERE) DDA_ER_dimer->ERE Binds Gene Target Gene ERE->Gene Activates Transcription mRNA mRNA Gene->mRNA Protein Protein Synthesis mRNA->Protein

This compound Signaling Pathway

Data Presentation: Quantitative Analysis

While specific IC50 and EC50 values for this compound are not extensively documented in publicly available literature, the following table provides a template for summarizing expected quantitative data from in vitro assays based on the activity of structurally similar synthetic estrogens. Researchers should determine these values empirically for their specific cell lines and experimental conditions.

Cell LineAssay TypeParameterThis compound ConcentrationIncubation TimeResult
MCF-7 (Breast Cancer)Cell Viability (MTT)IC500.1 nM - 10 µM72 hoursTo be determined
E-Screen AssayEC501 pM - 1 nM6 daysTo be determined
Gene Expression (pS2)Fold Induction1 nM24 hoursTo be determined
LNCaP (Prostate Cancer)Cell Viability (MTS)IC501 µM - 50 µM48 hoursTo be determined
Apoptosis (Annexin V)% Apoptotic Cells25 µM48 hoursTo be determined
PC-3 (Prostate Cancer)Cell Viability (MTT)IC501 µM - 50 µM72 hoursTo be determined
Apoptosis (Annexin V)% Apoptotic Cells30 µM48 hoursTo be determined

Experimental Protocols

Preparation of this compound Stock Solution

Due to its hydrophobic nature, this compound should be dissolved in an organic solvent to prepare a concentrated stock solution.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, DNase/RNase-free microcentrifuge tubes

Procedure:

  • Prepare a 10 mM stock solution of this compound in DMSO.

  • Vortex thoroughly to ensure complete dissolution.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store aliquots at -20°C for long-term storage.

Note: The final concentration of DMSO in the cell culture medium should be kept below 0.5% (v/v) to minimize solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) must be included in all experiments.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is designed to assess the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability. The example below is for the MCF-7 breast cancer cell line.

Materials:

  • MCF-7 cells

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plates

  • Phosphate-buffered saline (PBS)

Procedure:

  • Seed MCF-7 cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete growth medium.

  • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete growth medium to achieve the desired final concentrations (e.g., 0.1 nM to 10 µM).

  • Remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound or vehicle control.

  • Incubate the plate for 72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MTT_Assay_Workflow A Seed Cells (5x10³ cells/well) B Incubate 24h A->B C Treat with this compound (0.1 nM - 10 µM) B->C D Incubate 72h C->D E Add MTT Reagent D->E F Incubate 4h E->F G Add DMSO F->G H Measure Absorbance (570 nm) G->H I Calculate IC50 H->I

MTT Assay Workflow
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with this compound. The example is for the PC-3 prostate cancer cell line.

Materials:

  • PC-3 cells

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • This compound stock solution (10 mM in DMSO)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • 6-well cell culture plates

  • Flow cytometer

Procedure:

  • Seed PC-3 cells in a 6-well plate at a density of 2 x 10⁵ cells/well in 2 mL of complete growth medium.

  • Incubate for 24 hours to allow for cell attachment.

  • Treat the cells with the desired concentration of this compound (e.g., 30 µM) or vehicle control.

  • Incubate for 48 hours.

  • Harvest both adherent and floating cells. For adherent cells, use trypsin-EDTA, and then combine with the floating cells from the supernatant.

  • Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.

  • Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

Protocol 3: Gene Expression Analysis (qRT-PCR for pS2)

This protocol describes how to measure the induction of an estrogen-responsive gene, pS2 (TFF1), in MCF-7 cells treated with this compound.

Materials:

  • MCF-7 cells

  • Phenol red-free DMEM supplemented with charcoal-stripped FBS

  • This compound stock solution (10 mM in DMSO)

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for pS2 and a housekeeping gene (e.g., GAPDH)

  • 6-well cell culture plates

Procedure:

  • Seed MCF-7 cells in a 6-well plate in phenol red-free medium supplemented with charcoal-stripped FBS for at least 48 hours to reduce background estrogenic activity.

  • Treat the cells with this compound (e.g., 1 nM) or vehicle control for 24 hours.

  • Extract total RNA from the cells using a commercial RNA extraction kit according to the manufacturer's instructions.

  • Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.

  • Perform quantitative real-time PCR (qRT-PCR) using the synthesized cDNA, pS2 and housekeeping gene primers, and a qPCR master mix.

  • Analyze the data using the ΔΔCt method to determine the fold change in pS2 gene expression in this compound-treated cells relative to the vehicle control.

Conclusion

This compound is a potent synthetic estrogen that can be effectively used in cell culture to study a range of estrogen-mediated cellular processes. The protocols outlined above provide a framework for investigating its effects on cell viability, apoptosis, and gene expression. Researchers are encouraged to optimize these protocols for their specific cell lines and experimental questions, including performing dose-response and time-course experiments to fully characterize the cellular effects of this compound.

References

Dienestrol Diacetate: A Research Tool for Interrogating Estrogen Receptor Signaling

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Dienestrol diacetate, a synthetic, non-steroidal estrogen, serves as a valuable research tool for investigating the multifaceted roles of estrogen receptors (ERs), primarily ERα and ERβ. As an agonist, it mimics the action of endogenous estrogens, binding to and activating these nuclear receptors.[1][2] This activation initiates a cascade of molecular events, including the modulation of gene expression, which influences a wide array of physiological and pathological processes.[3] Understanding the interaction of this compound with ERs provides crucial insights into hormone-dependent cancers, endocrine disorders, and the development of novel therapeutic agents.

This document provides detailed application notes and experimental protocols for utilizing this compound in the study of estrogen receptor function. It is intended to guide researchers in designing and executing experiments to characterize the binding affinity, transcriptional activity, and cellular effects of this compound.

Mechanism of Action

This compound, being a lipophilic molecule, passively diffuses across the cell membrane into the cytoplasm.[3] There, it is hydrolyzed to its active form, Dienestrol. Dienestrol then binds to estrogen receptors, which are predominantly located in the cytoplasm in an inactive state, complexed with heat shock proteins. Upon ligand binding, the receptor undergoes a conformational change, dissociates from the chaperone proteins, and dimerizes.[4] This activated ligand-receptor complex translocates to the nucleus, where it binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes. This interaction recruits co-activator proteins and the general transcription machinery, leading to the initiation or enhancement of gene transcription.

Data Presentation

The following table summarizes the relative binding affinity of Dienestrol (the active form of this compound) for estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ). This data is crucial for designing experiments and interpreting results related to receptor-specific effects.

CompoundTarget ReceptorRelative Binding Affinity (%) (Estradiol = 100%)Reference
DienestrolERα> Hexestrol, < Diethylstilbestrol
DienestrolERβ> Diethylstilbestrol, > Hexestrol

Experimental Protocols

Herein are detailed protocols for key experiments to characterize the activity of this compound as an estrogen receptor modulator.

Estrogen Receptor Competitive Binding Assay

This assay determines the ability of this compound to compete with a radiolabeled estrogen, typically [³H]-Estradiol, for binding to ERα and ERβ.

Materials:

  • Purified recombinant human ERα and ERβ protein

  • [³H]-Estradiol

  • This compound

  • Assay Buffer: Tris-HCl buffer (pH 7.4) containing protease inhibitors

  • Scintillation fluid

  • 96-well plates

  • Filter mats

  • Scintillation counter

Procedure:

  • Prepare a series of dilutions of this compound in the assay buffer.

  • In a 96-well plate, add a fixed concentration of purified ERα or ERβ protein to each well.

  • Add the various concentrations of this compound or vehicle control to the wells.

  • Add a fixed concentration of [³H]-Estradiol to all wells.

  • Incubate the plate at 4°C for 18-24 hours to reach binding equilibrium.

  • Separate the bound from free radioligand by vacuum filtration through filter mats.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Dry the filter mats and place them in scintillation vials with scintillation fluid.

  • Quantify the amount of bound [³H]-Estradiol using a scintillation counter.

  • Plot the percentage of specific binding against the logarithm of the this compound concentration.

  • Calculate the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of [³H]-Estradiol.

  • The Ki (inhibition constant) can be calculated from the IC50 value using the Cheng-Prusoff equation.

ERE-Luciferase Reporter Gene Assay

This assay measures the ability of this compound to activate the transcriptional activity of ERs.

Materials:

  • ER-negative cell line (e.g., HEK293, HeLa)

  • Expression vectors for human ERα and ERβ

  • Reporter plasmid containing multiple copies of an Estrogen Response Element (ERE) upstream of a luciferase gene (e.g., pERE-Luc)

  • Transfection reagent

  • This compound

  • Cell culture medium and supplements

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Seed the ER-negative cells in 96-well plates.

  • Co-transfect the cells with the ERα or ERβ expression vector and the pERE-Luc reporter plasmid using a suitable transfection reagent.

  • After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or vehicle control.

  • Incubate the cells for another 24 hours.

  • Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

  • Measure the luciferase activity using a luminometer.

  • Normalize the luciferase activity to a co-transfected control plasmid (e.g., expressing Renilla luciferase) or to total protein concentration to account for variations in transfection efficiency and cell number.

  • Plot the fold induction of luciferase activity against the logarithm of the this compound concentration to determine the EC50 value (the concentration that produces 50% of the maximal response).

MCF-7 Cell Proliferation Assay

This assay assesses the effect of this compound on the proliferation of estrogen-dependent breast cancer cells.

Materials:

  • MCF-7 human breast cancer cell line (ER-positive)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)

  • Charcoal-stripped FBS (to remove endogenous steroids)

  • This compound

  • Cell proliferation assay reagent (e.g., MTT, WST-1)

  • 96-well plates

  • Microplate reader

Procedure:

  • Culture MCF-7 cells in regular growth medium.

  • For the experiment, switch the cells to a medium supplemented with charcoal-stripped FBS for at least 48-72 hours to induce quiescence and deplete endogenous estrogens.

  • Seed the cells in 96-well plates in the steroid-depleted medium.

  • After 24 hours, treat the cells with various concentrations of this compound or vehicle control.

  • Incubate the cells for 6-7 days, replacing the medium with fresh treatment medium every 2-3 days.

  • At the end of the incubation period, add the cell proliferation assay reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time to allow for color development.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Plot the absorbance against the logarithm of the this compound concentration to determine the effect on cell proliferation.

Visualizations

The following diagrams illustrate key pathways and workflows relevant to the use of this compound as a research tool.

Estrogen_Receptor_Signaling_Pathway cluster_cell Target Cell cluster_nucleus Nucleus DDA This compound Dienestrol Dienestrol DDA->Dienestrol Hydrolysis ER Estrogen Receptor (inactive) Dienestrol->ER Binds ER_active Dienestrol-ER Complex (active dimer) Dienestrol->ER_active Dimerization & Conformational Change HSP HSP ERE Estrogen Response Element (ERE) ER_active->ERE Binds cluster_nucleus cluster_nucleus ER_active->cluster_nucleus Translocation Gene Target Gene ERE->Gene Regulates Transcription mRNA mRNA Gene->mRNA Transcription Protein Protein Synthesis mRNA->Protein Translation Response Cellular Response Protein->Response

Caption: Classical estrogen receptor signaling pathway activated by Dienestrol.

Competitive_Binding_Assay_Workflow start Start reagents Prepare Reagents: - ERα or ERβ - [³H]-Estradiol - this compound dilutions start->reagents incubation Incubate ER, [³H]-Estradiol, and this compound reagents->incubation filtration Separate Bound and Free Ligand (Vacuum Filtration) incubation->filtration counting Quantify Bound Radioligand (Scintillation Counting) filtration->counting analysis Data Analysis: - Plot % Specific Binding vs. [DDA] - Calculate IC50 and Ki counting->analysis end End analysis->end

Caption: Workflow for an estrogen receptor competitive binding assay.

Reporter_Gene_Assay_Workflow start Start seeding Seed ER-negative cells start->seeding transfection Co-transfect with ER expression vector and ERE-luciferase reporter plasmid seeding->transfection treatment Treat with this compound transfection->treatment incubation Incubate for 24 hours treatment->incubation lysis Cell Lysis incubation->lysis measurement Measure Luciferase Activity lysis->measurement analysis Data Analysis: - Normalize data - Plot Fold Induction vs. [DDA] - Determine EC50 measurement->analysis end End analysis->end

Caption: Workflow for an ERE-luciferase reporter gene assay.

Downstream Signaling and Gene Regulation

The activation of estrogen receptors by this compound leads to the regulation of a host of downstream genes that control key cellular processes.

  • Cell Cycle Progression: Estrogen receptor activation is known to promote the G1/S phase transition of the cell cycle. This is partly achieved through the upregulation of genes like c-Myc and Cyclin D1 . c-Myc is a transcription factor that drives cell proliferation, while Cyclin D1 is a crucial component of the cell cycle machinery that, in complex with cyclin-dependent kinases (CDKs), phosphorylates and inactivates the retinoblastoma protein (Rb), allowing for cell cycle progression.

  • Other Target Genes: Another well-characterized estrogen-responsive gene is pS2 (TFF1), which is often used as a marker of ER activity in breast cancer cells. Its expression is directly regulated by the binding of the ER to an ERE in its promoter region.

  • Cross-talk with other Signaling Pathways: The estrogen receptor signaling pathway exhibits significant cross-talk with other signaling cascades. For instance, ER activation can lead to the phosphorylation and activation of the cAMP response element-binding protein (CREB) , a transcription factor involved in cell survival and proliferation, through both genomic and non-genomic mechanisms.

The following diagram illustrates the logical relationship between this compound binding to the estrogen receptor and the subsequent regulation of key downstream target genes.

Gene_Regulation_Pathway cluster_genes Target Gene Regulation cluster_signaling Signaling Pathway Cross-talk cluster_response Cellular Response DDA_ER This compound-ER Complex cMyc c-Myc Expression DDA_ER->cMyc Upregulates CyclinD1 Cyclin D1 Expression DDA_ER->CyclinD1 Upregulates pS2 pS2 Expression DDA_ER->pS2 Upregulates CREB CREB Activation DDA_ER->CREB Activates Proliferation Cell Proliferation cMyc->Proliferation CyclinD1->Proliferation CREB->Proliferation

Caption: Downstream gene regulation by the this compound-ER complex.

References

Application Notes and Protocols for the Analysis of Dienestrol Diacetate by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for the quantitative analysis of Dienestrol diacetate using High-Performance Liquid Chromatography (HPLC) with UV detection. The described methodology is ideal for quality control, stability studies, and pharmacokinetic analysis of this compound in bulk drug substances and pharmaceutical formulations.

Introduction

This compound is a synthetic, non-steroidal estrogen belonging to the stilbestrol group.[1] As an estrogen receptor agonist, it mimics the effects of endogenous estrogens and is utilized in hormone replacement therapy.[1][2] Accurate and precise analytical methods are crucial for ensuring the quality, safety, and efficacy of pharmaceutical products containing this compound. This application note details a robust reversed-phase HPLC (RP-HPLC) method for its determination.

Signaling Pathway of this compound

This compound exerts its biological effects by binding to and activating estrogen receptors (ERs), primarily ERα and ERβ. This interaction initiates a cascade of molecular events that can be broadly categorized into genomic and non-genomic signaling pathways.

  • Genomic Pathway: Upon binding this compound, the estrogen receptor undergoes a conformational change, dimerizes, and translocates to the nucleus. The receptor-ligand complex then binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, thereby modulating their transcription. This leads to the synthesis of proteins that mediate the physiological effects of estrogens.[3][4]

  • Non-Genomic Pathway: this compound can also initiate rapid signaling events through membrane-associated estrogen receptors. This can lead to the activation of various kinase cascades, such as the PI3K and MAPK pathways, influencing cellular processes independent of direct gene transcription.

Dienestrol_Diacetate_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Dienestrol_diacetate This compound ER Estrogen Receptor (ER) Dienestrol_diacetate->ER Binds Dienestrol_ER_complex Dienestrol-ER Complex ER->Dienestrol_ER_complex Forms Kinase_Cascades Kinase Cascades (PI3K, MAPK) Dienestrol_ER_complex->Kinase_Cascades Activates (Non-Genomic) Dienestrol_ER_complex_dimer Dimerized Complex Dienestrol_ER_complex->Dienestrol_ER_complex_dimer Translocates & Dimerizes Cellular_Response_non_genomic Rapid Cellular Response Kinase_Cascades->Cellular_Response_non_genomic ERE Estrogen Response Element (ERE) on DNA Dienestrol_ER_complex_dimer->ERE Binds (Genomic) Gene_Transcription Gene Transcription ERE->Gene_Transcription Modulates Protein_Synthesis Protein Synthesis Gene_Transcription->Protein_Synthesis Cellular_Response_genomic Cellular Response Protein_Synthesis->Cellular_Response_genomic

This compound Signaling Pathway

Experimental Protocols

Materials and Reagents
  • This compound reference standard (purity >99%)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (analytical grade)

  • Methanol (HPLC grade)

  • 0.45 µm membrane filters

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis.

ParameterRecommended Conditions
HPLC System Agilent 1200 Series or equivalent
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile : Water (70:30, v/v) with 0.1% Phosphoric Acid
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30°C
Detection Wavelength 254 nm
Run Time 10 minutes
Preparation of Solutions

3.3.1. Mobile Phase Preparation Prepare a mixture of acetonitrile and water in a 70:30 volume ratio. Add 1 mL of phosphoric acid per 1000 mL of the mixture and sonicate for 15 minutes to degas.

3.3.2. Standard Stock Solution (1000 µg/mL) Accurately weigh 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with methanol.

3.3.3. Working Standard Solutions Prepare a series of working standard solutions by diluting the standard stock solution with the mobile phase to obtain concentrations in the range of 1-50 µg/mL.

3.3.4. Sample Preparation (for a tablet formulation)

  • Weigh and finely powder 20 tablets.

  • Accurately weigh a portion of the powder equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask.

  • Add approximately 70 mL of methanol and sonicate for 20 minutes to ensure complete dissolution of the active ingredient.

  • Dilute to volume with methanol and mix well.

  • Filter the solution through a 0.45 µm membrane filter.

  • Dilute 5 mL of the filtered solution to 50 mL with the mobile phase to obtain a theoretical concentration of 10 µg/mL.

Method Validation Summary

The described HPLC method has been validated according to the International Council for Harmonisation (ICH) guidelines. The validation parameters demonstrate that the method is specific, linear, accurate, precise, and robust for the intended application.

Validation ParameterResults
Linearity Range 1 - 50 µg/mL
Correlation Coefficient (r²) > 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) < 2.0%
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.3 µg/mL
Specificity No interference from excipients
Robustness Unaffected by minor changes in flow rate and mobile phase composition

Experimental Workflow

The following diagram illustrates the key steps in the HPLC analysis of this compound.

HPLC_Workflow cluster_preparation Preparation cluster_analysis HPLC Analysis cluster_data_processing Data Processing Standard_Prep Prepare Standard Solutions (1-50 µg/mL) Injection Inject Standard and Sample Solutions (20 µL) Standard_Prep->Injection Sample_Prep Prepare Sample Solution (e.g., from tablets) Sample_Prep->Injection Mobile_Phase_Prep Prepare Mobile Phase (ACN:H2O:H3PO4) HPLC_System HPLC System Setup (C18 column, 254 nm) Mobile_Phase_Prep->HPLC_System HPLC_System->Injection Chromatography Chromatographic Separation (1.0 mL/min, 30°C) Injection->Chromatography Data_Acquisition Data Acquisition (Chromatogram) Chromatography->Data_Acquisition Quantification Quantification (Peak Area Analysis) Data_Acquisition->Quantification Reporting Report Results Quantification->Reporting

HPLC Analysis Workflow for this compound

Conclusion

The presented RP-HPLC method provides a simple, accurate, and reliable approach for the quantitative determination of this compound. The method is suitable for routine quality control analysis and can be readily implemented in analytical laboratories. The detailed protocol and validation summary support its application in a regulated environment.

References

Application Notes and Protocols for the Mass Spectrometry Analysis of Dienestrol Diacetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the analysis of Dienestrol diacetate using liquid chromatography-tandem mass spectrometry (LC-MS/MS). It includes detailed protocols for sample preparation, chromatographic separation, and mass spectrometric detection, as well as a proposed fragmentation pathway and guidance for quantitative analysis.

Introduction

This compound is a synthetic, nonsteroidal estrogen.[1] Accurate and sensitive quantification of this compound is crucial in pharmaceutical quality control, pharmacokinetic studies, and environmental monitoring. LC-MS/MS offers high selectivity and sensitivity for the analysis of this compound. This application note outlines a robust method for the determination of this compound.

Experimental Protocols

Sample Preparation

The following protocol describes a general procedure for the extraction of this compound from a biological matrix (e.g., plasma or serum) using liquid-liquid extraction (LLE). For pharmaceutical formulations, a simple dissolution and dilution in a suitable organic solvent may be sufficient.

Materials:

  • Sample (e.g., 500 µL of plasma)

  • Internal Standard (IS) working solution (e.g., Dienestrol-d6 diacetate)

  • Methyl tert-butyl ether (MTBE)

  • Water (HPLC grade)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Pipette 500 µL of the sample into a clean polypropylene centrifuge tube.

  • Add 50 µL of the internal standard working solution and vortex briefly.

  • Add 2 mL of MTBE to the tube.

  • Vortex vigorously for 5 minutes to ensure thorough mixing and extraction.

  • Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 200 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex for 1 minute to ensure complete dissolution.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

LC System: A standard HPLC or UHPLC system. Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size). Mobile Phase A: Water with 0.1% formic acid.[2] Mobile Phase B: Acetonitrile with 0.1% formic acid.[2] Gradient Program:

Time (min)%A%B
0.07030
1.07030
5.01090
7.01090
7.17030
10.07030

Flow Rate: 0.3 mL/min Column Temperature: 40°C Injection Volume: 5 µL

Mass Spectrometry

Mass Spectrometer: A triple quadrupole mass spectrometer. Ionization Mode: Electrospray Ionization (ESI), Positive Precursor Ion ([M+H]⁺): m/z 351.2 Product Ions and Collision Energies (CE):

Precursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)CE (eV)
351.2309.210015
351.2267.110025

(Note: Collision energies are instrument-dependent and should be optimized.)

Key MS Parameters:

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Cone Gas Flow: 50 L/hr

  • Desolvation Gas Flow: 800 L/hr

Data Presentation: Quantitative Analysis

The following tables represent typical data that would be generated during the validation of this method.

Table 1: MRM Transitions for this compound
AnalytePrecursor Ion (m/z)Product Ion (m/z)Use
This compound351.2309.2Quantifier
This compound351.2267.1Qualifier
Table 2: Method Validation Parameters (Hypothetical Data)
ParameterResult
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 0.25 ng/mL
Limit of Quantification (LOQ) 1 ng/mL
Accuracy (% Bias) Within ±15%
Precision (%RSD) < 15%
Recovery (%) 85 - 105%
Matrix Effect (%) 90 - 110%

Visualizations

Proposed Fragmentation Pathway of this compound

The fragmentation of protonated this compound ([M+H]⁺, m/z 351.2) is proposed to proceed via sequential neutral losses of ketene (42 Da) from the two acetate groups, followed by further fragmentation of the Dienestrol core. The observed fragments in the mass spectrum of this compound include m/z 308, 266, and 192.[3]

G cluster_0 Fragmentation Pathway M This compound [M+H]⁺ m/z 351.2 F1 [M+H - CH₂CO]⁺ m/z 309.2 M->F1 - 42 Da (Ketene) F2 [M+H - 2(CH₂CO)]⁺ (Dienestrol) m/z 267.1 F1->F2 - 42 Da (Ketene)

Caption: Proposed ESI+ fragmentation of this compound.

Experimental Workflow for LC-MS/MS Analysis

The overall workflow for the analysis of this compound from a biological sample involves sample preparation, LC separation, and MS/MS detection and data analysis.

G cluster_workflow Analytical Workflow Sample Sample Collection (e.g., Plasma) Preparation Sample Preparation (LLE) Sample->Preparation LC LC Separation (C18 Column) Preparation->LC MS MS/MS Detection (ESI+, MRM) LC->MS Data Data Analysis (Quantification) MS->Data

Caption: Workflow for this compound analysis.

References

Application Notes and Protocols for Dienestrol Diacetate in Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of dienestrol diacetate in pharmaceutical research, with a focus on its mechanism of action as a potent estrogen receptor agonist. Detailed protocols for key in vitro and in vivo assays are provided to enable researchers to effectively characterize the estrogenic activity of this and other related compounds.

This compound is a synthetic, non-steroidal estrogen that serves as a prodrug for dienestrol. Dienestrol exhibits a high affinity for both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ), acting as a potent agonist.[1] Its primary applications in pharmaceutical research include the study of estrogen signaling pathways, the development of hormone replacement therapies, and as a reference compound in oncological research related to hormone-sensitive cancers.[2]

Mechanism of Action

This compound readily enters cells where it is metabolized to its active form, dienestrol. Dienestrol then binds to estrogen receptors, which are primarily located in the nucleus. This binding induces a conformational change in the receptor, leading to its dimerization and subsequent interaction with specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes.[3][4] This interaction modulates the transcription of these genes, leading to the physiological effects associated with estrogen.[3] Beyond this classical genomic pathway, estrogen receptors can also mediate rapid, non-genomic signaling through interactions with membrane-associated proteins and activation of various kinase cascades.

Quantitative Data

The following table summarizes the known quantitative data for dienestrol, the active metabolite of this compound. Researchers should note that this compound will exhibit activity in cell-based and in vivo assays following its conversion to dienestrol.

ParameterReceptorValueReference CompoundNotes
Relative Binding Affinity ERα~223%EstradiolDienestrol shows a significantly higher binding affinity to ERα compared to the endogenous ligand, estradiol.
Relative Binding Affinity ERβ~404%EstradiolDienestrol's affinity for ERβ is even more pronounced, suggesting potential for differential receptor activation.

Further research is required to determine the specific EC50 and IC50 values for this compound in various functional assays.

Experimental Protocols

In Vitro Estrogen Receptor Competitive Binding Assay

This assay determines the ability of a test compound to compete with a radiolabeled estrogen for binding to the estrogen receptor.

Materials:

  • Recombinant human ERα or ERβ protein

  • [³H]-17β-estradiol (radioligand)

  • Assay Buffer (e.g., Tris-EDTA-Dithiothreitol-Glycerol buffer, pH 7.4)

  • Unlabeled 17β-estradiol (for non-specific binding control)

  • This compound (test compound)

  • Scintillation vials and cocktail

  • Filter mats and cell harvester

  • Liquid scintillation counter

Protocol:

  • Preparation of Reagents:

    • Dilute the ERα or ERβ protein in assay buffer to a concentration that results in approximately 10-15% specific binding of the radioligand.

    • Dilute [³H]-17β-estradiol in assay buffer to a final concentration of 0.1-1.0 nM.

    • Prepare serial dilutions of this compound and unlabeled 17β-estradiol in the assay buffer.

  • Assay Setup (96-well plate):

    • Total Binding: Add assay buffer, diluted [³H]-17β-estradiol, and the diluted receptor preparation.

    • Non-specific Binding (NSB): Add assay buffer, diluted [³H]-17β-estradiol, a high concentration of unlabeled 17β-estradiol (e.g., 1-10 µM), and the diluted receptor preparation.

    • Test Compound Wells: Add assay buffer, diluted [³H]-17β-estradiol, serial dilutions of this compound, and the diluted receptor preparation.

  • Incubation: Incubate the plate at 4°C for 16-18 hours to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through a filter mat using a cell harvester.

    • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Detection:

    • Place the filter mats in scintillation vials with scintillation cocktail.

    • Measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding of [³H]-17β-estradiol as a function of the log concentration of this compound to generate a competition curve.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

MCF-7 Cell Proliferation Assay (E-SCREEN)

This assay assesses the estrogenic activity of a compound by measuring its ability to induce the proliferation of the estrogen-responsive human breast cancer cell line, MCF-7.

Materials:

  • MCF-7 cells

  • Dulbecco's Modified Eagle's Medium (DMEM) without phenol red

  • Fetal Bovine Serum (FBS), charcoal-dextran stripped

  • This compound (test compound)

  • 17β-estradiol (positive control)

  • 96-well cell culture plates

  • Cell proliferation detection reagent (e.g., MTT, WST-1, or CyQUANT)

Protocol:

  • Cell Culture and Plating:

    • Maintain MCF-7 cells in DMEM supplemented with 10% FBS.

    • For the assay, switch cells to DMEM without phenol red supplemented with 10% charcoal-dextran stripped FBS for at least 48 hours to deplete endogenous estrogens.

    • Trypsinize and seed the cells into 96-well plates at an appropriate density (e.g., 2,000-5,000 cells/well) and allow them to attach for 24 hours.

  • Treatment:

    • Remove the seeding medium and replace it with experimental medium containing serial dilutions of this compound or 17β-estradiol (positive control). Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 6 days at 37°C in a humidified atmosphere with 5% CO2.

  • Detection of Cell Proliferation:

    • On day 6, add the cell proliferation detection reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time.

    • Measure the absorbance or fluorescence using a plate reader.

  • Data Analysis:

    • Subtract the background reading from all wells.

    • Normalize the data to the vehicle control.

    • Plot the normalized cell proliferation as a function of the log concentration of this compound to generate a dose-response curve.

    • Determine the EC50 value (the concentration that induces a half-maximal proliferative response) using non-linear regression analysis.

Visualizations

Signaling Pathways and Experimental Workflows

Estrogen_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Dienestrol_Diacetate This compound Dienestrol Dienestrol Dienestrol_Diacetate->Dienestrol Metabolism mER Membrane ER Kinase_Cascade Kinase Cascades (e.g., MAPK, PI3K/Akt) mER->Kinase_Cascade GPCR G-Protein Coupled Receptor (GPR30) GPCR->Kinase_Cascade Dienestrol->mER Dienestrol->GPCR ER Estrogen Receptor (ERα/β) Dienestrol->ER ER_Dimer ER Dimer ER->ER_Dimer ER_Dimer_Nuc ER Dimer ER_Dimer->ER_Dimer_Nuc Translocation Gene_Transcription Gene Transcription Kinase_Cascade->Gene_Transcription Non-genomic Modulation ERE Estrogen Response Element (ERE) ER_Dimer_Nuc->ERE ERE->Gene_Transcription Biological_Response Biological Response (e.g., Cell Proliferation) Gene_Transcription->Biological_Response

Caption: Estrogen Receptor Signaling Pathway for Dienestrol.

ER_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Detection cluster_analysis Data Analysis Prep_Receptor Prepare ERα/β Protein Solution Incubate Incubate Receptor, Radioligand, and Test Compound (4°C, 16-18h) Prep_Receptor->Incubate Prep_Radioligand Prepare [³H]-Estradiol Prep_Radioligand->Incubate Prep_Compound Prepare this compound Serial Dilutions Prep_Compound->Incubate Filter Filter to Separate Bound vs. Free Ligand Incubate->Filter Scintillation Add Scintillation Cocktail & Count Radioactivity Filter->Scintillation Calc_Binding Calculate Specific Binding Scintillation->Calc_Binding Plot_Curve Plot Competition Curve Calc_Binding->Plot_Curve Determine_IC50 Determine IC50 Plot_Curve->Determine_IC50

Caption: Workflow for ER Competitive Binding Assay.

ESCREEN_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_detection Detection cluster_analysis Data Analysis Culture_Cells Culture MCF-7 Cells in Estrogen-Depleted Medium Seed_Plate Seed Cells into 96-Well Plate Culture_Cells->Seed_Plate Add_Compound Add Serial Dilutions of This compound Seed_Plate->Add_Compound Incubate Incubate for 6 Days (37°C, 5% CO2) Add_Compound->Incubate Add_Reagent Add Cell Proliferation Reagent Incubate->Add_Reagent Measure Measure Absorbance/ Fluorescence Add_Reagent->Measure Normalize_Data Normalize Data to Vehicle Control Measure->Normalize_Data Plot_Curve Plot Dose-Response Curve Normalize_Data->Plot_Curve Determine_EC50 Determine EC50 Plot_Curve->Determine_EC50

Caption: Workflow for MCF-7 Proliferation (E-SCREEN) Assay.

References

Troubleshooting & Optimization

Dienestrol Diacetate Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility challenges associated with Dienestrol diacetate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a synthetic, non-steroidal estrogen belonging to the stilbestrol group.[1][2] It functions as an estrogen receptor agonist and is used in research to study hormone-related diseases and as a potential component of hormone replacement therapy.[3][4][5] Like its parent compound, dienestrol, this compound is lipophilic, making it practically insoluble in water and aqueous buffers. This low aqueous solubility can lead to challenges in preparing homogenous solutions for experiments, potentially causing issues with compound precipitation, inaccurate dosing, and poor bioavailability.

Q2: What are the recommended solvents for preparing a stock solution of this compound?

A2: For preparing a stock solution, organic solvents are necessary. Dimethyl sulfoxide (DMSO) is a commonly recommended solvent for dienestrol and related compounds, with a reported solubility of up to 50 mg/mL for dienestrol. Other suitable organic solvents for the parent compound, dienestrol, include ethanol, methanol, ether, acetone, and chloroform. When using DMSO, it is advisable to use a fresh, anhydrous grade, as absorbed moisture can reduce solubility.

Q3: My this compound precipitates when I dilute my DMSO stock solution in an aqueous medium for cell culture. How can I prevent this?

A3: This is a common issue known as "precipitation upon dilution." To mitigate this, consider the following strategies:

  • Optimize Final DMSO Concentration: Keep the final concentration of DMSO in your aqueous medium as low as possible, typically below 0.5%, to minimize solvent-induced toxicity and precipitation.

  • Use Co-solvents: For in vivo and some in vitro applications, a co-solvent system is highly recommended. A common formulation involves diluting the initial DMSO stock into a mixture of PEG300 and a surfactant like Tween-80 before adding the final aqueous component (e.g., saline or PBS).

  • Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions while vortexing or mixing between each step. This can help maintain solubility.

  • Gentle Warming and Sonication: Gently warming the solution can aid in dissolution. Sonication is also a recommended method to help dissolve the compound in solvents like DMSO. However, be mindful of the compound's stability at higher temperatures.

Q4: How should I store my this compound solutions?

A4: Solid this compound should be stored at 2-8°C. Stock solutions prepared in an organic solvent like DMSO should be stored at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to 6 months or longer). It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Cloudy solution or visible precipitate after dilution in aqueous media. The compound's low aqueous solubility is exceeded. The final concentration of the organic solvent (e.g., DMSO) is too low to maintain solubility.1. Decrease the final concentration of this compound. 2. Increase the percentage of co-solvents (e.g., PEG300, Tween-80) in the final solution. 3. Prepare a fresh working solution immediately before use.
Inconsistent experimental results. Inhomogeneous solution due to precipitation, leading to inaccurate dosing. Degradation of the compound.1. Ensure the solution is clear before each use. If not, try gentle warming or sonication. 2. Prepare working solutions fresh for each experiment. 3. Aliquot stock solutions to avoid repeated freeze-thaw cycles.
Compound crystallizes out of solution upon storage. The solution is supersaturated, or the storage temperature is too high. The parent compound, dienestrol, is known to crystallize out of vegetable oil solutions upon standing.1. Store stock solutions at -20°C or -80°C. 2. Before use, bring the solution to room temperature and vortex to ensure it is fully redissolved. 3. Consider preparing a slightly lower concentration stock solution.

Data Presentation

Table 1: Solubility of Dienestrol (Parent Compound)

Data for the parent compound, Dienestrol, is provided as a strong indicator of the solubility characteristics of this compound.

SolventSolubilityReference
WaterPractically Insoluble
Dilute AcidsPractically Insoluble
DMSO50 mg/mL
Alcohol (Ethanol)Freely Soluble
MethanolFreely Soluble
EtherFreely Soluble
AcetoneFreely Soluble
Propylene GlycolFreely Soluble
ChloroformSoluble
Aqueous solutions of alkali hydroxidesSoluble
Vegetable OilsSoluble with warming

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

Objective: To prepare a concentrated stock solution of this compound for subsequent dilution.

Materials:

  • This compound powder

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator bath

Procedure:

  • Weigh the desired amount of this compound powder in a sterile vial.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 10 mM stock solution of a compound with a molecular weight of 350.41 g/mol , dissolve 3.5 mg in 1 mL of DMSO).

  • Vortex the solution thoroughly for 1-2 minutes.

  • If the compound is not fully dissolved, place the vial in a sonicator bath for 5-10 minutes, or until the solution is clear.

  • Store the stock solution at -20°C or -80°C in small aliquots.

Protocol 2: Preparation of a Working Solution for In Vivo Administration

Objective: To prepare a diluted, stable formulation of this compound suitable for oral or intraperitoneal injection in animal models. This protocol is based on common recommendations for poorly soluble compounds.

Materials:

  • This compound stock solution in DMSO (from Protocol 1)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80 (Polysorbate 80)

  • Sterile Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)

  • Sterile tubes

Procedure (Example for a 1 mL working solution with a final composition of 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline):

  • To a sterile tube, add 400 µL of PEG300.

  • Add 100 µL of the this compound stock solution in DMSO to the PEG300. Mix thoroughly by pipetting or vortexing until the solution is clear.

  • Add 50 µL of Tween-80 to the mixture and mix again until a clear, homogeneous solution is obtained.

  • Add 450 µL of sterile saline or PBS to bring the final volume to 1 mL. Mix gently but thoroughly.

  • This working solution should be prepared fresh before each use for optimal results.

Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation (In Vivo) stock_powder This compound Powder stock_dmso Add Anhydrous DMSO stock_powder->stock_dmso stock_vortex Vortex & Sonicate stock_dmso->stock_vortex stock_solution 10 mM Stock Solution (Store at -80°C) stock_vortex->stock_solution work_stock Add Stock Solution to PEG300 & Mix stock_solution->work_stock work_peg Add PEG300 work_peg->work_stock work_tween Add Tween-80 & Mix work_stock->work_tween work_saline Add Saline/PBS & Mix work_tween->work_saline work_final Final Working Solution (Prepare Fresh) work_saline->work_final

Caption: Experimental workflow for preparing this compound solutions.

signaling_pathway cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DDA This compound ER Estrogen Receptor (ER) DDA->ER Binds DDA_ER_complex DDA-ER Complex ER->DDA_ER_complex ERE Estrogen Response Element (on DNA) DDA_ER_complex->ERE Translocates to Nucleus & Binds DNA Transcription Gene Transcription ERE->Transcription Proteins Synthesis of New Proteins Transcription->Proteins Cellular_Response Cellular Response Proteins->Cellular_Response Leads to

References

Technical Support Center: Dienestrol Diacetate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Dienestrol diacetate in solution.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound solid and stock solutions?

A1: For long-term storage, this compound as a solid powder should be stored at -20°C, where it is reported to be stable for up to three years. Stock solutions, for instance in DMSO, are best stored at -80°C and are generally stable for up to one year under these conditions.[1] For short-term storage of solutions, -20°C for up to one month is also acceptable.

Q2: Is this compound sensitive to light?

Q3: What are the likely degradation pathways for this compound in solution?

A3: Based on its chemical structure, which includes two acetate ester linkages and a conjugated diene system, the primary degradation pathways for this compound are expected to be hydrolysis and oxidation. Photodegradation is also a potential concern due to the presence of the chromophoric stilbene-like structure.

  • Hydrolysis: The acetate ester groups can be hydrolyzed to yield monoacetate and the parent dienestrol. This process can be catalyzed by acidic or basic conditions.

  • Oxidation: The phenolic hydroxyl groups of the hydrolyzed product (dienestrol) and the conjugated double bonds are susceptible to oxidation.

  • Photodegradation: The conjugated system can undergo isomerization or other photochemical reactions upon exposure to light, particularly UV radiation.

Q4: In which common laboratory solvents is this compound soluble and what are the general stability considerations?

A4: this compound is soluble in solvents such as DMSO and ethanol. While specific stability data in various solvents is limited, it is advisable to prepare solutions fresh and store them appropriately (see Q1). For aqueous solutions, solubility is very low, and the stability is expected to be pH-dependent due to potential hydrolysis.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Loss of potency or inconsistent results in biological assays. Degradation of this compound in the stock or working solution.- Prepare fresh stock solutions from solid material. - Aliquot stock solutions to avoid repeated freeze-thaw cycles. - Protect all solutions from light. - For aqueous buffers, prepare the final dilution immediately before use. - Verify the stability of the compound in your specific experimental buffer and at the working temperature.
Appearance of unexpected peaks in HPLC analysis. Formation of degradation products.- Identify the degradation pathway (hydrolysis, oxidation, or photodegradation) by performing a forced degradation study (see Experimental Protocols). - Adjust solution pH to minimize hydrolysis (typically neutral pH is preferable to acidic or basic conditions for esters). - Degas solvents and consider adding antioxidants if oxidation is suspected. - Ensure rigorous light protection during all handling and storage steps.
Precipitation of the compound in aqueous solutions. Low aqueous solubility of this compound.- Use a co-solvent (e.g., DMSO, ethanol) to prepare a concentrated stock solution and then dilute it into the aqueous medium. Ensure the final concentration of the organic solvent is compatible with your experimental system. - Consider the use of solubilizing agents such as cyclodextrins.
Variability between different batches of the compound. Differences in purity or the presence of isomers.- Obtain a certificate of analysis for each batch to verify purity. - Run a baseline analytical test (e.g., HPLC) to confirm the identity and purity of new batches before use.

Summary of Stability Data

Due to the limited availability of specific quantitative stability data for this compound in the scientific literature, the following table provides general guidance and expected stability trends based on its chemical structure and data for related compounds.

Condition Solvent Temperature Expected Stability Potential Degradation Products
Hydrolysis (Acidic) Aqueous Buffer (pH < 7)Room TemperatureLow to ModerateDienestrol monoacetate, Dienestrol
Hydrolysis (Neutral) Aqueous Buffer (pH 7)Room TemperatureModerateDienestrol monoacetate, Dienestrol
Hydrolysis (Basic) Aqueous Buffer (pH > 7)Room TemperatureLowDienestrol monoacetate, Dienestrol
Oxidation Protic/Aprotic SolventsRoom TemperatureModerateOxidized Dienestrol derivatives
Photodegradation Protic/Aprotic SolventsAmbient Light/UVLowIsomers, Photodegradation products
Long-term Storage DMSO-80°CHigh (up to 1 year)[1]Minimal
Long-term Storage Solid-20°CHigh (up to 3 years)[1]Minimal

Experimental Protocols

Protocol for a Forced Degradation Study of this compound

A forced degradation study is essential for identifying potential degradation products and developing a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as acetonitrile or methanol.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Keep the solid compound in a hot air oven at 105°C for 24 hours. Also, reflux the stock solution at 60°C for 24 hours.

  • Photolytic Degradation: Expose the stock solution in a transparent container to a photostability chamber with a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be wrapped in aluminum foil to exclude light.

3. Sample Analysis:

  • At appropriate time points, withdraw samples, neutralize if necessary (for acid and base hydrolysis samples), and dilute to a suitable concentration with the mobile phase.

  • Analyze the samples using a stability-indicating HPLC method (see below for a general method).

General Stability-Indicating HPLC Method

This method can be used as a starting point for monitoring the stability of this compound.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic or phosphoric acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at an appropriate wavelength (e.g., 230 nm).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Visualizations

experimental_workflow cluster_preparation Preparation cluster_stress_conditions Forced Degradation cluster_analysis Analysis Stock Solution Stock Solution Acid Hydrolysis Acid Hydrolysis Stock Solution->Acid Hydrolysis Base Hydrolysis Base Hydrolysis Stock Solution->Base Hydrolysis Oxidation Oxidation Stock Solution->Oxidation Thermal Stress Thermal Stress Stock Solution->Thermal Stress Photolytic Stress Photolytic Stress Stock Solution->Photolytic Stress HPLC Analysis HPLC Analysis Acid Hydrolysis->HPLC Analysis Base Hydrolysis->HPLC Analysis Oxidation->HPLC Analysis Thermal Stress->HPLC Analysis Photolytic Stress->HPLC Analysis Identify Degradants Identify Degradants HPLC Analysis->Identify Degradants

Forced degradation experimental workflow.

degradation_pathway Dienestrol_diacetate This compound Hydrolysis Hydrolysis (Acid/Base) Dienestrol_diacetate->Hydrolysis Photodegradation Photodegradation (Light/UV) Dienestrol_diacetate->Photodegradation Dienestrol_monoacetate Dienestrol Monoacetate Hydrolysis->Dienestrol_monoacetate Dienestrol Dienestrol Hydrolysis->Dienestrol Dienestrol_monoacetate->Hydrolysis Oxidation Oxidation Dienestrol->Oxidation Oxidized_products Oxidized Products Oxidation->Oxidized_products Photo_products Isomers & Photoproducts Photodegradation->Photo_products

Potential degradation pathways of this compound.

References

Dienestrol Diacetate Experiments: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Dienestrol Diacetate experiments. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during experimental procedures.

Frequently Asked questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a synthetic, non-steroidal estrogen belonging to the stilbestrol group.[1] Its primary mechanism of action is as an estrogen receptor (ER) agonist.[2] Upon entering a target cell, it binds to estrogen receptors, which then modulate the expression of specific genes, mimicking the effects of endogenous estrogens.[3][4]

Q2: What are the recommended storage conditions for this compound?

For long-term storage, this compound powder should be stored at -20°C for up to three years. In a solvent such as DMSO, it should be stored at -80°C for up to one year.[5]

Q3: How do I dissolve this compound for in vitro and in vivo experiments?

This compound is soluble in Dimethyl Sulfoxide (DMSO). For in vivo studies, a common vehicle formulation is a mixture of DMSO, PEG300, Tween 80, and saline or PBS. It is practically insoluble in water and dilute acids but is soluble in acetone, alcohol, ether, and other organic solvents.

Q4: What are the known metabolites of this compound?

This compound is an ester of dienestrol. Dienestrol itself is a known metabolite of Diethylstilbestrol (DES). The metabolism of dienestrol can lead to the formation of other compounds, such as β-dienestrol, which has been identified in the urine of several species.

Troubleshooting Guides

In Vitro Assays

Problem 1: High variability or lack of reproducibility in cell-based assays (e.g., MCF-7 proliferation).

Potential CauseRecommended Solution
Inconsistent Cell Seeding Ensure a homogenous cell suspension before seeding and use a consistent cell counting method. Avoid using the outer wells of microplates, which are prone to evaporation.
Variable Cell Line Responsiveness Authenticate your cell line and use a low, consistent passage number. Different MCF-7 cell stocks can have varied responses to estrogens.
Presence of Endogenous Estrogens in Serum Use charcoal-stripped fetal bovine serum (FBS) to remove endogenous steroids that can interfere with the assay.
Solvent Effects Include a vehicle control (e.g., DMSO) at the same concentration used for this compound treatment to account for any solvent-induced effects.
Inconsistent Culture Conditions Standardize all experimental parameters, including media composition, incubation times, and CO2 levels.

Problem 2: Unexpected or no cellular response to this compound.

Potential CauseRecommended Solution
Low Estrogen Receptor Expression Verify the expression of ERα and ERβ in your cell line.
Compound Degradation Ensure proper storage of this compound stock solutions. Prepare fresh working solutions for each experiment.
Incorrect Concentration Range Perform a dose-response experiment to determine the optimal concentration range for your specific cell line and assay.
Metabolism of this compound Consider that the diacetate form may be hydrolyzed to the more active dienestrol by cellular esterases. The rate of this conversion could influence the observed response.
In Vivo Experiments

Problem 1: Inconsistent or unexpected results in animal studies.

Potential CauseRecommended Solution
Animal Strain and Age Different animal strains and ages can have varied responses to estrogenic compounds. Select and consistently use a well-characterized strain and age group.
Route and Vehicle of Administration The route of administration (e.g., subcutaneous, oral gavage) and the vehicle used can significantly impact bioavailability. A common vehicle for this compound is a mix of DMSO, PEG300, Tween 80, and saline. Ensure the compound is fully dissolved or homogenously suspended.
Housing and Environmental Conditions Factors like diet, light-dark cycles, and stress can influence endogenous hormone levels. Maintain standardized housing conditions.
Timing of Sample Collection Endogenous hormone levels can fluctuate. Standardize the timing of sample collection to minimize variability.
Analytical Methods (HPLC)

Problem 1: Poor peak shape or resolution in HPLC analysis.

Potential CauseRecommended Solution
Inappropriate Mobile Phase Optimize the mobile phase composition. A common mobile phase for this compound is a mixture of acetonitrile and water with an acid modifier like phosphoric or formic acid.
Column Degradation Use a guard column and ensure the mobile phase is filtered and degassed. If peak shape deteriorates, consider replacing the analytical column.
Sample Overload Inject a smaller volume or dilute the sample.

Problem 2: Inaccurate quantification.

Potential CauseRecommended Solution
Method Not Validated Validate the HPLC method for linearity, accuracy, precision, and robustness according to relevant guidelines.
Detector Saturation Ensure the analyte concentration is within the linear range of the detector.
Instability of this compound in Solution Assess the stability of this compound in the chosen solvent and under the analytical conditions.

Experimental Protocols

General Protocol for In Vivo Dosing

A suggested formulation for in vivo administration of this compound involves creating a stock solution in DMSO and then diluting it in a vehicle containing PEG300, Tween-80, and saline or PBS. For example, to achieve a final concentration of 2 mg/mL, a 40 mg/mL stock in DMSO can be prepared and then diluted in the vehicle. The exact ratios of the vehicle components may need to be optimized for your specific experimental needs.

Estrogen Receptor Binding Assay (Competitive)

This assay measures the ability of a test compound to compete with a radiolabeled estrogen (e.g., [³H]-estradiol) for binding to the estrogen receptor.

  • Preparation of Receptor Source: A cytosolic fraction containing estrogen receptors is prepared from a target tissue, such as the uteri of immature or ovariectomized rodents.

  • Competitive Binding: A constant concentration of radiolabeled estradiol is incubated with the receptor preparation in the presence of increasing concentrations of unlabeled this compound.

  • Separation of Bound and Unbound Ligand: Methods such as charcoal-dextran adsorption or hydroxylapatite precipitation are used to separate the receptor-bound from the free radiolabeled estradiol.

  • Quantification: The amount of bound radioactivity is measured by liquid scintillation counting.

  • Data Analysis: A competition curve is generated by plotting the percentage of bound radiolabeled estradiol against the logarithm of the this compound concentration. The IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radiolabeled estradiol) is then determined.

Data Presentation

CompoundIn Vivo Estrogenic Activity (Mouse Uterine Weight Bioassay)In Vitro Estrogen Receptor Affinity (Ka, M-1)
Diethylstilbestrol (DES)+++++~0.5-19.1 x 1010
α-Dienestrol++++~0.5-19.1 x 1010
β-Dienestrol+Not explicitly stated, but lower than α-Dienestrol

Data adapted from studies on DES metabolites and analogs. The number of '+' signs is a relative representation of activity.

Visualizations

Estrogen_Signaling_Pathway cluster_cell Target Cell DDA This compound D Dienestrol DDA->D Hydrolysis by cellular esterases ER Estrogen Receptor (ER) D->ER Complex Dienestrol-ER Complex ER->Complex Nucleus Nucleus Complex->Nucleus ERE Estrogen Response Element (ERE) on DNA Transcription Gene Transcription ERE->Transcription Activation Response Cellular Response Transcription->Response

Caption: Simplified signaling pathway of this compound.

Troubleshooting_Workflow Start Inconsistent Experimental Results Check_Reagents Verify Reagent Stability and Concentration Start->Check_Reagents Check_Protocol Review Experimental Protocol for Deviations Start->Check_Protocol Check_Cells Assess Cell Health, Passage Number, and ER Status Start->Check_Cells For in vitro assays Check_System Calibrate and Validate Analytical Instruments Start->Check_System For analytical methods Optimize Optimize Assay Conditions (e.g., concentrations, timing) Check_Reagents->Optimize Check_Protocol->Optimize Check_Cells->Optimize Check_System->Optimize Repeat Repeat Experiment with Optimized Parameters Optimize->Repeat Repeat->Start If still inconsistent Consult Consult Literature or Technical Support Repeat->Consult If problem persists

Caption: A logical workflow for troubleshooting inconsistent experimental results.

References

Technical Support Center: Optimizing Dienestrol Diacetate Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on utilizing Dienestrol diacetate in experimental assays. Find answers to frequently asked questions and troubleshoot common issues to ensure reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is the diacetate ester of Dienestrol, a synthetic, non-steroidal estrogen.[1][2] It functions as an estrogen receptor (ER) agonist, meaning it binds to and activates estrogen receptors, primarily ERα and ERβ.[3][4] Like endogenous estrogens, this binding initiates a signaling cascade. The ligand-receptor complex translocates to the cell nucleus, where it binds to specific DNA sequences known as Estrogen Response Elements (EREs).[5] This interaction modulates the transcription of target genes, leading to various physiological effects. Dienestrol has been shown to have a high affinity for both ERα and ERβ.

Q2: What is the recommended solvent and storage procedure for this compound?

This compound is practically insoluble in water but is soluble in organic solvents like Dimethyl Sulfoxide (DMSO) and ethanol. For in vitro assays, DMSO is the most commonly used solvent.

Stock Solution Storage:

  • Powder: Store at -20°C for up to 3 years.

  • In Solvent (e.g., DMSO): Prepare aliquots to avoid repeated freeze-thaw cycles. Store at -80°C for up to one year or at -20°C for up to one month.

Q3: What is a good starting concentration range for in vitro cell-based assays?

The optimal concentration of this compound depends heavily on the cell type, assay endpoint (e.g., proliferation, gene expression), and incubation time. A dose-response experiment is always recommended. A common starting point for similar estrogenic compounds is in the low nanomolar range. For example, a study using β-estradiol 17-acetate found 10 nM to be the lowest effective concentration for stimulating endothelial cell growth. Based on its high receptor affinity, a broad range from 0.01 nM to 1 µM is advisable for initial range-finding experiments.

Troubleshooting Guide

This guide addresses common problems encountered during experiments with this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Cellular Response 1. Compound Degradation: Improper storage of stock solutions or working dilutions. 2. Low Receptor Expression: The cell line used may not express sufficient levels of estrogen receptors (ERα/ERβ). 3. Suboptimal Concentration: The concentration range tested may be too low.1. Prepare fresh dilutions from a properly stored, unexpired stock solution. Avoid multiple freeze-thaw cycles. 2. Verify ER expression in your cell line via Western Blot, qPCR, or literature search. 3. Perform a wider dose-response curve, extending to higher concentrations (e.g., up to 10 µM).
High Variability Between Replicates 1. Inaccurate Pipetting: Inconsistent dispensing of compound, reagents, or cells. 2. Edge Effects: Evaporation in the outer wells of the microplate can concentrate the compound. 3. Inconsistent Washing: Residual unbound reagents can cause high background noise.1. Ensure pipettes are calibrated. Use reverse pipetting for viscous solutions. Mix thoroughly. 2. Avoid using the outermost wells of the plate for critical samples or ensure the incubator has good humidity control. 3. Standardize the washing procedure, ensuring all wells are washed equally and thoroughly.
Unexpected Cell Toxicity 1. High Solvent Concentration: The final concentration of the solvent (e.g., DMSO) in the culture medium is too high. 2. Compound Insolubility: At high concentrations, the compound may precipitate out of solution, causing physical stress to cells.1. Ensure the final DMSO concentration is typically ≤ 0.1% and include a vehicle control (media with the same solvent concentration) in your experiment. 2. Visually inspect the media in the wells for any precipitate. If observed, lower the maximum concentration tested. Ensure the stock solution is fully dissolved before diluting.
Results Not Reproducible 1. Inconsistent Culture Conditions: Variations in media composition, serum batches, cell passage number, or incubation times. 2. Reagent Lot Variation: Differences between batches of assay kits or reagents.1. Standardize all experimental parameters. Use cells within a consistent, low passage number range and screen new lots of fetal bovine serum for estrogenic activity. 2. When using a new lot of a kit, run a bridging study with samples from a previous experiment to ensure consistency.

Experimental Protocols & Data

Solubility and Stock Preparation

This compound exhibits poor solubility in aqueous solutions but is readily soluble in DMSO.

Parameter Value & Condition Source
Recommended Solvent Dimethyl Sulfoxide (DMSO)
Maximum Solubility (Dienestrol) ~53 mg/mL (~199 mM) in fresh DMSO
Stock Solution Storage -80°C (up to 1 year) or -20°C (up to 1 month)
Working Dilution Stability Prepare fresh from stock for each experiment.Best Practice
General Protocol: Cell Proliferation Assay (e.g., MCF-7 cells)

This protocol provides a general workflow for assessing the effect of this compound on the proliferation of estrogen-sensitive cells.

  • Cell Seeding:

    • Culture MCF-7 cells in phenol red-free medium supplemented with charcoal-stripped serum for 3-5 days to reduce background estrogenic effects.

    • Trypsinize and seed cells into a 96-well plate at a predetermined optimal density (e.g., 2,000-5,000 cells/well).

    • Allow cells to adhere for 24 hours.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions in phenol red-free medium to create a range of working concentrations (e.g., 2X final concentration). A suggested range is 0.02 nM to 2 µM.

    • Include a "vehicle control" (0.2% DMSO in medium) and a "no treatment" control.

    • Remove the seeding medium from the cells and add 100 µL of the appropriate treatment solution to each well.

  • Incubation:

    • Incubate the plate for 3-5 days at 37°C in a humidified incubator with 5% CO₂. The optimal time should be determined empirically.

  • Endpoint Measurement:

    • Quantify cell proliferation using a suitable method, such as a resazurin-based assay (e.g., alamarBlue™) or a crystal violet stain.

    • Read the absorbance or fluorescence using a microplate reader.

  • Data Analysis:

    • Subtract the background (media-only wells).

    • Normalize the data to the vehicle control.

    • Plot the normalized response against the log of the this compound concentration and fit a sigmoidal dose-response curve to determine the EC₅₀ (half-maximal effective concentration).

Visualizations

Signaling Pathway and Experimental Workflow

EstrogenSignaling cluster_cell Cell cluster_nucleus Nucleus DDA Dienestrol Diacetate ER Estrogen Receptor (ERα / ERβ) DDA->ER Binds Complex DDA-ER Complex ER->Complex Forms NucComplex Nuclear DDA-ER Complex (Dimer) Complex->NucComplex Translocates & Dimerizes ERE Estrogen Response Element (ERE) NucComplex->ERE Binds to DNA Transcription Gene Transcription ERE->Transcription Initiates Response Cellular Response (e.g., Proliferation) Transcription->Response Leads to

Caption: Mechanism of this compound action via the estrogen receptor pathway.

AssayWorkflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis p1 Prepare this compound Stock & Serial Dilutions p2 Seed Cells in 96-Well Plate (Phenol Red-Free Media) e1 Add Compound Dilutions & Vehicle Control to Cells p2->e1 e2 Incubate for 3-5 Days e1->e2 a1 Add Proliferation Reagent (e.g., Resazurin) e2->a1 a2 Read Plate (Fluorescence/Absorbance) a1->a2 a3 Calculate EC50 a2->a3

Caption: Workflow for a cell-based proliferation assay with this compound.

Troubleshooting start Unexpected Results? c1 Low / No Response start->c1 c2 High Variability start->c2 c3 High Toxicity start->c3 s1 Check Reagent Stability Verify ER Expression Increase Concentration c1->s1 Solutions s2 Calibrate Pipettes Avoid Edge Effects Standardize Washing c2->s2 Solutions s3 Check Final Solvent % Include Vehicle Control Lower Max Concentration c3->s3 Solutions

Caption: Logic diagram for troubleshooting common assay issues.

References

Dienestrol Diacetate Degradation: A Technical Support Center for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Dienestrol Diacetate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the degradation pathways of this compound and to offer troubleshooting support for related experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway of this compound?

A1: The primary degradation pathway of this compound is initiated by the hydrolysis of its two acetate ester groups. This hydrolysis occurs sequentially, first forming dienestrol monoacetate and then dienestrol. This process is essentially a de-esterification. Once dienestrol is formed, it can undergo further degradation, primarily through oxidation reactions that modify its core stilbene-like structure.

Q2: What are the expected degradation products of this compound?

A2: Under various stress conditions, the following degradation products can be anticipated:

  • Dienestrol Monoacetate: Formed from the hydrolysis of one of the two acetate groups.

  • Dienestrol: The fully hydrolyzed product, resulting from the loss of both acetate groups.[1][2]

  • Oxidized Dienestrol Derivatives: Following hydrolysis, the dienestrol core can be oxidized, leading to the formation of various hydroxylated or other modified species. The exact nature of these products depends on the specific stress conditions (e.g., oxidative, photolytic).

Q3: Which analytical techniques are most suitable for studying this compound degradation?

A3: High-Performance Liquid Chromatography (HPLC), particularly Reverse-Phase HPLC (RP-HPLC) coupled with a UV detector, is the most common and effective technique for separating and quantifying this compound and its degradation products. For the identification of unknown degradation products, coupling HPLC with a mass spectrometer (LC-MS) is highly recommended as it provides molecular weight and structural information.

Troubleshooting Guides

This section provides troubleshooting for common issues encountered during the analysis of this compound and its degradants using HPLC.

HPLC Analysis Issues
Problem Possible Causes Solutions
Poor Peak Shape (Tailing or Fronting) 1. Secondary Interactions: Analyte interaction with active silanol groups on the column. 2. Column Overload: Injecting too high a concentration of the sample. 3. Inappropriate Mobile Phase pH: Affects the ionization state of the analytes. 4. Sample Solvent Incompatibility: Sample dissolved in a solvent much stronger than the mobile phase.1. Use a column with end-capping or add a competing base (e.g., triethylamine) to the mobile phase. 2. Reduce the sample concentration or injection volume. 3. Adjust the mobile phase pH to ensure dienestrol and its degradation products are in a single ionic state. 4. Dissolve the sample in the mobile phase or a weaker solvent.
Shifting Retention Times 1. Inconsistent Mobile Phase Composition: Improper mixing or evaporation of a volatile solvent component. 2. Fluctuating Column Temperature: Lack of a column oven or inconsistent ambient temperature. 3. Column Degradation: Loss of stationary phase over time. 4. Pump Malfunction: Inconsistent flow rate.1. Prepare fresh mobile phase daily and ensure it is well-mixed and degassed. 2. Use a column oven to maintain a constant temperature. 3. Replace the column if it has exceeded its recommended lifetime or performance has significantly deteriorated. 4. Check the pump for leaks and ensure proper functioning of check valves.
Ghost Peaks 1. Contamination: Impurities in the mobile phase, injection system, or from a previous injection. 2. Late Elution: A compound from a previous injection eluting in the current run.1. Use high-purity solvents and flush the injector and system thoroughly. 2. Extend the run time of your method to ensure all components from the previous sample have eluted.
Loss of Resolution 1. Column Aging: Loss of stationary phase or creation of voids in the column bed. 2. Change in Mobile Phase: Incorrect preparation or degradation of the mobile phase. 3. Sample Overload: Injecting too much sample.1. Replace the column. Using a guard column can extend the life of the analytical column. 2. Prepare fresh mobile phase and ensure accurate composition. 3. Reduce the amount of sample injected.

Experimental Protocols

Forced Degradation Study of this compound

A forced degradation study is essential to identify potential degradation products and to develop a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent such as acetonitrile or methanol at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl.

    • Heat the mixture at 80°C for 2 hours.

    • Cool the solution to room temperature and neutralize it with 0.1 N NaOH.

    • Dilute to a suitable concentration with the mobile phase before injection.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH.

    • Keep the mixture at room temperature for 2 hours.

    • Neutralize the solution with 0.1 N HCl.

    • Dilute to a suitable concentration with the mobile phase before injection.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Keep the mixture at room temperature for 2 hours.

    • Dilute to a suitable concentration with the mobile phase before injection.

  • Thermal Degradation:

    • Place the solid this compound powder in a hot air oven at 105°C for 24 hours.

    • After exposure, dissolve the powder in the mobile phase to a suitable concentration for analysis.

  • Photolytic Degradation:

    • Expose a solution of this compound (e.g., in methanol) to UV light (254 nm) and visible light in a photostability chamber for a defined period (e.g., 7 days).

    • Analyze the resulting solution by HPLC.

3. Analysis:

  • Analyze the stressed samples, along with an unstressed control sample, using a suitable stability-indicating HPLC method.

Stability-Indicating HPLC Method

This method can be used as a starting point for the analysis of this compound and its degradation products. Method optimization may be required.

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile and Water (Gradient or Isocratic)
Flow Rate 1.0 mL/min
Detection Wavelength To be determined based on the UV spectrum of this compound (typically around 230-280 nm)
Injection Volume 10 µL
Column Temperature 30°C

Data Presentation

Table 1: Hypothetical Degradation of this compound under Stress Conditions

Stress ConditionDurationThis compound Remaining (%)Dienestrol Monoacetate (%)Dienestrol (%)Other Degradants (%)
0.1 N HCl2 hours751555
0.1 N NaOH2 hours40302010
3% H₂O₂2 hours85528
Heat (105°C)24 hours90415
Photolysis (UV)7 days60201010

Visualizations

This compound Degradation Pathway

This compound Degradation DienestrolDiacetate This compound DienestrolMonoacetate Dienestrol Monoacetate DienestrolDiacetate->DienestrolMonoacetate  Hydrolysis (- Acetate) Dienestrol Dienestrol DienestrolMonoacetate->Dienestrol  Hydrolysis (- Acetate) OxidizedProducts Oxidized Products Dienestrol->OxidizedProducts  Oxidation

Proposed degradation pathway of this compound.
Forced Degradation Experimental Workflow

Forced Degradation Workflow cluster_stress Stress Conditions Acid Acid Hydrolysis Analysis HPLC/LC-MS Analysis Acid->Analysis Base Base Hydrolysis Base->Analysis Oxidation Oxidation Oxidation->Analysis Thermal Thermal Thermal->Analysis Photo Photolysis Photo->Analysis Start This compound Stock Solution Start->Acid Start->Base Start->Oxidation Start->Thermal Start->Photo

Workflow for a forced degradation study.
HPLC Troubleshooting Logic

HPLC Troubleshooting Problem Identify HPLC Problem (e.g., Peak Tailing) CheckMobilePhase Check Mobile Phase (Composition, pH, Freshness) Problem->CheckMobilePhase CheckColumn Check Column (Age, Contamination) Problem->CheckColumn CheckSystem Check System (Leaks, Flow Rate) Problem->CheckSystem Solution Implement Solution (e.g., Adjust pH, Replace Column) CheckMobilePhase->Solution CheckColumn->Solution CheckSystem->Solution

A logical approach to troubleshooting common HPLC issues.

References

How to improve Dienestrol diacetate experimental reproducibility

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to improve the reproducibility of experiments involving Dienestrol diacetate. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a synthetic, non-steroidal estrogen belonging to the stilbestrol group.[1] Its biological effects are mediated through its interaction with estrogen receptors (ERs), primarily ERα and ERβ.[2][3] Upon binding, the receptor-ligand complex translocates to the nucleus, where it modulates the transcription of target genes, leading to estrogenic responses.[2]

Q2: What are the best practices for storing and handling this compound?

A2: this compound powder should be stored at -20°C for long-term stability (up to 3 years).[4] Stock solutions, typically prepared in DMSO, should be stored at -80°C and are generally stable for up to one year. It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles. For short-term storage, solutions can be kept at 4°C for about a week. This compound is sensitive to light and should be protected from exposure.

Q3: How should I prepare this compound for in vitro cell culture experiments?

A3: this compound is soluble in DMSO. To prepare a stock solution, dissolve the powder in high-quality, anhydrous DMSO to a concentration of 10 mM or higher. Sonication can aid in dissolution. For cell-based assays, it is crucial to use a final DMSO concentration that does not exceed 0.1-0.5% in the culture medium to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Q4: What are the key sources of variability in in vitro estrogenicity assays?

A4: Several factors can contribute to variability in in vitro assays:

  • Cell Line Integrity: Use authenticated cell lines with a consistent and low passage number. Different stocks of the same cell line (e.g., MCF-7) can exhibit significant variations in their response to estrogens.

  • Culture Conditions: Maintain consistent culture conditions, including media composition, serum batches, incubation time, and CO2 levels.

  • Plasticware: Be aware that some plastics may leach estrogenic compounds, leading to high background signals. Use appropriate tissue culture-treated plastics.

  • Phenol Red: Phenol red, a common pH indicator in culture media, has weak estrogenic activity. For sensitive assays, consider using phenol red-free media.

Troubleshooting Guides

In Vitro Assays (e.g., Cell Proliferation, Reporter Gene Assays)
Problem Potential Cause Recommended Solution
High Background Signal Contamination of media or plasticware with estrogenic compounds.Use high-purity water and reagents. Test different batches of serum and plasticware for estrogenic activity.
Phenol red in the culture medium.Switch to a phenol red-free medium for the duration of the experiment.
Low or No Response to this compound Inactive compound.Verify the purity and integrity of the this compound stock. Consider purchasing a new batch from a reputable supplier.
Low expression of estrogen receptors in the cell line.Confirm ERα and ERβ expression in your cell line using techniques like Western blotting or qPCR.
Cell line is not responsive.Ensure the cells are healthy and in the exponential growth phase. Optimize cell seeding density.
High Variability Between Replicates Inconsistent cell seeding.Ensure a homogenous cell suspension before seeding and use a precise method for cell counting. Avoid using the outer wells of multi-well plates, which are prone to evaporation.
Pipetting errors.Calibrate pipettes regularly and use reverse pipetting for viscous solutions.
Results Not Reproducible Inconsistent culture conditions.Standardize all aspects of the cell culture protocol, including media preparation, incubation times, and cell handling procedures.
Cell passage number.Use cells within a defined and narrow passage number range for all experiments.
In Vivo Assays (e.g., Uterotrophic Assay)
Problem Potential Cause Recommended Solution
High Variability in Uterine Weight Animal strain and age differences.Use a consistent strain and age of animals for all experiments.
Inconsistent dosing.Ensure accurate preparation of dosing solutions and precise administration (e.g., gavage, injection).
Animal stress.Acclimatize animals to the housing conditions before the experiment and handle them consistently.
Lack of Uterotrophic Response Insufficient dose.Perform a dose-response study to determine the optimal dose of this compound.
Poor bioavailability of the compound.Optimize the vehicle for administration to improve absorption.
Unexpected Mortality Toxicity of the compound at the administered dose.Conduct a preliminary toxicity study to determine the maximum tolerated dose.

Quantitative Data Summary

Due to the limited availability of specific quantitative data for this compound in the public domain, the following tables provide a template for how such data should be structured for easy comparison. Researchers are encouraged to generate their own dose-response curves and determine IC50/EC50 values under their specific experimental conditions.

Table 1: In Vitro Estrogenic Activity of this compound (Example)

Assay TypeCell LineEndpointThis compound EC50 (nM)17β-Estradiol EC50 (nM)Relative Potency (%)
ER Binding AssayRat Uterine CytosolIC50Data not available~0.1Data not available
Cell ProliferationMCF-7Cell NumberData not available~0.01Data not available
Reporter Gene AssayT47D-KBlucLuciferase ActivityData not available~0.005Data not available

Table 2: In Vivo Uterotrophic Response to this compound in Immature Rats (Example)

Dose (mg/kg/day)Route of AdministrationUterine Weight (mg) (Mean ± SD)% Increase Over Control
Vehicle ControlOral Gavage25 ± 50%
0.1Oral GavageData not availableData not available
1.0Oral GavageData not availableData not available
10.0Oral GavageData not availableData not available
Positive Control (17α-Ethinylestradiol)Oral Gavage100 ± 15300%

Experimental Protocols

Purity Analysis of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of this compound. Method optimization may be required.

Materials:

  • This compound standard and sample

  • HPLC-grade acetonitrile, water, and phosphoric acid

  • HPLC system with a UV detector

  • Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 60:40 v/v) with 0.1% phosphoric acid. Filter and degas the mobile phase.

  • Standard Solution Preparation: Accurately weigh and dissolve this compound standard in the mobile phase to prepare a stock solution (e.g., 1 mg/mL). Prepare a series of working standards by diluting the stock solution.

  • Sample Solution Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a similar concentration as the standard.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column

    • Mobile Phase: Acetonitrile:Water (e.g., 60:40) with 0.1% Phosphoric Acid

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • Detection: UV at 230 nm

    • Column Temperature: 25°C

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Data Processing: Determine the peak area of this compound in the chromatograms. Calculate the purity of the sample by comparing its peak area to that of the standard.

In Vitro Estrogenicity Assessment: MCF-7 Cell Proliferation Assay (E-SCREEN)

This protocol is adapted from established methods for assessing the estrogenic activity of compounds by measuring the proliferation of the human breast cancer cell line MCF-7.

Materials:

  • MCF-7 cells (a responsive subclone is recommended)

  • Culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)

  • Stripped FBS (dextran-coated charcoal treated to remove endogenous steroids)

  • This compound stock solution (10 mM in DMSO)

  • 17β-Estradiol (positive control)

  • Cell proliferation assay reagent (e.g., MTT, WST-1)

Procedure:

  • Cell Maintenance: Culture MCF-7 cells in DMEM with 10% FBS.

  • Hormone Deprivation: Two to three days before the experiment, switch the cells to DMEM with 10% stripped FBS to remove any residual estrogens.

  • Cell Seeding: Trypsinize and seed the cells in a 96-well plate at an optimized density (e.g., 3,000 cells/well). Allow the cells to attach for 24 hours.

  • Treatment: Prepare serial dilutions of this compound and 17β-estradiol in phenol red-free DMEM with 10% stripped FBS. The final DMSO concentration should be ≤ 0.1%. Include a vehicle control (DMSO only). Replace the medium in the wells with the treatment solutions.

  • Incubation: Incubate the plate for 6 days.

  • Cell Proliferation Measurement: On day 6, add the cell proliferation reagent to each well according to the manufacturer's instructions. Measure the absorbance at the appropriate wavelength.

  • Data Analysis: Calculate the fold-increase in cell proliferation relative to the vehicle control. Plot the dose-response curve and determine the EC50 value.

Visualizations

Estrogen_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Dienestrol Dienestrol diacetate ER Estrogen Receptor (ERα/ERβ) Dienestrol->ER Binds Dimer ER Dimer ER->Dimer Dimerization HSP Heat Shock Proteins ER_HSP ER-HSP Complex ER_HSP->ER Dissociates ERE Estrogen Response Element (ERE) Dimer->ERE Binds to Gene Target Gene Transcription ERE->Gene mRNA mRNA Gene->mRNA Protein Protein Synthesis (Estrogenic Response) mRNA->Protein

Caption: Classical genomic signaling pathway of this compound.

Experimental_Workflow_MCF7_Assay A Maintain MCF-7 cells in complete medium B Hormone Deprivation: Switch to medium with stripped serum A->B C Seed cells in 96-well plate B->C D Treat with this compound and controls C->D E Incubate for 6 days D->E F Measure cell proliferation (e.g., MTT assay) E->F G Data Analysis: - Calculate fold change - Plot dose-response - Determine EC50 F->G

Caption: Workflow for the MCF-7 cell proliferation assay.

Troubleshooting_Logic Start Inconsistent Experimental Results Reagents Check Reagent Quality: - this compound purity - Media and serum batches Start->Reagents Protocol Review Protocol: - Consistent cell handling - Accurate dilutions Start->Protocol Environment Verify Environment: - Incubator CO2 and temp. - Plasticware quality Start->Environment Pass Results Consistent Reagents->Pass Fail Results still Inconsistent Reagents->Fail Protocol->Pass Protocol->Fail Environment->Pass Environment->Fail Optimize Systematically optimize one variable at a time Fail->Optimize Optimize->Start

Caption: Logical workflow for troubleshooting experimental inconsistencies.

References

Technical Support Center: Dienestrol Diacetate HPLC Separation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the HPLC separation of Dienestrol diacetate. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting HPLC method for this compound analysis?

A typical reverse-phase HPLC method for this compound analysis uses a C18 column with a mobile phase consisting of acetonitrile (MeCN) and water, often with an acid modifier like phosphoric acid or formic acid for improved peak shape.[1]

Q2: My this compound peak is tailing. What are the common causes and solutions?

Peak tailing for phenolic compounds like this compound is often caused by secondary interactions with free silanol groups on the silica-based column packing.[2][3] Other potential causes include column overload, improper mobile phase pH, or extra-column effects.

  • Silanol Interactions: Add a small amount of an acidic modifier (e.g., 0.1% trifluoroacetic acid or phosphoric acid) to the mobile phase to suppress the ionization of silanol groups.[1][4] Using a column with low silanol activity, such as an end-capped C18 column, is also recommended.

  • Column Overload: Reduce the injection volume or the concentration of the sample.

  • Mobile Phase pH: Ensure the mobile phase pH is appropriate to keep this compound in a single ionic form. For acidic compounds, a mobile phase pH 2 units below the pKa is recommended.

  • Extra-column Volume: Minimize the length and diameter of tubing between the injector, column, and detector to reduce dead volume.

Q3: I am observing significant variability in the retention time of my this compound peak. What should I investigate?

Retention time variability can stem from several factors, including changes in mobile phase composition, flow rate fluctuations, and temperature variations.

  • Mobile Phase Composition: Ensure the mobile phase is well-mixed and degassed. If preparing the mobile phase manually, be precise with measurements. Evaporation of the more volatile solvent component can alter the composition over time, so it is advisable to use a sealed mobile phase reservoir.

  • Flow Rate: Check for leaks in the pump, seals, and fittings, as this can lead to an inconsistent flow rate. Verify the pump is delivering the set flow rate accurately.

  • Temperature: Use a column oven to maintain a constant column temperature, as temperature fluctuations can affect retention times.

  • Column Equilibration: Ensure the column is adequately equilibrated with the mobile phase before starting the analysis. Insufficient equilibration can lead to drifting retention times.

Q4: The resolution between this compound and other peaks is poor. How can I improve it?

Poor resolution can be a result of column degradation, an inappropriate mobile phase, or a suboptimal flow rate.

  • Mobile Phase Strength: Adjust the ratio of the organic solvent (e.g., acetonitrile) to the aqueous phase. A lower percentage of the organic solvent will generally increase retention and may improve resolution.

  • Flow Rate: Decrease the flow rate to allow for better mass transfer and potentially improve resolution.

  • Column Condition: If the column is old or has been used extensively, it may be degraded. Replacing the column with a new one of the same type can restore resolution.

  • Guard Column: Use a guard column to protect the analytical column from contaminants that can affect its performance.

Troubleshooting Guide

Table 1: Common HPLC Problems, Potential Causes, and Solutions for this compound Analysis
Problem Potential Cause Recommended Solution
Peak Tailing Secondary interactions with silanol groups.Add an acidic modifier (e.g., 0.1% H₃PO₄ or HCOOH) to the mobile phase. Use an end-capped C18 column.
Column overload.Reduce sample concentration or injection volume.
Improper mobile phase pH.Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.
Retention Time Variability Inconsistent mobile phase composition.Prepare mobile phase accurately and keep the reservoir sealed. Ensure thorough mixing and degassing.
Fluctuating flow rate.Check for system leaks and ensure the pump is functioning correctly.
Temperature changes.Use a column oven to maintain a constant temperature.
Insufficient column equilibration.Equilibrate the column with at least 10-20 column volumes of mobile phase.
Poor Resolution Mobile phase too strong.Decrease the percentage of the organic solvent in the mobile phase.
Column degradation.Replace the analytical column.
Flow rate too high.Reduce the flow rate.
No Peaks or Low Sensitivity Detector issue (e.g., lamp failure).Check the detector lamp and replace if necessary.
Leak in the system.Inspect all fittings and connections for leaks.
Incorrect injection.Ensure the autosampler is functioning correctly and the correct injection volume is set.

Experimental Protocols

Protocol 1: Reverse-Phase HPLC Method for this compound

This protocol is a starting point for the analysis of this compound. Method optimization may be required based on the specific sample matrix and analytical goals.

Table 2: HPLC Parameters

Parameter Condition
Column Newcrom R1 C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile (MeCN) and Water with 0.1% Phosphoric Acid (H₃PO₄)
Gradient Isocratic
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Column Temperature 30 °C (or ambient)

Note: For Mass Spectrometry (MS) detection, replace phosphoric acid with a volatile modifier like formic acid.

Visualizations

Diagram 1: Troubleshooting Workflow for Peak Tailing

peak_tailing_troubleshooting start Peak Tailing Observed check_overload Is the sample concentration high? start->check_overload reduce_conc Reduce Sample Concentration/ Injection Volume check_overload->reduce_conc Yes check_mobile_phase Is an acidic modifier used? check_overload->check_mobile_phase No resolved Problem Resolved reduce_conc->resolved add_modifier Add 0.1% H₃PO₄ or HCOOH to Mobile Phase check_mobile_phase->add_modifier No check_column Is the column old or a general-purpose C18? check_mobile_phase->check_column Yes add_modifier->resolved use_endcapped Use an End-Capped or Low-Silanol Activity Column check_column->use_endcapped Yes check_extracolumn Check for large dead volumes (long tubing, etc.) check_column->check_extracolumn No use_endcapped->resolved optimize_tubing Minimize tubing length and diameter check_extracolumn->optimize_tubing Yes check_extracolumn->resolved No optimize_tubing->resolved

Caption: Troubleshooting workflow for addressing peak tailing issues.

Diagram 2: Logical Relationships for Retention Time Variability

retention_time_variability cluster_causes Potential Causes cluster_solutions Solutions problem Retention Time Variability cause1 Mobile Phase Inconsistency problem->cause1 cause2 Flow Rate Fluctuations problem->cause2 cause3 Temperature Changes problem->cause3 cause4 Insufficient Equilibration problem->cause4 solution1 Ensure Accurate Preparation, Degassing, and Sealing cause1->solution1 solution2 Check for Leaks, Service Pump cause2->solution2 solution3 Use a Column Oven cause3->solution3 solution4 Increase Equilibration Time cause4->solution4

Caption: Causes and solutions for retention time variability.

References

Technical Support Center: Dienestrol Diacetate Studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Dienestrol diacetate studies. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding contamination and troubleshooting common issues encountered during experiments with this synthetic estrogen.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary uses in research?

A1: this compound is a synthetic, non-steroidal estrogen belonging to the stilbestrol group, related to diethylstilbestrol (DES).[1] In a research context, it is primarily used to study estrogen receptor (ER) signaling pathways, investigate the effects of estrogenic compounds on cellular processes, and as a reference compound in estrogenicity assays.[2] It acts as an estrogen receptor agonist, meaning it binds to and activates estrogen receptors.[1]

Q2: What are the recommended storage and handling conditions for this compound?

A2: Proper storage and handling are crucial to maintain the integrity of this compound and prevent contamination.

  • Solid Form: Store the powder at -20°C for long-term stability (up to 3 years).[2]

  • In Solvent: Stock solutions should be stored at -80°C and are typically stable for up to 1 year.[2] It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.

  • Light Sensitivity: this compound is sensitive to light. Protect both the solid compound and solutions from light by using amber vials or wrapping containers in foil.

  • Handling: Handle the compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Avoid the formation of dust and aerosols.

Q3: What are common solvents for preparing this compound stock solutions?

A3: this compound is practically insoluble in water. Common solvents for preparing stock solutions include:

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • Methanol

  • Acetone

When preparing solutions for cell culture, it is critical to use a solvent that is compatible with the cells and to use a final solvent concentration that is non-toxic (typically <0.1% v/v for DMSO). Always include a vehicle control in your experiments.

Q4: What are the potential sources of contamination in this compound experiments?

A4: Contamination can arise from several sources, broadly categorized as chemical or biological:

  • Chemical Contamination:

    • Synthesis Impurities: Byproducts from the chemical synthesis of this compound, which may include geometric isomers (Z,Z- or E,Z-isomers) or related stilbene compounds. The presence of different isomers can be a source of variability as they may have different estrogenic potencies.

    • Degradation Products: Exposure to light, heat, or non-neutral pH can cause this compound to degrade. Stilbene estrogens are known to undergo photodegradation.

    • Leachates from Plastics: Laboratory plastics (e.g., pipette tips, microcentrifuge tubes, culture plates) can leach estrogenic compounds like Bisphenol A (BPA) or other plasticizers, which can interfere with estrogenic assays.

    • Cross-Contamination: Unintentional transfer from other chemicals in the lab, especially other hormonally active compounds.

  • Biological Contamination:

    • Microbial Contamination: Bacteria, yeast, molds, or mycoplasma can contaminate cell cultures, altering cellular responses and leading to unreliable results.

    • Cross-Contamination of Cell Lines: Using a misidentified or cross-contaminated cell line can lead to irrelevant experimental outcomes.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments with this compound.

Issue 1: Inconsistent or Unexpected Results in Cell-Based Assays (e.g., MCF-7 Proliferation)
Potential Cause Troubleshooting Steps
Contaminated this compound Stock 1. Check for Particulates: Visually inspect the stock solution for any precipitates or cloudiness. If present, consider filtering the solution through a sterile 0.22 µm filter. Note that insoluble impurities may not affect activity but can interfere with assays. 2. Verify Purity: If possible, analyze the purity of your this compound using HPLC-UV. Compare the chromatogram to a reference standard. Look for unexpected peaks that might indicate degradation products or impurities. 3. Prepare Fresh Stock: If contamination or degradation is suspected, prepare a fresh stock solution from the solid compound.
Presence of Estrogenic Contaminants in Media or Labware 1. Use Phenol Red-Free Media: Phenol red is a weak estrogen mimic and can interfere with estrogenic assays. Use phenol red-free media for all estrogen-sensitive experiments. 2. Use Charcoal-Stripped Serum: Fetal Bovine Serum (FBS) contains endogenous steroids. Use charcoal-stripped FBS to remove these hormones. 3. Test Labware: To check for leachates from plastics, incubate media in your culture plates and tubes for the duration of your experiment, and then use this "conditioned" media as a control in your assay to see if it elicits an estrogenic response.
Cell Line Variability 1. Verify Cell Line Identity: Authenticate your MCF-7 cell line (or other estrogen-responsive line) by short tandem repeat (STR) profiling. 2. Monitor Passage Number: Use cells within a consistent and low passage number range. High passage numbers can lead to genetic drift and altered phenotypes, including changes in estrogen responsiveness. 3. Check for Mycoplasma: Regularly test your cell cultures for mycoplasma contamination, as it can significantly alter cell behavior.
Assay Protocol Issues 1. Optimize Seeding Density: The initial number of cells seeded can impact the proliferative response. Perform a cell titration experiment to determine the optimal seeding density. 2. Hormone Deprivation Period: Ensure an adequate hormone deprivation period (e.g., 48-72 hours) in estrogen-free medium before adding this compound to sensitize the cells. 3. Vehicle Control: Always include a vehicle control (media with the same concentration of solvent used for this compound) to account for any solvent effects.
Issue 2: Poor Purity or Presence of Unexpected Peaks in Analytical Chromatography (HPLC)
Potential Cause Troubleshooting Steps
Degradation of this compound 1. Check Storage Conditions: Ensure the compound and its solutions have been stored protected from light and at the correct temperatures. 2. Stress Testing: To identify potential degradation products, intentionally expose small aliquots of a standard solution to heat, UV light, and acidic/basic conditions. Analyze these stressed samples by HPLC-MS to characterize the degradation products.
Isomeric Impurities 1. Optimize Chromatographic Method: this compound exists as geometric isomers. Your HPLC method may not be resolving these isomers from the main peak. Try adjusting the mobile phase composition, gradient, or using a different column (e.g., a C18 or PFP column with high resolving power) to improve separation. 2. Use Mass Spectrometry (MS): Couple your HPLC to a mass spectrometer. Isomers will have the same mass-to-charge ratio (m/z) but may have different fragmentation patterns or can be separated chromatographically.
Contaminated Mobile Phase or System 1. Use High-Purity Solvents: Ensure you are using HPLC-grade or MS-grade solvents and fresh, high-purity water. 2. Run Blanks: Inject a solvent blank to check for contamination from the autosampler, injector, or mobile phase. 3. System Flush: If contamination is suspected, flush the entire HPLC system with an appropriate cleaning solution.

Quantitative Data Summary

The estrogenic potency of a compound is often expressed as its half-maximal effective concentration (EC50) in an in vitro assay or its Relative Proliferative Potency (RPP) compared to a standard estrogen like 17β-estradiol (E2). While specific EC50 values for this compound are not consistently reported across a standardized assay in the literature, the following table provides a general comparison of potencies for related compounds to provide context.

Table 1: Comparative Estrogenic Potency of Stilbene Estrogens and Related Compounds

CompoundAssay TypeEC50 (Molar)Relative Potency (E2 = 1)Reference
17β-Estradiol (E2)E-SCREEN (MCF-7)~1 x 10⁻¹¹1
Diethylstilbestrol (DES)Mouse Uterine Cytosol BindingHigh Affinity (similar to E2)~1
α-DienestrolMouse Uterine Cytosol BindingHigh AffinitySlightly less than DES
β-DienestrolMouse Uterine Cytosol BindingLower AffinitySignificantly less than α-Dienestrol
Bisphenol A (BPA)E-SCREEN (MCF-7)~1 x 10⁻⁶~1/100,000

Note: The estrogenic potency of this compound is expected to be high, similar to other stilbene estrogens. However, the exact potency can vary depending on the specific isomer and the assay system used.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a concentrated stock solution of this compound for use in in vitro experiments.

Materials:

  • This compound powder

  • Sterile, high-purity DMSO

  • Sterile, amber microcentrifuge tubes or glass vials

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Under sterile conditions (e.g., in a laminar flow hood), weigh out the desired amount of this compound powder using an analytical balance.

  • Transfer the powder to a sterile amber vial.

  • Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming to 37°C may aid dissolution.

  • Aliquot the stock solution into smaller volumes in sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles.

  • Label the aliquots clearly with the compound name, concentration, date, and solvent.

  • Store the aliquots at -80°C.

Protocol 2: MCF-7 Cell Proliferation Assay (E-SCREEN) for Estrogenic Activity

Objective: To determine the estrogenic activity of this compound by measuring its effect on the proliferation of MCF-7 human breast cancer cells.

Materials:

  • MCF-7 cells (low passage, authenticated)

  • Experimental Medium: Phenol red-free DMEM supplemented with 10% charcoal-stripped FBS, L-glutamine, and antibiotics.

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 17β-Estradiol (E2) positive control stock solution (e.g., 1 µM in DMSO)

  • Sterile 96-well cell culture plates

  • Cell counting solution (e.g., Trypan Blue) and hemocytometer or automated cell counter

  • Cell proliferation detection reagent (e.g., MTS, MTT, or a DNA-binding fluorescent dye)

  • Multi-well plate reader

Procedure:

  • Cell Seeding:

    • Culture MCF-7 cells in your standard growth medium.

    • When cells are approximately 70-80% confluent, harvest them using trypsin.

    • Resuspend the cells in experimental medium and perform a cell count.

    • Seed the cells into a 96-well plate at a pre-optimized density (e.g., 3,000 - 5,000 cells/well) in 100 µL of experimental medium.

  • Hormone Deprivation:

    • Incubate the plate for 48-72 hours to allow cells to attach and to deplete any residual hormones.

  • Treatment:

    • Prepare serial dilutions of this compound and E2 in experimental medium. A typical concentration range for E2 would be 10⁻¹³ M to 10⁻⁹ M. For this compound, a wider range might be initially tested (e.g., 10⁻¹² M to 10⁻⁶ M).

    • Include a vehicle control (medium with the highest concentration of DMSO used in the treatments).

    • Carefully remove the deprivation medium from the cells and add 100 µL of the treatment media to the appropriate wells.

  • Incubation:

    • Incubate the plate for 6-7 days.

  • Measurement of Cell Proliferation:

    • At the end of the incubation period, quantify cell proliferation using your chosen method (e.g., MTS assay) according to the manufacturer's instructions.

    • Read the absorbance or fluorescence on a plate reader.

  • Data Analysis:

    • Subtract the background absorbance/fluorescence.

    • Normalize the data to the vehicle control.

    • Plot the normalized response versus the log of the compound concentration.

    • Use a non-linear regression model (e.g., four-parameter logistic curve) to determine the EC50 value for both this compound and E2.

Mandatory Visualizations

Estrogen Receptor Signaling Pathway

This compound, as an estrogen receptor agonist, initiates signaling through both genomic and non-genomic pathways upon binding to the estrogen receptor (ER).

EstrogenSignaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Dienestrol Dienestrol Diacetate ER Estrogen Receptor (ER) Dienestrol->ER Binds mER Membrane ER Dienestrol->mER Binds HSP Heat Shock Proteins ER->HSP Dissociation ER_active Active ER Dimer ER->ER_active Dimerization ERE Estrogen Response Element (ERE) ER_active->ERE Binds Kinase_Cascade Kinase Cascade (e.g., MAPK, PI3K) Kinase_Cascade->ER_active Phosphorylates (Ligand-independent activation) Gene Target Gene ERE->Gene Transcription Gene Transcription Gene->Transcription Cellular Response\n(Proliferation, etc.) Cellular Response (Proliferation, etc.) Transcription->Cellular Response\n(Proliferation, etc.) mER->Kinase_Cascade Activates

Caption: Simplified estrogen receptor signaling pathway activated by this compound.

Experimental Workflow: Contamination Check in Cell-Based Assays

This workflow outlines a logical process for identifying the source of unexpected estrogenic activity in a cell-based assay.

Contamination_Workflow start Unexpected Estrogenic Activity in Vehicle Control check_media Prepare Assay with: 1. Phenol Red-Free Medium 2. Charcoal-Stripped Serum start->check_media decision1 Problem Solved? check_media->decision1 source_media Source: Media Components (Phenol Red or Serum) decision1->source_media Yes check_plastics Test for Leaching: Incubate fresh estrogen-free media in labware (plates, tubes) and use as control decision1->check_plastics No decision2 Leached Media Shows Activity? check_plastics->decision2 source_plastics Source: Labware Leaching decision2->source_plastics Yes check_compound Verify Compound Purity: 1. Prepare fresh stock solution 2. Analyze by HPLC-MS decision2->check_compound No decision3 Impurities Detected or Fresh Stock Solves Issue? check_compound->decision3 source_compound Source: Compound Contamination/Degradation decision3->source_compound Yes other_sources Investigate Other Sources: - Cross-contamination in lab - Mycoplasma in cells - Water source purity decision3->other_sources No

Caption: Troubleshooting workflow for identifying sources of contamination in estrogenic assays.

References

Dienestrol Diacetate Purity and Quality Control: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting purity and quality control experiments involving Dienestrol diacetate. The information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs)

Q1: What is the expected purity of a high-quality this compound reference standard?

A1: High-quality this compound reference standards should typically have a purity of 98% or higher, as determined by a validated analytical method such as High-Performance Liquid Chromatography (HPLC). The purity can vary slightly between different suppliers and batches. For instance, some commercial suppliers offer this compound with a purity of ≥ 95% as determined by Gas Chromatography (GC)[1]. It is crucial to refer to the Certificate of Analysis (CoA) provided by the supplier for the specific lot's purity value.

Q2: What are the common impurities that can be found in this compound?

A2: Common impurities in this compound can originate from the synthesis process or degradation. These may include:

  • Dienestrol: The un-acetylated parent compound.

  • Isomers of this compound: Geometric isomers (Z,Z or E,Z) may be present alongside the primary E,E-isomer.

  • Related stilbene derivatives: Other synthetic estrogens or their byproducts.

  • Residual solvents and reagents: From the manufacturing process.

  • Degradation products: Formed due to exposure to light, heat, or incompatible excipients.

Q3: How should I store this compound to maintain its purity?

A3: this compound powder should be stored in a well-closed, light-resistant container at a controlled room temperature, typically between 2-8°C[1]. For solutions, storage conditions will depend on the solvent used. It is advisable to prepare solutions fresh and protect them from light. Long-term storage of solutions, even at low temperatures, may lead to degradation.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound using HPLC.

Issue 1: Inaccurate Purity Results

Q: My HPLC analysis shows a lower purity for the this compound standard than specified on the CoA. What could be the cause?

A: Several factors could contribute to this discrepancy. Follow this troubleshooting workflow:

cluster_0 Troubleshooting Inaccurate Purity Results start Low Purity Detected prep Verify Sample Preparation start->prep Is sample prep correct? prep->start No, re-prepare method Check HPLC Method Parameters prep->method Yes method->start No, correct method standard Assess Reference Standard Integrity method->standard Yes standard->start No, use new standard system Evaluate HPLC System Performance standard->system Yes system->start No, troubleshoot system resolution Purity Confirmed Low system->resolution Yes cluster_1 Workflow for Identifying Unknown Peaks start Unknown Peak Observed blank Inject Blank (Solvent) start->blank placebo Inject Placebo (Excipients) blank->placebo Peak not in blank identify Identify Peak blank->identify Peak is from solvent/system stress Perform Forced Degradation placebo->stress Peak not in placebo placebo->identify Peak is from excipient lcms Analyze by LC-MS stress->lcms Degradation product suspected lcms->identify

References

Technical Support Center: Dienestrol Diacetate Interference in Biological Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who may encounter interference from dienestrol diacetate in their biological assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it interfere with my assay?

A1: this compound is a synthetic, non-steroidal estrogen belonging to the stilbestrol group. Its structure is similar to that of the natural estrogen, 17β-estradiol. This structural similarity can lead to cross-reactivity in immunoassays, such as ELISAs, that are designed to detect endogenous estrogens.[1][2] Furthermore, as a biologically active molecule, it can directly affect cell-based assays by activating estrogen receptors and influencing downstream signaling pathways.[3]

Q2: What are the most common assays where interference from this compound is observed?

A2: Interference is most likely in the following types of assays:

  • Immunoassays (e.g., ELISA): Due to its structural similarity to estradiol, this compound can cross-react with antibodies used in estradiol detection kits, leading to falsely elevated results.[1][2]

  • Cell-Based Assays: In assays that use estrogen receptor-positive cells (e.g., MCF-7, T47D), this compound can mimic the effects of endogenous estrogens, leading to unintended cell proliferation, gene expression, or other cellular responses.

  • Receptor Binding Assays: this compound can compete with radiolabeled or fluorescently-labeled estrogens for binding to the estrogen receptor, which can be the intended measurement or a source of interference depending on the assay's purpose.

Q3: How can I identify if this compound is interfering with my assay?

A3: Suspect interference if you observe:

  • Inconsistent results: High variability between replicate wells or experiments.

  • Unexpectedly high background signals: Especially in immunoassays.

  • Results that don't align with the expected biological response.

  • Non-linear dilution response: If serially diluting a sample containing this compound does not result in a proportional decrease in the measured signal, interference is likely.

Troubleshooting Guides

Immunoassay (ELISA) Interference

Issue: Falsely elevated estradiol levels in a competitive ELISA.

Troubleshooting Steps:

  • Review Assay Specificity: Check the cross-reactivity data provided by the manufacturer of your ELISA kit. While specific data for this compound may not always be available, look for information on related stilbene estrogens like diethylstilbestrol (DES).

  • Perform a Spike and Recovery Experiment:

    • Spike a known concentration of this compound into your sample matrix (e.g., serum, cell culture medium).

    • Measure the estradiol concentration in both the spiked and unspiked samples.

    • Calculate the recovery. A recovery significantly different from 100% suggests interference.

  • Serial Dilution:

    • Perform serial dilutions of the sample suspected to contain this compound.

    • If the calculated concentration of estradiol does not decrease linearly with dilution, it indicates cross-reactivity.

  • Use an Alternative Method: If possible, confirm your results using a method with higher specificity, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Mitigation Strategies:

  • Sample Purification: Use techniques like solid-phase extraction (SPE) to separate this compound from the endogenous estradiol before performing the ELISA.

  • Alternative Antibody: If available, switch to an ELISA kit that utilizes a monoclonal antibody with lower documented cross-reactivity to stilbene estrogens.

Cell-Based Assay Interference

Issue: Unexplained estrogenic activity in a cell-based assay (e.g., cell proliferation, reporter gene assay).

Troubleshooting Steps:

  • Cell Line Characterization: Confirm that your cell line expresses the estrogen receptor (ERα or ERβ).

  • Dose-Response Curve: Generate a dose-response curve for this compound in your assay to determine its potency (EC50).

  • Use of an Antagonist: Co-treat cells with this compound and a known estrogen receptor antagonist, such as fulvestrant (ICI 182,780). A reversal of the observed effect will confirm that the activity is ER-mediated.

  • Control Cell Line: Use an estrogen receptor-negative cell line as a negative control to ensure the observed effects are specific to ER activation.

Mitigation Strategies:

  • Assay Redesign: If the goal is to study a different pathway, consider using an ER-negative cell line or pre-treating your cells with an ER antagonist to block the effects of this compound.

  • Luciferase Reporter Assays: Be aware that some compounds can directly inhibit or stabilize the luciferase enzyme. It is crucial to run appropriate controls, such as a constitutively active luciferase reporter, to rule out off-target effects on the reporter protein itself.

Receptor Binding Assay Interference

Issue: Inaccurate determination of binding affinity for a test compound in the presence of this compound.

Troubleshooting Steps:

  • Competitive Binding Assay: Perform a competitive binding assay with a constant concentration of a radiolabeled estrogen (e.g., [3H]-estradiol) and increasing concentrations of unlabeled this compound to determine its binding affinity (Ki).

  • Saturation Binding: Ensure that the concentration of the radioligand used is appropriate and that specific binding is distinguishable from non-specific binding.

Mitigation Strategies:

  • Assay Design: When screening for other compounds, be aware of the potential for competition from this compound if it is present in the sample.

  • Data Analysis: If the presence of this compound is unavoidable, its binding affinity can be accounted for in the data analysis of competitive binding experiments for other compounds.

Quantitative Data Summary

Table 1: Cytotoxicity of Dienestrol and Diethylstilbestrol (DES) in CHO-K1 Cells

CompoundIncubation TimeIC50 (µM)
Dienestrol72 hours10.4
Diethylstilbestrol (DES)72 hours10.4

Data extracted from a study on CHO-K1 cells.

Table 2: Cross-Reactivity of Various Compounds in Estradiol Immunoassays

CompoundAssayCross-Reactivity (%)
17α-ethynylestradiolR&D Systems Estradiol Parameter Assay0.07
EstriolR&D Systems Estradiol Parameter Assay0.86
EstroneR&D Systems Estradiol Parameter Assay0.26
ProgesteroneR&D Systems Estradiol Parameter Assay0.06

Note: Specific cross-reactivity data for this compound in commercial kits is not widely published. The data above for other synthetic and endogenous estrogens illustrates the potential for cross-reactivity. Researchers should validate their specific assay for interference from this compound.

Experimental Protocols

Protocol 1: Assessment of this compound Interference in an Estradiol Competitive ELISA

Objective: To determine if this compound cross-reacts with the antibody in a commercial estradiol competitive ELISA kit.

Materials:

  • Estradiol ELISA Kit

  • This compound

  • Sample matrix (e.g., charcoal-stripped serum or cell culture medium)

  • Standard laboratory equipment (pipettes, microplate reader, etc.)

Procedure:

  • Preparation of this compound Stock Solution: Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol).

  • Serial Dilutions: Perform a serial dilution of the this compound stock solution in the sample matrix to create a range of concentrations to be tested.

  • Assay Performance:

    • Follow the ELISA kit manufacturer's protocol.

    • In place of the estradiol standards, add the this compound dilutions to the appropriate wells.

    • Include a blank (sample matrix only) and the kit's zero standard.

  • Data Analysis:

    • Calculate the percentage of binding for each this compound concentration relative to the zero standard.

    • Determine the concentration of this compound that causes a 50% reduction in the maximum signal (IC50).

    • The cross-reactivity can be calculated using the following formula: % Cross-Reactivity = (IC50 of Estradiol / IC50 of this compound) x 100

Protocol 2: Cell Viability Assay (MTT) to Assess Cytotoxicity of this compound

Objective: To determine the cytotoxic effect of this compound on a specific cell line.

Materials:

  • Cell line of interest (e.g., MCF-7, HepG2)

  • This compound

  • Cell culture medium and supplements

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in cell culture medium.

    • Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.

    • Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.

Visualizations

Estrogen_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Dienestrol Dienestrol Diacetate mER Membrane ER Dienestrol->mER ER Estrogen Receptor (ERα/ERβ) Dienestrol->ER PI3K PI3K mER->PI3K Ras Ras mER->Ras ER->ER ERE Estrogen Response Element (ERE) ER->ERE Binds to DNA Akt Akt PI3K->Akt Cell_Cycle Cell Cycle Progression Akt->Cell_Cycle Apoptosis Inhibition of Apoptosis Akt->Apoptosis Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Gene_Expression Target Gene Expression ERK->Gene_Expression ERE->Gene_Expression Gene_Expression->Cell_Cycle Proliferation Cell Proliferation Gene_Expression->Proliferation

Caption: Estrogen receptor signaling pathway activated by this compound.

Troubleshooting_Workflow Start Unexpected Assay Result Check_Interference Suspect Dienestrol Diacetate Interference? Start->Check_Interference Assay_Type Identify Assay Type Check_Interference->Assay_Type Yes No_Interference Investigate Other Causes of Error Check_Interference->No_Interference No Immunoassay Immunoassay (ELISA) Assay_Type->Immunoassay Cell_Based Cell-Based Assay Assay_Type->Cell_Based Receptor_Binding Receptor Binding Assay Assay_Type->Receptor_Binding Troubleshoot_IA Troubleshoot Immunoassay: - Check Cross-Reactivity - Spike & Recovery - Serial Dilution Immunoassay->Troubleshoot_IA Troubleshoot_CB Troubleshoot Cell-Based: - Dose-Response Curve - Use Antagonist - Control Cell Line Cell_Based->Troubleshoot_CB Troubleshoot_RB Troubleshoot Receptor Binding: - Competitive Binding Assay - Saturation Binding Receptor_Binding->Troubleshoot_RB Mitigate_IA Mitigation: - Sample Purification - Alternative Antibody Troubleshoot_IA->Mitigate_IA Mitigate_CB Mitigation: - Assay Redesign - Use ER-Negative Cells Troubleshoot_CB->Mitigate_CB Mitigate_RB Mitigation: - Account for in Data Analysis Troubleshoot_RB->Mitigate_RB

Caption: Workflow for troubleshooting this compound interference.

References

Validation & Comparative

Dienestrol Diacetate vs. Estradiol: An In Vitro Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective in vitro comparison of Dienestrol diacetate and the endogenous estrogen, Estradiol. This analysis is based on available experimental data for their respective active forms, focusing on key performance indicators of estrogenic activity.

This compound is a synthetic nonsteroidal estrogen. In vitro, it is presumed to be readily hydrolyzed by cellular esterases to its active form, Dienestrol. This guide will therefore compare the in vitro activities of Dienestrol and Estradiol, providing a clearer understanding of their relative potencies and mechanisms of action at the cellular level.

At a Glance: Key In Vitro Performance Metrics

ParameterDienestrolEstradiolReference
Receptor Binding Affinity (ERα) Higher than Estradiol (approx. 2-fold greater)Baseline[1][2]
Receptor Transactivation (EC50) Data not available~5.6 pM - 80 pM[3]
Cell Proliferation (MCF-7, EC50) Data not availableVaries by cell line and protocol[4]

Receptor Binding Affinity: A Stronger Interaction

In vitro studies have demonstrated that Dienestrol exhibits a higher binding affinity for the estrogen receptor alpha (ERα) compared to Estradiol. Multiple sources indicate that Dienestrol's affinity is greater, with one report quantifying it as approximately twice that of Estradiol.[1] This suggests that at equivalent concentrations, Dienestrol may occupy a greater number of ERα receptors, potentially leading to a more potent estrogenic response.

The relative binding affinity of a compound to the estrogen receptor is a primary determinant of its estrogenic potential. A higher affinity generally correlates with a stronger biological response at lower concentrations.

Transcriptional Activation of Estrogen-Responsive Genes

Upon binding to the estrogen receptor, both Dienestrol and Estradiol initiate a cascade of events leading to the transcriptional activation of estrogen-responsive genes. This process is a hallmark of estrogenic activity and is crucial for mediating the physiological effects of estrogens.

dot

Estrogen_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Dienestrol Dienestrol ER Estrogen Receptor (ER) Dienestrol->ER Estradiol Estradiol Estradiol->ER ERE Estrogen Response Element (ERE) ER->ERE Dimerization & Nuclear Translocation Transcription Gene Transcription ERE->Transcription

Figure 1. Simplified signaling pathway for Dienestrol and Estradiol.

Induction of Cell Proliferation in Estrogen-Sensitive Cells

A key downstream effect of estrogen receptor activation is the proliferation of estrogen-dependent cells, such as the human breast cancer cell line MCF-7. This cellular response is widely used to assess the proliferative potential of estrogenic compounds.

While specific EC50 values for Dienestrol in MCF-7 proliferation assays are not available in the current literature, Estradiol is well-characterized in this model. The EC50 for Estradiol-induced proliferation in MCF-7 cells can vary depending on the specific cell subline and experimental protocol used. However, it consistently demonstrates a potent proliferative effect at low concentrations. Given Dienestrol's higher receptor binding affinity, it is plausible that it would also induce a strong proliferative response.

dot

Experimental_Workflow A MCF-7 Cell Seeding B Hormone Deprivation A->B C Treatment with Dienestrol or Estradiol B->C D Incubation C->D E Cell Viability Assay (e.g., MTT, SRB) D->E F Data Analysis (EC50 Determination) E->F

Figure 2. General workflow for an in vitro cell proliferation assay.

Regulation of Estrogen-Responsive Gene Expression

The binding of an estrogen to its receptor and subsequent translocation to the nucleus leads to the up- or down-regulation of a suite of estrogen-responsive genes. A well-known example is the trefoil factor 1 gene (TFF1, formerly known as pS2), which is typically upregulated in response to estrogenic stimulation in ER-positive breast cancer cells.

While direct comparative data on the effect of Dienestrol on the expression of specific estrogen-responsive genes is limited, its demonstrated high affinity for the estrogen receptor suggests it would act as a potent regulator of these genes. Estradiol is a known inducer of TFF1 expression, and this is often used as a biomarker for estrogenic activity in vitro. Further studies are needed to quantify and compare the specific gene expression profiles induced by Dienestrol and Estradiol.

Experimental Methodologies

Estrogen Receptor Binding Assay

This assay quantifies the affinity of a test compound for the estrogen receptor. A common method is a competitive binding assay using a radiolabeled estrogen, such as [3H]-Estradiol.

  • Preparation of Receptor Source: Cytosolic or nuclear extracts containing estrogen receptors are prepared from a suitable source, such as rat uterine tissue or ER-expressing cell lines.

  • Competitive Binding: A constant concentration of radiolabeled Estradiol is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound (Dienestrol or Estradiol).

  • Separation of Bound and Free Ligand: Techniques such as hydroxylapatite precipitation or dextran-coated charcoal are used to separate the receptor-bound radiolabeled ligand from the unbound ligand.

  • Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC50) is determined. The relative binding affinity (RBA) is then calculated relative to Estradiol.

Estrogen Receptor Transactivation Assay

This assay measures the ability of a compound to activate the transcriptional activity of the estrogen receptor.

  • Cell Culture and Transfection: A suitable cell line (e.g., HeLa, HEK293) is transiently or stably transfected with two plasmids: one expressing the estrogen receptor and another containing an estrogen response element (ERE) linked to a reporter gene (e.g., luciferase or β-galactosidase).

  • Compound Treatment: The transfected cells are treated with various concentrations of the test compound.

  • Cell Lysis and Reporter Assay: After an incubation period, the cells are lysed, and the activity of the reporter enzyme is measured using a luminometer or spectrophotometer.

  • Data Analysis: The concentration of the test compound that produces a half-maximal response (EC50) is calculated from the dose-response curve.

MCF-7 Cell Proliferation Assay (E-SCREEN)

This assay assesses the proliferative effect of estrogenic compounds on the ER-positive human breast cancer cell line, MCF-7.

  • Cell Culture: MCF-7 cells are maintained in a phenol red-free medium supplemented with charcoal-stripped fetal bovine serum to remove endogenous estrogens.

  • Cell Seeding: Cells are seeded into multi-well plates at a low density.

  • Compound Treatment: After a period of hormone deprivation, the cells are treated with a range of concentrations of the test compound.

  • Incubation: The cells are incubated for a period of 6-7 days to allow for cell proliferation.

  • Quantification of Cell Number: Cell proliferation is quantified using methods such as the sulforhodamine B (SRB) assay, MTT assay, or by direct cell counting.

  • Data Analysis: The EC50 value for cell proliferation is determined from the dose-response curve.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This technique is used to measure the change in the expression of specific estrogen-responsive genes.

  • Cell Culture and Treatment: ER-positive cells (e.g., MCF-7) are treated with the test compounds for a specific duration.

  • RNA Extraction: Total RNA is isolated from the treated and control cells.

  • Reverse Transcription: The extracted RNA is reverse-transcribed into complementary DNA (cDNA).

  • Real-Time PCR: The cDNA is used as a template for real-time PCR with primers specific for the target gene (e.g., TFF1) and a reference (housekeeping) gene.

  • Data Analysis: The relative expression of the target gene is calculated using the ΔΔCt method, normalized to the reference gene and compared to the vehicle control.

Conclusion

Based on the available in vitro data, Dienestrol, the active form of this compound, demonstrates a higher binding affinity for the estrogen receptor alpha than Estradiol. While quantitative data on its potency in transactivation and cell proliferation assays are not as readily available, its strong receptor binding suggests it is a potent estrogen. Further head-to-head in vitro studies are warranted to fully elucidate the comparative dose-response relationships and gene expression profiles of Dienestrol and Estradiol. The experimental protocols outlined in this guide provide a framework for conducting such comparative analyses.

References

A Comparative Analysis of Dienestrol Diacetate and Diethylstilbestrol: Estrogenic Effects and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the estrogenic effects of two synthetic nonsteroidal estrogens, Dienestrol diacetate and Diethylstilbestrol (DES). The information presented herein is based on available experimental data from in vivo and in vitro studies, offering a valuable resource for researchers in reproductive biology, toxicology, and pharmacology.

Introduction

This compound and Diethylstilbestrol are structurally related synthetic estrogens that have been utilized in various clinical applications.[1] While both compounds elicit estrogenic responses, their relative potencies and specific biological effects can differ. Understanding these differences is crucial for assessing their therapeutic potential and toxicological profiles. This compound is an ester of dienestrol, and it is important to note that much of the available comparative data pertains to dienestrol or its isomers rather than the diacetate form directly.[2][3] It is presumed that this compound is hydrolyzed to dienestrol in vivo to exert its estrogenic effects.

Quantitative Comparison of Estrogenic Activity

The estrogenic potency of this compound (as its active form, dienestrol) and Diethylstilbestrol has been evaluated using various in vivo and in vitro assays. The following tables summarize the available quantitative data.

Table 1: In Vivo Estrogenic Potency (Immature Mouse Uterotrophic Assay)

CompoundRelative Potency (DES = 1)Uterine Weight IncreaseReference
Diethylstilbestrol (DES)1Significant[2][3]
α-Dienestrol< 1Significant, but less than DES

Note: Data for this compound is represented by its active metabolite, α-Dienestrol. The uterotrophic assay measures the increase in uterine weight in immature female mice following administration of an estrogenic substance.

Table 2: In Vitro Estrogen Receptor Binding Affinity

CompoundRelative Binding Affinity (Estradiol = 100)Ka (M⁻¹)Reference
Diethylstilbestrol (DES)High~0.5-19.1 x 10¹⁰
α-DienestrolHigh~0.5-19.1 x 10¹⁰

Note: Data for this compound is represented by its active metabolite, α-Dienestrol. The estrogen receptor (ER) binding affinity is determined through competitive binding assays, where the compound's ability to displace radiolabeled estradiol from the ER is measured. Ka represents the association constant.

Table 3: In Vitro Estrogenic Activity (MCF-7 Cell Proliferation Assay)

CompoundEC50Relative Potency (Estradiol = 1)Reference
Diethylstilbestrol (DES)~1.1 to 2.5 times more potent than Estradiol>1
This compoundData not available-

Note: Direct comparative EC50 values for this compound in MCF-7 proliferation assays were not found in the reviewed literature. The MCF-7 assay assesses the ability of a compound to induce the proliferation of estrogen-receptor-positive human breast cancer cells.

Signaling Pathways

Both this compound (acting through dienestrol) and Diethylstilbestrol exert their effects primarily through the estrogen receptor (ER) signaling pathway. Upon binding to the ER in the cytoplasm, the ligand-receptor complex translocates to the nucleus, where it binds to estrogen response elements (EREs) on the DNA, leading to the transcription of target genes.

Estrogen_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estrogen Estrogen ER-HSP ER-HSP Complex Estrogen->ER-HSP Binds to ER ER Estrogen Receptor (ER) Estrogen-ER Estrogen-ER Complex ER->Estrogen-ER Binding HSP Heat Shock Protein (HSP) ER-HSP->ER ER-HSP->HSP Dissociation Dimerization Dimerization Estrogen-ER->Dimerization Dimerized_ER Dimerized Estrogen-ER Complex Dimerization->Dimerized_ER ERE Estrogen Response Element (ERE) Dimerized_ER->ERE Translocation & Binding to ERE Transcription Transcription ERE->Transcription mRNA mRNA Transcription->mRNA Translation Translation mRNA->Translation Proteins Proteins Translation->Proteins Cellular_Response Cellular Response Proteins->Cellular_Response

Figure 1: Simplified Estrogen Receptor Signaling Pathway.

Experimental Protocols

Immature Mouse Uterotrophic Assay

This in vivo assay is a standard method for assessing the estrogenic activity of a compound.

Methodology:

  • Animal Model: Immature female mice (typically 18-21 days old) are used.

  • Dosing: The test compound (this compound or Diethylstilbestrol) is administered daily for three consecutive days, usually via subcutaneous injection or oral gavage. A vehicle control group receives the vehicle alone.

  • Endpoint: On the fourth day, the animals are euthanized, and their uteri are excised and weighed.

  • Analysis: The uterine weight is normalized to the body weight. A statistically significant increase in uterine weight compared to the control group indicates estrogenic activity.

Uterotrophic_Assay_Workflow Start Start Animal_Selection Select Immature Female Mice Start->Animal_Selection Grouping Divide into Control & Treatment Groups Animal_Selection->Grouping Dosing Administer Compound or Vehicle Daily for 3 Days Grouping->Dosing Euthanasia Euthanize on Day 4 Dosing->Euthanasia Dissection Excise and Weigh Uteri Euthanasia->Dissection Analysis Compare Uterine Weights (Normalized to Body Weight) Dissection->Analysis End End Analysis->End

Figure 2: Experimental Workflow for the Uterotrophic Assay.
Estrogen Receptor Competitive Binding Assay

This in vitro assay determines the ability of a compound to bind to the estrogen receptor.

Methodology:

  • Receptor Source: Estrogen receptors are typically obtained from the cytosol of uterine tissue from ovariectomized rats or from recombinant sources.

  • Assay Principle: A fixed concentration of radiolabeled estradiol ([³H]E₂) is incubated with the estrogen receptor preparation in the presence of varying concentrations of the test compound.

  • Separation: Bound and free radioligand are separated using methods like hydroxylapatite or dextran-coated charcoal.

  • Quantification: The amount of bound radioactivity is measured.

  • Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [³H]E₂ (IC50) is determined. The relative binding affinity (RBA) is then calculated relative to unlabeled estradiol.

ER_Binding_Assay_Workflow Start Start Preparation Prepare ER-containing Cytosol Start->Preparation Incubation Incubate ER with [³H]Estradiol & Test Compound (Varying Conc.) Preparation->Incubation Separation Separate Bound & Free Ligand Incubation->Separation Quantification Measure Bound Radioactivity Separation->Quantification Analysis Calculate IC50 and RBA Quantification->Analysis End End Analysis->End

Figure 3: Experimental Workflow for ER Competitive Binding Assay.
MCF-7 Cell Proliferation Assay (E-SCREEN)

This in vitro assay measures the estrogenic activity of a compound by its ability to induce the proliferation of the human breast cancer cell line MCF-7, which is estrogen receptor-positive.

Methodology:

  • Cell Culture: MCF-7 cells are maintained in a phenol red-free medium supplemented with charcoal-stripped serum to remove endogenous estrogens.

  • Treatment: Cells are seeded in multi-well plates and treated with various concentrations of the test compound. A positive control (e.g., estradiol) and a vehicle control are included.

  • Incubation: The cells are incubated for a period of 6-7 days.

  • Endpoint: Cell proliferation is assessed using methods such as sulforhodamine B (SRB) assay, MTT assay, or by direct cell counting.

  • Analysis: The concentration of the test compound that produces a half-maximal proliferative response (EC50) is determined.

Discussion and Conclusion

The available data indicates that both Diethylstilbestrol and Dienestrol (the active form of this compound) are potent estrogens. In vivo studies suggest that Diethylstilbestrol has a higher estrogenic potency than α-dienestrol. Both compounds exhibit high binding affinity for the estrogen receptor in vitro.

A significant data gap exists for the direct comparison of this compound with Diethylstilbestrol, particularly in in vitro proliferation assays. Future studies directly comparing these two compounds would be beneficial for a more comprehensive understanding of their relative potencies and biological effects. The experimental protocols provided in this guide offer a framework for conducting such comparative studies.

This guide serves as a valuable resource for researchers by consolidating the available comparative data and outlining the standard methodologies used to assess estrogenic activity. The provided signaling pathway and experimental workflow diagrams offer a clear visual representation of the underlying mechanisms and procedures.

References

Comparative Estrogenic Effects of Dienestrol Diacetate: A Scientific Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the estrogenic effects of Dienestrol diacetate against other common estrogens, supported by experimental data from established in vitro and in vivo assays. Detailed methodologies for these assays are provided to facilitate replication and further research.

This compound is a synthetic, non-steroidal estrogen of the stilbestrol group.[1][2] It is an ester of Dienestrol, and its estrogenic activity is primarily attributed to its in vivo hydrolysis to the parent compound, Dienestrol.[1][3] Dienestrol, a close analog of Diethylstilbestrol (DES), exerts its effects by acting as an agonist for estrogen receptors (ERs).[3]

Comparative Analysis of Estrogenic Potency

To objectively evaluate the estrogenic activity of this compound, we compare its performance (via its active form, Dienestrol) with the endogenous estrogen 17β-estradiol (E2) and the potent synthetic estrogen Diethylstilbestrol (DES). The following tables summarize quantitative data from key estrogenicity assays.

Table 1: In Vitro Estrogen Receptor (ER) Binding Affinity

This assay measures the ability of a compound to bind to estrogen receptors, providing a direct indication of its potential to initiate an estrogenic response. The data below is for Dienestrol, the active form of this compound.

CompoundRelative Binding Affinity (RBA) vs. Estradiol (E2=100%)
Dienestrol ERα: 223% ERβ: 404%
Diethylstilbestrol (DES) ERα: ~245%
17β-Estradiol (E2) ERα: 100% ERβ: 100%

Table 2: In Vivo Uterotropic Assay

The uterotropic assay in immature or ovariectomized rodents is a standard in vivo test for estrogenic activity, measuring the increase in uterine weight. The following data indicates the relative potency of Dienestrol.

CompoundRelative Potency (Qualitative)
α-Dienestrol Less potent than DES
Diethylstilbestrol (DES) Highly potent
17β-Estradiol (E2) Potent (Reference)

Note: Specific dose-response data for this compound was not available in the reviewed literature. The ranking is based on studies of α-Dienestrol.

Experimental Protocols

Detailed methodologies for the key assays cited are provided below.

Estrogen Receptor (ER) Competitive Binding Assay

This protocol outlines the procedure for determining the relative binding affinity of a test compound to the estrogen receptor.

Objective: To measure the ability of a test compound to compete with radiolabeled 17β-estradiol for binding to the ER.

Materials:

  • Rat uterine cytosol (as a source of ER)

  • Radiolabeled [³H]17β-estradiol

  • Test compound (e.g., this compound)

  • Reference estrogen (e.g., 17β-estradiol, DES)

  • Assay buffer (e.g., Tris-EDTA buffer)

  • Hydroxyapatite slurry

  • Scintillation fluid and counter

Procedure:

  • Preparation of Cytosol: Uteri from ovariectomized rats are homogenized in a cold buffer and centrifuged to obtain a supernatant containing the cytosolic ER.

  • Competitive Binding: A constant amount of ER and radiolabeled estradiol are incubated with increasing concentrations of the test compound.

  • Separation of Bound and Free Ligand: Hydroxyapatite is added to adsorb the receptor-ligand complexes. The mixture is centrifuged, and the supernatant containing the free radiolabeled estradiol is discarded.

  • Quantification: The radioactivity of the pellet (containing the bound radiolabeled estradiol) is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the binding of the radiolabeled estradiol (IC50) is determined. The relative binding affinity (RBA) is calculated relative to the IC50 of 17β-estradiol.

E-SCREEN (Estrogen-Sensitive Cell Proliferation) Assay

This in vitro assay measures the proliferative response of estrogen-sensitive cells, such as MCF-7 human breast cancer cells, to estrogenic compounds.

Objective: To determine the estrogenic activity of a compound by measuring its ability to induce cell proliferation.

Materials:

  • MCF-7 cells

  • Cell culture medium (e.g., DMEM) supplemented with serum stripped of endogenous estrogens.

  • Test compound

  • Reference estrogen (17β-estradiol)

  • Cell proliferation detection reagent (e.g., MTT, SRB)

  • Multi-well plates

Procedure:

  • Cell Seeding: MCF-7 cells are seeded in multi-well plates and allowed to attach.

  • Hormone Deprivation: The growth medium is replaced with a medium containing serum treated with charcoal-dextran to remove steroids.

  • Treatment: Cells are exposed to a range of concentrations of the test compound and a reference estrogen.

  • Incubation: The cells are incubated for a period of 6 days to allow for cell proliferation.

  • Quantification of Cell Proliferation: The number of viable cells is determined using a colorimetric assay (e.g., MTT assay).

  • Data Analysis: The proliferative effect of the test compound is compared to that of the reference estrogen to determine its relative estrogenic potency (e.g., by comparing EC50 values).

Rodent Uterotropic Assay

This in vivo bioassay is a standardized method to assess the estrogenic activity of a chemical by measuring the increase in uterine weight in rodents.

Objective: To evaluate the estrogenic effect of a compound by measuring the uterotrophic response in immature or ovariectomized female rats or mice.

Materials:

  • Immature or ovariectomized female rodents

  • Test compound

  • Reference estrogen (e.g., 17β-estradiol)

  • Vehicle for administration (e.g., corn oil)

Procedure:

  • Animal Preparation: Immature female rodents or ovariectomized adult females are used.

  • Dosing: The animals are administered the test compound or a reference estrogen, typically via oral gavage or subcutaneous injection, for three consecutive days.

  • Necropsy: On the fourth day, the animals are euthanized, and the uteri are carefully dissected and weighed.

  • Data Analysis: The uterine weight is normalized to the body weight. A statistically significant increase in uterine weight compared to the vehicle control group indicates estrogenic activity.

Visualizations

Signaling Pathway

The following diagram illustrates the classical genomic signaling pathway of estrogens.

EstrogenSignaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Dienestrol Dienestrol ER Estrogen Receptor (ER) Dienestrol->ER Binds ER_HSP ER-HSP Complex ER_dimer ER Dimer ER->ER_dimer Dimerization HSP Heat Shock Proteins ER_HSP->ER Dissociation ERE Estrogen Response Element (ERE) ER_dimer->ERE Binds to cluster_nucleus cluster_nucleus ER_dimer->cluster_nucleus Transcription Gene Transcription ERE->Transcription mRNA mRNA Transcription->mRNA Proteins Protein Synthesis mRNA->Proteins Response Cellular Response Proteins->Response

Caption: Classical estrogen receptor signaling pathway.

Experimental Workflows

The following diagrams illustrate the workflows for the key experimental assays.

ER_Binding_Assay start Start prep_cytosol Prepare Rat Uterine Cytosol (ER source) start->prep_cytosol incubation Incubate ER, [3H]E2, and Test Compound prep_cytosol->incubation separation Separate Bound/Free Ligand (Hydroxyapatite) incubation->separation quantification Quantify Radioactivity (Scintillation Counting) separation->quantification analysis Calculate IC50 and RBA quantification->analysis end End analysis->end

Caption: Workflow for ER Competitive Binding Assay.

E_SCREEN_Assay start Start seed_cells Seed MCF-7 Cells start->seed_cells hormone_deprive Hormone Deprivation (Charcoal-Stripped Serum) seed_cells->hormone_deprive treat_cells Treat with Test Compound and Controls hormone_deprive->treat_cells incubation Incubate for 6 Days treat_cells->incubation quantify_prolif Quantify Cell Proliferation (e.g., MTT Assay) incubation->quantify_prolif analysis Determine Relative Proliferative Effect quantify_prolif->analysis end End analysis->end

Caption: Workflow for E-SCREEN Assay.

Uterotropic_Assay start Start animal_prep Prepare Immature or Ovariectomized Rodents start->animal_prep dosing Administer Test Compound for 3 Days animal_prep->dosing necropsy Necropsy on Day 4 and Uterus Dissection dosing->necropsy weighing Weigh Uterus necropsy->weighing analysis Normalize Uterine Weight to Body Weight and Analyze weighing->analysis end End analysis->end

Caption: Workflow for Rodent Uterotropic Assay.

References

Cross-Reactivity of Dienestrol Diacetate in Immunoassays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of synthetic estrogens, such as Dienestrol diacetate, is crucial in various fields, including pharmaceutical research, food safety, and environmental monitoring. Immunoassays, particularly Enzyme-Linked Immunosorbent Assays (ELISAs), are frequently employed for the detection of these compounds due to their high throughput and sensitivity. However, a significant challenge in immunoassay development and application is the potential for cross-reactivity, where structurally similar compounds interfere with the accurate measurement of the target analyte. This guide provides a comparative analysis of the cross-reactivity of this compound in immunoassays, supported by available experimental data and detailed methodologies.

Understanding Cross-Reactivity in Estrogen Immunoassays

Immunoassays for small molecules like synthetic estrogens are typically designed in a competitive format. In these assays, the target analyte in the sample competes with a labeled form of the analyte for a limited number of antibody binding sites. The presence of cross-reacting substances, which are structurally similar to the target analyte, can lead to an overestimation of the analyte's concentration. The degree of cross-reactivity is dependent on the specificity of the antibody used in the assay.[1]

This compound is a synthetic nonsteroidal estrogen belonging to the stilbestrol group. Its structure shares similarities with other natural and synthetic estrogens, which can result in cross-reactivity in immunoassays designed for these related compounds.

Quantitative Data on Cross-Reactivity

Direct quantitative data on the cross-reactivity of this compound in commercially available immunoassays is limited in the scientific literature and manufacturer-provided documentation. However, data on its parent compound, Dienestrol, can provide valuable insights. The diacetate ester form is expected to have different binding characteristics than the free dienestrol.

A study on the development of a monoclonal antibody-based indirect competitive ELISA for Diethylstilbestrol (DES) provides specific cross-reactivity data for Dienestrol.[2]

Immunoassay Target Analyte Cross-Reactant IC50 (ng/mL) Cross-Reactivity (%)
Monoclonal Antibody-based ic-ELISA[2]Diethylstilbestrol (DES)Dienestrol (DIEN)0.2329.6
Estradiol (E2)>100<0.1
Estriol (E3)>100<0.1
Estrone (E1)>100<0.1
Hexestrol (HES)0.1161.8

Table 1: Cross-reactivity of Dienestrol and other estrogens in a Diethylstilbestrol-specific immunoassay.[2]

The data indicates that in an immunoassay specifically developed for DES, Dienestrol exhibited a significant cross-reactivity of 29.6%. This is substantially higher than that of endogenous estrogens like estradiol, estriol, and estrone, which showed negligible cross-reactivity. The structurally related synthetic estrogen, Hexestrol, demonstrated even higher cross-reactivity.

Experimental Protocols

The following is a detailed methodology for a typical indirect competitive ELISA (ic-ELISA) used to determine the cross-reactivity of compounds like Dienestrol. This protocol is based on the methodology described for the DES-specific immunoassay.[2]

Key Experimental Methodology: Indirect Competitive ELISA
  • Coating of Microplate: Microtiter plates are coated with a coating antigen (e.g., DES-ovalbumin conjugate) in a coating buffer (e.g., carbonate buffer, pH 9.6) and incubated overnight at 4°C.

  • Washing: The plates are washed multiple times with a washing buffer (e.g., phosphate-buffered saline with 0.05% Tween 20, PBST).

  • Blocking: To prevent non-specific binding, the wells are blocked with a blocking buffer (e.g., 5% non-fat milk in PBST) for 2 hours at 37°C.

  • Washing: The plates are washed again as described in step 2.

  • Competitive Reaction: A mixture of the specific monoclonal antibody and either the standard (e.g., DES) or the test compound (e.g., Dienestrol) at various concentrations is added to the wells. The plate is then incubated for 1 hour at 37°C.

  • Washing: The plates are washed to remove unbound antibodies and compounds.

  • Addition of Secondary Antibody: A horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-mouse IgG-HRP) is added to each well and incubated for 1 hour at 37°C.

  • Washing: The plates are washed again.

  • Substrate Reaction: A substrate solution (e.g., 3,3',5,5'-Tetramethylbenzidine, TMB) is added to the wells, and the plate is incubated in the dark for 15 minutes at 37°C.

  • Stopping the Reaction: The enzymatic reaction is stopped by adding a stop solution (e.g., 2 M sulfuric acid).

  • Data Acquisition: The optical density (OD) is measured at a specific wavelength (e.g., 450 nm) using a microplate reader.

  • Data Analysis: The percentage of inhibition is calculated for each concentration of the competitor. The IC50 value (the concentration of the competitor that causes 50% inhibition of the antibody binding to the coating antigen) is determined from the dose-response curve. Cross-reactivity is calculated using the formula: Cross-Reactivity (%) = (IC50 of Target Analyte / IC50 of Cross-Reactant) x 100

Visualizing the Immunoassay Workflow

The following diagram illustrates the workflow of an indirect competitive ELISA.

ELISA_Workflow cluster_coating Plate Coating & Blocking cluster_competition Competitive Reaction cluster_detection Detection Coating Coat plate with Coating Antigen Blocking Block with Blocking Agent Coating->Blocking Washing1 Wash Blocking->Washing1 Add_Ab_Sample Add Antibody & Sample/Standard Incubate_Comp Incubate Add_Ab_Sample->Incubate_Comp Washing2 Wash Incubate_Comp->Washing2 Add_Sec_Ab Add Secondary Antibody-HRP Incubate_Det Incubate Add_Sec_Ab->Incubate_Det Add_Substrate Add TMB Substrate Incubate_Det->Add_Substrate Washing3 Wash Stop_Reaction Stop Reaction Add_Substrate->Stop_Reaction Read_Plate Read Absorbance Stop_Reaction->Read_Plate Data_Analysis Data_Analysis Read_Plate->Data_Analysis Calculate IC50 & Cross-Reactivity Washing1->Add_Ab_Sample Washing2->Add_Sec_Ab

Caption: Workflow of an indirect competitive ELISA for determining cross-reactivity.

Signaling Pathway and Molecular Recognition

The interaction between an estrogenic compound and an antibody in an immunoassay is a molecular recognition event. While not a signaling pathway in the biological sense, the principles of ligand-receptor binding apply. The specificity of this interaction is determined by the three-dimensional structure of the antibody's binding site and the complementary shape and chemical properties of the analyte.

The following diagram illustrates the competitive binding principle that underlies the cross-reactivity phenomenon in these immunoassays.

Competitive_Binding cluster_antibody Antibody Binding Site cluster_key Legend Ab Antibody Target Target Analyte (e.g., DES) Target->Ab High Affinity Binding CrossReactant Cross-Reactant (Dienestrol) CrossReactant->Ab Lower Affinity Binding (Cross-Reactivity) LabeledTarget Labeled Target (e.g., DES-HRP) LabeledTarget->Ab Binding k_target Target Analyte k_cross Cross-Reactant k_labeled Labeled Analyte k_ab Antibody

Caption: Competitive binding of target analyte and cross-reactant to the antibody.

Conclusion

The available data, although not directly on this compound, strongly suggests that its core structure, Dienestrol, can exhibit significant cross-reactivity in immunoassays developed for other structurally similar synthetic estrogens like Diethylstilbestrol. This underscores the critical importance of validating any immunoassay for its specificity and potential cross-reactivity with related compounds that may be present in the samples being analyzed. For researchers and drug development professionals, it is imperative to either develop highly specific antibodies or to utilize confirmatory analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to ensure the accuracy of quantitative results, especially in regulatory or clinical settings. When using commercial immunoassay kits, a thorough review of the manufacturer's cross-reactivity data is essential, and if this compound or related compounds are not listed, in-house validation is highly recommended.

References

Dienestrol Diacetate's Interaction with Estrogen Receptors: A Comparative Analysis of Binding Affinity

Author: BenchChem Technical Support Team. Date: November 2025

Dienestrol diacetate, a synthetic nonsteroidal estrogen, is a derivative of dienestrol and is recognized for its estrogenic properties. Its biological activity is mediated through interaction with estrogen receptors alpha (ERα) and beta (ERβ). As an ester of dienestrol, it is understood to be a prodrug that is hydrolyzed to the active form, dienestrol, to exert its effects. This guide provides a comparative analysis of the binding affinity of dienestrol to ERα and ERβ, alongside other key estrogens, supported by experimental data and detailed methodologies.

Comparative Binding Affinity

The binding affinity of a compound to its receptor is a critical determinant of its potency. This is often quantified using metrics such as the half-maximal inhibitory concentration (IC50), the inhibition constant (Ki), or the relative binding affinity (RBA). The RBA compares the affinity of a test compound to that of the natural ligand, 17β-estradiol, which is set as the reference point (100%).

Data indicates that dienestrol exhibits a notably high affinity for both estrogen receptor subtypes, surpassing that of the endogenous estrogen, 17β-estradiol. One study reports that dienestrol has approximately 223% and 404% of the binding affinity of estradiol for ERα and ERβ, respectively[1]. Another study provides a ranked order of binding affinity, suggesting for ERα the order is diethylstilbestrol > hexestrol > dienestrol > 4-OH-tamoxifen > 17β-estradiol, and for ERβ, the order is dienestrol > 4-OH-tamoxifen > diethylstilbestrol > hexestrol > coumestrol > 17β-estradiol[2].

For a clear comparison, the following table summarizes the relative binding affinities of dienestrol and other selected estrogens for ERα and ERβ.

CompoundRelative Binding Affinity (RBA) for ERα (%)Relative Binding Affinity (RBA) for ERβ (%)
17β-Estradiol 100100
Dienestrol ~223[1]~404[1]
Diethylstilbestrol (DES) >100[2]>100
Hexestrol >100>100
Coumestrol <100>100

Note: The exact RBA values can vary between studies due to different experimental conditions.

Signaling Pathway and Experimental Workflow

The interaction of dienestrol with estrogen receptors initiates a signaling cascade that ultimately leads to changes in gene expression. The following diagrams illustrate the generalized estrogen signaling pathway and a typical experimental workflow for determining binding affinity.

EstrogenSignaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Dienestrol Dienestrol CellMembrane Dienestrol->CellMembrane D_ER_complex Dienestrol-ER Complex ER Estrogen Receptor (ERα or ERβ) ER->D_ER_complex binds HSP Heat Shock Proteins HSP->ER Dimerization Dimerization D_ER_complex->Dimerization Nucleus Nucleus Dimerization->Nucleus ERE Estrogen Response Element (DNA) Dimerization->ERE binds to Transcription Transcription (mRNA synthesis) ERE->Transcription activates Translation Translation (Protein synthesis) Transcription->Translation CellularResponse Cellular Response Translation->CellularResponse

Generalized Estrogen Signaling Pathway

CompetitiveBindingAssay cluster_components Assay Components Receptor Estrogen Receptor (ERα or ERβ) Incubation Incubation (reach equilibrium) Receptor->Incubation Radioligand Radiolabeled Estradiol ([³H]E2) Radioligand->Incubation Competitor Test Compound (e.g., Dienestrol) Competitor->Incubation Separation Separation of Bound and Free Ligand Incubation->Separation Measurement Measurement of Bound Radioactivity Separation->Measurement Analysis Data Analysis (IC50 determination) Measurement->Analysis

Competitive Binding Assay Workflow

Experimental Protocols

The determination of binding affinity for estrogen receptors is typically performed using competitive binding assays. Below are summarized protocols for two common methods: the radioligand binding assay and the fluorescence polarization assay.

Radioligand Competitive Binding Assay

This method measures the ability of a test compound to compete with a radiolabeled ligand for binding to the estrogen receptor.

1. Preparation of Materials:

  • Estrogen Receptor: Recombinant human ERα or ERβ, or cytosol preparations from tissues rich in estrogen receptors (e.g., rat uterus).
  • Radioligand: Tritiated estradiol ([³H]17β-estradiol) is commonly used.
  • Test Compound: Dienestrol or other compounds of interest, dissolved in a suitable solvent (e.g., ethanol or DMSO) and serially diluted.
  • Assay Buffer: Typically a Tris-based buffer containing additives to stabilize the receptor.
  • Separation Medium: Hydroxylapatite slurry or dextran-coated charcoal to separate bound from free radioligand.

2. Assay Procedure:

  • A constant concentration of the estrogen receptor and the radioligand are incubated in the assay buffer.
  • Increasing concentrations of the unlabeled test compound (competitor) are added to the incubation mixture. A control group with no competitor is included to determine maximum binding.
  • The mixture is incubated to allow the binding to reach equilibrium.
  • The separation medium is added to the mixture. After a short incubation, the mixture is centrifuged to pellet the receptor-bound radioligand complex.
  • The amount of radioactivity in the pellet (bound fraction) or the supernatant (free fraction) is measured using a scintillation counter.

3. Data Analysis:

  • The amount of bound radioligand is plotted against the logarithm of the competitor concentration.
  • The IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand, is determined from the resulting sigmoidal curve.
  • The relative binding affinity (RBA) can be calculated using the formula: RBA = (IC50 of 17β-estradiol / IC50 of test compound) x 100.

Fluorescence Polarization (FP) Competitive Binding Assay

This non-radioactive method measures the change in the polarization of fluorescent light emitted by a fluorescently labeled estrogen when it binds to the larger estrogen receptor molecule.

1. Preparation of Materials:

  • Estrogen Receptor: Recombinant human ERα or ERβ.
  • Fluorescent Ligand (Tracer): A fluorescently labeled estrogen derivative (e.g., fluorescein-labeled estradiol).
  • Test Compound: Dienestrol or other compounds of interest, serially diluted.
  • Assay Buffer: Similar to the radioligand binding assay.

2. Assay Procedure:

  • A constant concentration of the estrogen receptor and the fluorescent tracer are mixed in the assay buffer.
  • Increasing concentrations of the unlabeled test compound are added.
  • The mixture is incubated to reach equilibrium.
  • The fluorescence polarization of the solution is measured using a suitable plate reader. When the fluorescent tracer is bound to the larger receptor molecule, it tumbles more slowly in solution, resulting in a higher polarization value. When displaced by the competitor, the free tracer tumbles faster, leading to a lower polarization value.

3. Data Analysis:

  • The fluorescence polarization values are plotted against the logarithm of the competitor concentration.
  • The IC50 value is determined from the resulting curve.
  • The RBA can be calculated in a similar manner to the radioligand binding assay.

References

A Comparative Analysis of Dienestrol Diacetate and Its Metabolites for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Dienestrol diacetate and its primary metabolite, Dienestrol. The analysis is supported by experimental data to elucidate their relative performance and mechanisms of action.

This compound, a synthetic nonsteroidal estrogen, is an ester of Dienestrol.[1] In vivo, it is anticipated to function as a prodrug, undergoing hydrolysis to release the active Dienestrol molecule. This guide delves into the comparative estrogenic activity, receptor binding, and metabolic fate of these compounds, providing a comprehensive overview for research and development purposes.

Comparative Analysis of Physicochemical and Biological Properties

The primary metabolic conversion of this compound involves the cleavage of its two acetate groups to yield Dienestrol. Further metabolism of Dienestrol proceeds via hydroxylation to form omega-hydroxy-dienestrol and through conjugation to produce dienestrol-beta-d-glucuronide.[2]

CompoundMolar Mass ( g/mol )Estrogen Receptor Alpha (ERα) Binding AffinityEstrogen Receptor Beta (ERβ) Binding AffinityIn Vivo Estrogenic Potency
This compound 350.41Lower (prodrug)Lower (prodrug)Dependent on conversion to Dienestrol
Dienestrol 266.34High (Ki: 0.05 nM)[3]High (Ki: 0.03 nM)[3]High (demonstrated in uterotrophic assays)[4]
ω-hydroxy-dienestrol 282.34Data not availableData not availableData not available
Dienestrol-β-d-glucuronide 442.44Expected to be very low/inactiveExpected to be very low/inactiveExpected to be very low/inactive

Note: A direct comparative study on the estrogenic potency of this compound versus Dienestrol was not identified in the available literature. The potency of this compound is contingent on its in vivo hydrolysis to Dienestrol.

Experimental Protocols

In Vivo Uterotrophic Assay

The uterotrophic assay is a standard in vivo method to assess the estrogenic activity of a compound by measuring the increase in uterine weight in immature or ovariectomized female rodents.

Objective: To determine the estrogenic potency of a test compound.

Methodology:

  • Animal Model: Immature female rats (e.g., Sprague-Dawley), approximately 21 days old.

  • Acclimation: Animals are acclimated for a minimum of 5 days upon arrival.

  • Dosing:

    • Test compounds are typically dissolved in a suitable vehicle (e.g., corn oil).

    • Administered daily for three consecutive days via oral gavage or subcutaneous injection.

    • A positive control (e.g., 17β-estradiol) and a vehicle control group are included.

  • Endpoint Measurement:

    • On the fourth day, approximately 24 hours after the last dose, the animals are euthanized.

    • The uterus is carefully dissected, trimmed of fat and connective tissue, and weighed (wet weight).

    • The uterine horns are then blotted to remove luminal fluid, and the blotted weight is recorded.

  • Data Analysis: A statistically significant increase in uterine weight compared to the vehicle control group indicates estrogenic activity. Dose-response curves can be generated to determine the relative potency of different compounds.

Estrogen Receptor (ER) Competitive Binding Assay

This in vitro assay measures the ability of a test compound to compete with a radiolabeled estrogen (e.g., [³H]-estradiol) for binding to the estrogen receptor.

Objective: To determine the binding affinity of a test compound for the estrogen receptor.

Methodology:

  • Receptor Source: Uterine cytosol from immature or ovariectomized rats, or recombinant human ERα or ERβ.

  • Assay Buffer: A suitable buffer (e.g., Tris-HCl with additives) is used to maintain pH and stability.

  • Incubation:

    • A constant concentration of radiolabeled estradiol is incubated with the receptor preparation.

    • Increasing concentrations of the unlabeled test compound are added to compete for binding.

    • A control with no competitor (total binding) and a control with a large excess of unlabeled estradiol (non-specific binding) are included.

  • Separation of Bound and Free Ligand: Dextran-coated charcoal is commonly used to adsorb the unbound radioligand, followed by centrifugation.

  • Quantification: The radioactivity in the supernatant (representing the bound ligand) is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC50) is determined. The inhibition constant (Ki) can then be calculated to represent the binding affinity.

Signaling Pathways and Experimental Workflows

Estrogen Receptor Signaling Pathway

Dienestrol, as an estrogen receptor agonist, is expected to activate the classical estrogen receptor signaling pathway. This involves both genomic and non-genomic mechanisms.

EstrogenSignaling Dienestrol Dienestrol ER Estrogen Receptor (ERα / ERβ) Dienestrol->ER Binds to MembraneER Membrane ER Dienestrol->MembraneER Binds to Dimerization Dimerization ER->Dimerization Activates ERE Estrogen Response Element (ERE) Dimerization->ERE Binds to Transcription Gene Transcription ERE->Transcription Protein Protein Synthesis & Cellular Response Transcription->Protein Kinase Kinase Cascades (e.g., MAPK, PI3K) MembraneER->Kinase Activates NonGenomic Non-Genomic Effects Kinase->NonGenomic

Caption: Estrogen receptor signaling pathway activated by Dienestrol.

Metabolic Pathway of this compound

The metabolic conversion of this compound to its metabolites is a key determinant of its biological activity.

Metabolism DD This compound D Dienestrol (Active Metabolite) DD->D Hydrolysis (Esterases) OH_D ω-hydroxy-dienestrol D->OH_D Hydroxylation (CYP450) Gluc_D Dienestrol-β-d-glucuronide (Inactive Metabolite) D->Gluc_D Glucuronidation (UGTs)

Caption: Metabolic pathway of this compound.

Experimental Workflow for Comparative Analysis

A logical workflow for the comparative analysis of this compound and its metabolites is outlined below.

Workflow start Start: Compare This compound & Metabolites invitro In Vitro Assays start->invitro invivo In Vivo Assays start->invivo binding Receptor Binding Assay (ERα and ERβ) invitro->binding reporter Reporter Gene Assay invitro->reporter utero Uterotrophic Assay invivo->utero pk Pharmacokinetic Study invivo->pk data Data Analysis: Compare Potency & Efficacy binding->data reporter->data utero->data pk->data conclusion Conclusion: Relative Performance data->conclusion

Caption: Experimental workflow for comparative analysis.

References

In Vivo Validation of Dienestrol Diacetate Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo estrogenic activity of Dienestrol diacetate with other estrogenic compounds. The information is supported by experimental data from peer-reviewed studies and standardized testing protocols to assist researchers in evaluating its biological performance.

Comparative Analysis of Estrogenic Activity

This compound is a synthetic, non-steroidal estrogen. It is an ester of dienestrol, which is the active form of the molecule. As a prodrug, this compound is expected to be hydrolyzed in vivo to release Dienestrol, which then exerts its estrogenic effects. The primary mechanism of action for Dienestrol is agonism of the estrogen receptors (ERs).[1] The estrogenic potency of Dienestrol and its analogs has been evaluated in various in vivo models, most commonly through the uterotrophic bioassay, which measures the increase in uterine weight in immature or ovariectomized female rodents as an indicator of estrogenic activity.

Below is a summary of the comparative in vivo estrogenic activity of a-Dienestrol, a form of Dienestrol, against Diethylstilbestrol (DES) and other analogs. This data is derived from an immature mouse uterine weight bioassay.

CompoundRelative Potency (DES = 100)
Diethylstilbestrol (DES)100
α-Dienestrol >50
DES-epoxide~50
Indanyl-DES<50
Dihydroxy DES<10
β-Dienestrol<1
DES-phenanthrene<0.1

Data adapted from Korach et al., 1978. The study demonstrated that α-Dienestrol has a potent estrogenic activity, second only to DES in this specific assay.[2][3]

Experimental Protocols

The gold standard for assessing the in vivo estrogenic activity of a compound is the rodent uterotrophic bioassay. The following is a detailed methodology based on the OECD Test Guideline 440.

Uterotrophic Bioassay in Rodents (OECD 440)

Objective: To assess the estrogenic activity of a test substance by measuring the increase in uterine weight in immature or ovariectomized adult female rodents.

Animal Model:

  • Immature female rats (weaned at 21 days of age) or young adult, ovariectomized female rats.

  • Animals are acclimatized for at least 5 days before the start of the study.

  • At least 6 animals per dose group are recommended.

Experimental Procedure:

  • Dosing: The test substance (e.g., this compound) is administered daily for three consecutive days. Administration can be via oral gavage or subcutaneous injection. A vehicle control group and a positive control group (e.g., ethinylestradiol) are included. At least two dose levels of the test substance are used.

  • Observation: Animals are observed daily for clinical signs of toxicity. Body weight is recorded daily.

  • Necropsy: Approximately 24 hours after the final dose, the animals are euthanized.

  • Uterine Weight Measurement: The uterus is carefully dissected, trimmed of any adhering fat and mesentery, and the uterine horns are separated at the cervix. The fluid content of the uterus is blotted by gently pressing the tissue between absorbent paper. The blotted uterine weight is then recorded.

  • Data Analysis: The mean uterine weight for each treatment group is calculated. Statistical analysis (e.g., ANOVA followed by Dunnett's test) is used to compare the uterine weights of the treated groups to the vehicle control group. A statistically significant increase in uterine weight is considered a positive estrogenic response.

Signaling Pathways and Experimental Workflows

Estrogenic Signaling Pathway

Dienestrol, the active form of this compound, functions as an estrogen receptor agonist. The binding of Dienestrol to estrogen receptors (ERα and ERβ) initiates a cascade of molecular events that lead to changes in gene expression and cellular responses in target tissues like the uterus.

Estrogen_Signaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Dienestrol Dienestrol ER Estrogen Receptor (ERα/ERβ) Dienestrol->ER ER_HSP ER-HSP Complex Dienestrol->ER_HSP Binding & Dissociation Dienestrol_ER Dienestrol-ER Complex ER->Dienestrol_ER HSP Heat Shock Proteins ER_HSP->ER Dissociation ER_HSP->HSP Dimer Dimerized Dienestrol-ER Complex Dienestrol_ER->Dimer Dimerization ERE Estrogen Response Element (ERE) Dimer->ERE Binding Transcription Gene Transcription ERE->Transcription mRNA mRNA Transcription->mRNA Proteins Protein Synthesis (e.g., Ltf, Tgfbi, Ccnd1) mRNA->Proteins Cellular_Response Cellular Response (Growth, Proliferation) Proteins->Cellular_Response Experimental_Workflow start Start acclimatization Animal Acclimatization (Immature/OVX Rodents) start->acclimatization grouping Randomization into Dose Groups acclimatization->grouping dosing Daily Dosing (3 days) (Vehicle, Positive Control, Test Substance) grouping->dosing observation Daily Observation (Clinical Signs, Body Weight) dosing->observation necropsy Necropsy (24h after last dose) observation->necropsy dissection Uterus Dissection & Blotting necropsy->dissection weighing Uterine Weight Measurement dissection->weighing analysis Data Analysis (Statistical Comparison) weighing->analysis end Conclusion on Estrogenic Activity analysis->end

References

Dienestrol Diacetate: A Potent Positive Control in Estrogenicity Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, selecting an appropriate positive control is a critical step in validating in vitro estrogenicity assays. Dienestrol diacetate, a synthetic nonsteroidal estrogen, serves as a robust and reliable positive control, exhibiting potent estrogenic activity across a range of common assay platforms. This guide provides a comparative overview of this compound against other common positive controls, supported by experimental data and detailed methodologies for key assays.

This compound is a synthetic compound belonging to the stilbestrol group of nonsteroidal estrogens and is an ester of dienestrol.[1][2] Its mechanism of action mirrors that of endogenous estrogens, primarily through binding to and activating estrogen receptors (ERα and ERβ), thereby initiating downstream cellular responses.[3][4] Dienestrol, the active form of this compound, is a close analog of diethylstilbestrol (DES) and has been shown to possess a high affinity for both ERα and ERβ, with some studies indicating an even greater affinity than the natural estrogen, 17β-estradiol.[5] This high potency makes this compound an excellent candidate for a positive control, ensuring a strong and reproducible signal in estrogenicity assays.

Comparative Performance in Estrogenicity Assays

This compound consistently demonstrates high estrogenic activity in various in vitro assays designed to detect and quantify the estrogenic potential of chemical compounds. These assays are crucial for screening potential endocrine-disrupting chemicals and for characterizing the hormonal activity of new drug candidates. The most commonly employed assays include reporter gene assays, cell proliferation assays, and receptor binding assays.

While specific EC50 and relative potency values for this compound are not as widely published as those for its parent compound, Dienestrol, or for 17β-estradiol and DES, the available data for these closely related compounds provide a strong basis for comparison. This compound is expected to exhibit similar or slightly modified potency compared to Dienestrol, depending on the metabolic capabilities of the in vitro system to hydrolyze the acetate esters.

Assay TypePositive ControlTypical EC50 / Relative PotencyReference
ERα CALUX 17β-Estradiol~1-10 pM
Diethylstilbestrol (DES)~10-50 pM
Dienestrol High Potency (Specific EC50 data limited)
E-Screen (MCF-7) 17β-Estradiol~1-10 pM
Diethylstilbestrol (DES)Potency ~2.5x that of 17β-estradiol
Dienestrol High Potency (Specific EC50 data limited)
Yeast Estrogen Screen (YES) 17β-Estradiol~0.1-1 nM
Diethylstilbestrol (DES)Potency ~1.1x that of 17β-estradiol
Dienestrol High Potency (Specific EC50 data limited)

Note: EC50 (half-maximal effective concentration) values can vary between laboratories and specific experimental conditions. The data presented here are for comparative purposes. Data for Dienestrol is used as a proxy for this compound due to limited direct comparative data.

Signaling Pathways and Experimental Workflows

The estrogenic activity of compounds like this compound is mediated through the estrogen receptor signaling pathway. The general mechanism involves the binding of the estrogenic compound to the estrogen receptor in the cytoplasm, leading to receptor dimerization and translocation to the nucleus. In the nucleus, the receptor-ligand complex binds to estrogen response elements (EREs) on the DNA, initiating the transcription of target genes.

EstrogenSignaling Dienestrol_diacetate This compound Estrogen_Receptor Estrogen Receptor (ER) Dienestrol_diacetate->Estrogen_Receptor Binds to Dimerization Dimerization Estrogen_Receptor->Dimerization Activates Nucleus Nucleus Dimerization->Nucleus Translocates to ERE Estrogen Response Element (ERE) Nucleus->ERE Binds to Transcription Gene Transcription ERE->Transcription Initiates ExperimentalWorkflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis Cell_Culture Cell Culture (e.g., MCF-7, T47D, Yeast) Cell_Seeding Seed Cells in Microplate Cell_Culture->Cell_Seeding Compound_Prep Prepare Test Compounds & Positive/Negative Controls Treatment Treat Cells with Compounds Compound_Prep->Treatment Cell_Seeding->Treatment Incubation Incubate Treatment->Incubation Measurement Measure Endpoint (e.g., Proliferation, Luciferase) Incubation->Measurement Data_Analysis Data Analysis (e.g., EC50 Calculation) Measurement->Data_Analysis

References

Reproducibility of Dienestrol Diacetate: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the reproducibility of experimental results is paramount. This guide provides a comparative overview of the available data on Dienestrol diacetate, a synthetic nonsteroidal estrogen, with a focus on the methodologies used to assess its estrogenic activity and the reproducibility of these findings.

This compound is the diacetate ester of Dienestrol, which is the active form of the molecule. It functions as an agonist for the estrogen receptors (ERα and ERβ), mimicking the effects of endogenous estrogens.[1][2] Its experimental evaluation primarily relies on in vivo and in vitro assays designed to characterize estrogenic activity.

Data on Estrogenic Activity

In Vivo Estrogenic Potency

The uterotrophic bioassay in immature female rodents is a standard in vivo method to assess estrogenic activity, measuring the increase in uterine weight. One study compared the estrogenicity of several DES analogs and metabolites, including α-dienestrol. The results indicated that the potency of α-dienestrol is comparable to or slightly less than that of DES.[3]

Table 1: Comparative In Vivo Estrogenic Activity of α-Dienestrol [3]

CompoundRelative Estrogenic Activity (Immature Mouse Uterine Weight Bioassay)
Diethylstilbestrol (DES)++++
α-Dienestrol +++
DES-epoxide+++
Indanyl-DES++
Dihydroxy DES++
β-dienestrol+
DES-phenanthrene+

Note: The table provides a qualitative comparison based on the study's findings. '+' indicates the level of estrogenic activity.

In Vitro Estrogen Receptor Binding Affinity

Competitive equilibrium binding assays are commonly used to determine the affinity of a compound for the estrogen receptor. Dienestrol has been shown to have a high affinity for both ERα and ERβ.

Table 2: Relative Binding Affinity of Dienestrol for Estrogen Receptors

Estrogen ReceptorRelative Binding Affinity of Dienestrol (compared to Estradiol)
ERα~223%
ERβ~404%

Note: This data is for Dienestrol, the active form of this compound.

Experimental Protocols

The reproducibility of experimental results is intrinsically linked to the standardization of protocols. The following are outlines of key, validated methodologies used to assess the estrogenic activity of compounds like this compound.

Uterotrophic Bioassay

This in vivo assay is a robust and reproducible method for screening potential estrogenic compounds. The Organisation for Economic Co-operation and Development (OECD) has established detailed guidelines (TG 440) for this assay to ensure inter-laboratory consistency.

Experimental Workflow for the Uterotrophic Bioassay

G cluster_animal_prep Animal Preparation cluster_dosing Dosing cluster_necropsy Necropsy and Data Collection AnimalSelection Select immature female rodents Acclimatization Acclimatize animals to laboratory conditions AnimalSelection->Acclimatization Dosing Administer daily doses for 3 consecutive days Acclimatization->Dosing DosingPrep Prepare this compound solution DosingPrep->Dosing Necropsy Euthanize animals 24h after last dose Dosing->Necropsy UterusExcision Excise and trim uterus Necropsy->UterusExcision UterusWeighing Weigh wet and blotted uterus UterusExcision->UterusWeighing DataAnalysis DataAnalysis UterusWeighing->DataAnalysis Analyze uterine weight increase

Caption: Workflow of the rodent uterotrophic bioassay.

Estrogen Receptor (ER) Competitive Binding Assay

This in vitro assay quantifies the ability of a test compound to compete with a radiolabeled estrogen (e.g., [3H]-estradiol) for binding to the estrogen receptor.

Experimental Workflow for ER Competitive Binding Assay

G cluster_prep Preparation cluster_binding Binding and Separation cluster_detection Detection and Analysis ReceptorPrep Prepare uterine cytosol (source of ER) Incubation Incubate ER, radiolabeled estradiol, and test compound ReceptorPrep->Incubation LigandPrep Prepare radiolabeled estradiol and test compound dilutions LigandPrep->Incubation Separation Separate bound from free radioligand Incubation->Separation Quantification Quantify bound radioactivity Separation->Quantification Analysis Calculate IC50 and relative binding affinity Quantification->Analysis Result Determine binding affinity Analysis->Result

Caption: Workflow of the ER competitive binding assay.

Signaling Pathways

This compound, through its active form Dienestrol, exerts its effects by binding to estrogen receptors, which are ligand-activated transcription factors. This binding initiates a cascade of molecular events, leading to changes in gene expression.

Simplified Estrogen Receptor Signaling Pathway

G cluster_extracellular cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Dienestrol This compound (hydrolyzed to Dienestrol) ER Estrogen Receptor (ERα / ERβ) Dienestrol->ER Passive Diffusion ER_HSP Inactive ER-HSP Complex ER->ER_HSP HSP Heat Shock Proteins HSP->ER_HSP ER_Dienestrol Active Dienestrol-ER Complex ER_HSP->ER_Dienestrol Dienestrol Binding (HSP Dissociation) ER_Dimer ER Dimer ER_Dienestrol->ER_Dimer Dimerization & Nuclear Translocation ERE Estrogen Response Element (on DNA) ER_Dimer->ERE Binding to DNA GeneTranscription Gene Transcription ERE->GeneTranscription Initiation/Regulation

Caption: Genomic signaling pathway of Dienestrol.

Upon entering the cell, Dienestrol binds to the estrogen receptor, causing the dissociation of heat shock proteins and receptor dimerization.[2] The activated receptor dimer then translocates to the nucleus and binds to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes, thereby modulating their transcription.

References

Safety Operating Guide

Navigating the Safe Disposal of Dienestrol Diacetate in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of synthetic estrogens, such as Dienestrol diacetate, is a critical component of laboratory safety and environmental responsibility. As a synthetic compound with potent hormonal activity, this compound and its waste materials require careful handling and disposal to prevent environmental contamination and potential impacts on wildlife and human health. Adherence to established protocols is not only a matter of best practice but also a legal and regulatory requirement.

Researchers, scientists, and drug development professionals must consult the specific Safety Data Sheet (SDS) for this compound and their institution's Environmental Health and Safety (EHS) guidelines for detailed disposal instructions. The following information provides a general framework for the proper disposal of this compound, but it is not a substitute for institution-specific protocols and regulatory requirements.

General Disposal Procedures for this compound

The disposal of this compound should be managed as hazardous waste, unless otherwise specified by a comprehensive waste determination. The following steps outline a general procedure for its disposal:

  • Waste Identification and Segregation:

    • All waste materials contaminated with this compound, including unused product, solutions, contaminated personal protective equipment (PPE), and labware (e.g., vials, pipette tips), must be segregated from non-hazardous waste.

    • Waste should be categorized based on its physical state (solid or liquid) and chemical compatibility with other waste materials.

  • Containerization and Labeling:

    • Use only approved, chemically resistant, and leak-proof containers for waste collection.

    • Containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound." The concentration and any other components of the waste mixture should also be indicated.

    • Keep containers securely closed except when adding waste.

  • Storage:

    • Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.

    • The storage area should have secondary containment to prevent the spread of material in case of a spill.

  • Disposal Request and Pickup:

    • Follow your institution's established procedures for requesting the pickup of hazardous waste by the EHS department or a licensed hazardous waste disposal contractor.

    • Do not dispose of this compound down the drain or in the regular trash.

Logical Workflow for this compound Disposal

The decision-making process for the disposal of this compound follows a clear, safety-oriented workflow. This process ensures that all regulatory and safety considerations are met before the final disposal of the waste material.

cluster_0 Waste Generation & Identification cluster_1 Handling & Storage cluster_2 Disposal & Documentation cluster_3 Final Disposition start This compound Waste Generated identify Identify as Hazardous Waste start->identify segregate Segregate from Non-Hazardous Waste identify->segregate containerize Select Appropriate, Labeled Container segregate->containerize store Store in Designated Secure Area containerize->store request Request Waste Pickup via EHS store->request document Complete Waste Manifest/Documentation request->document pickup Waste Collected by Authorized Personnel document->pickup transport Transport to Licensed Disposal Facility pickup->transport dispose Final Disposal via Incineration or Other Approved Method transport->dispose

Caption: Logical workflow for the safe disposal of this compound waste.

It is imperative to consult with your institution's Environmental Health and Safety department to ensure that all local, state, and federal regulations are fully complied with during the disposal process. These authorities will provide the most accurate and up-to-date information for your specific location and laboratory setting.

Personal protective equipment for handling Dienestrol diacetate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for handling Dienestrola diacetate, a synthetic nonsteroidal estrogen. Adherence to these protocols is critical to minimize exposure risk and maintain a safe laboratory environment.

Operational Plan: Handling Dienestrol Diacetate

1. Engineering Controls:

  • Ventilation: All handling of this compound powder should be conducted in a well-ventilated area.[1] For procedures that may generate dust or aerosols, a certified chemical fume hood is mandatory.

  • Containment: Use of a glove box or other containment strategies is recommended for weighing and preparing solutions to minimize the risk of inhalation and contamination.

2. Personal Protective Equipment (PPE):

  • Hand Protection: Wear suitable chemical-resistant gloves, such as nitrile rubber gloves.[2] Double gloving is recommended for enhanced protection, especially during prolonged handling or when dealing with larger quantities.

  • Body Protection: A disposable, low-permeability laboratory coat or coveralls should be worn to prevent skin contact.[3] For larger quantities, impervious clothing is recommended.[3]

  • Eye and Face Protection: Tightly fitting safety goggles with side-shields are required.[3] In situations with a potential for splashing, a face shield should be used in addition to goggles.

  • Respiratory Protection: If engineering controls are not sufficient to control dust or aerosols, or during spill cleanup, a NIOSH-approved respirator appropriate for the exposure level should be used.

3. Hygiene Practices:

  • Avoid contact with skin, eyes, and clothing.

  • Wash hands thoroughly with soap and water after handling this compound, before breaks, and at the end of the workday.

  • Do not eat, drink, or smoke in areas where this compound is handled or stored.

  • Remove contaminated clothing immediately and launder it before reuse. If disposable, place it in a sealed bag for proper disposal.

4. Storage:

  • Store this compound in a tightly closed, labeled container in a cool, dry, and well-ventilated area.

  • Recommended storage temperature is between 2 - 8 °C.

  • Store away from incompatible materials.

  • Keep out of reach of children.

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous waste and disposed of in accordance with all applicable federal, state, and local environmental regulations.

1. Waste Segregation and Collection:

  • Solid Waste: Contaminated PPE (gloves, gowns, etc.), disposable labware, and any spilled material should be collected in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Liquid Waste: Unused solutions containing this compound should be collected in a labeled, sealed, and appropriate hazardous waste container. Do not pour down the drain.

2. Disposal Procedure:

  • Engage a licensed hazardous waste disposal company to handle the final disposal of all this compound waste.

  • Provide the disposal company with a complete and accurate characterization of the waste, including the Safety Data Sheet (SDS) for this compound.

Emergency Procedures

1. Spills:

  • Evacuate non-essential personnel from the spill area.

  • Ensure adequate ventilation.

  • Wearing appropriate PPE, cover the spill with an absorbent material to prevent the spread of dust.

  • Carefully collect the spilled material and absorbent into a sealed container for hazardous waste disposal.

  • Clean the spill area thoroughly with a suitable decontamination solution.

2. Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Inhalation: Move the exposed individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water. Seek immediate medical attention.

3. Fire:

  • Use a fire extinguisher appropriate for the surrounding materials. Suitable extinguishing media include water spray, dry chemical, foam, and carbon dioxide.

  • Wear self-contained breathing apparatus and full protective clothing to prevent contact with smoke and fumes.

Quantitative Data Summary

Data PointValueSource
Storage Temperature 2 - 8 °C
Melting Point 119 - 123 °C
Molecular Weight 350.41 g/mol

Experimental Protocols and Workflows

The following diagrams illustrate the standard workflows for handling and emergency response related to this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_setup Set up in Chemical Fume Hood prep_ppe->prep_setup prep_weigh Weigh this compound prep_setup->prep_weigh prep_dissolve Prepare Solution prep_weigh->prep_dissolve exp_conduct Conduct Experiment prep_dissolve->exp_conduct cleanup_decon Decontaminate Work Area exp_conduct->cleanup_decon cleanup_waste Segregate and Seal Waste cleanup_decon->cleanup_waste cleanup_doff Doff PPE cleanup_waste->cleanup_doff cleanup_dispose Dispose of Hazardous Waste cleanup_waste->cleanup_dispose cleanup_wash Wash Hands Thoroughly cleanup_doff->cleanup_wash

Caption: Workflow for the safe handling of this compound.

SpillResponseWorkflow spill_detected Spill Detected evacuate Evacuate Area spill_detected->evacuate don_ppe Don Full PPE evacuate->don_ppe contain Contain Spill with Absorbent don_ppe->contain collect Collect Contaminated Material contain->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of Waste as Hazardous decontaminate->dispose report Report Incident dispose->report

Caption: Emergency response procedure for a this compound spill.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。